2,4-Dinitro-1-(trifluoromethoxy)benzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4-dinitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUZCUXYXNPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371862 | |
| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-07-2 | |
| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dinitro-1-(trifluoromethoxy)benzene: Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Dinitro-1-(trifluoromethoxy)benzene, a key intermediate in the production of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] While the specific historical moment of its initial discovery remains nuanced, its existence is intrinsically linked to the pioneering work on aryl trifluoromethyl ethers. This document details the most plausible synthetic pathway, compiles relevant physicochemical data, and outlines a detailed experimental protocol based on established chemical principles.
Introduction
This compound, with the CAS number 655-07-2, is a significant compound in synthetic organic chemistry.[3] Its utility stems from the presence of two key functional groups: the trifluoromethoxy group (-OCF₃) and two nitro groups (-NO₂) attached to a benzene ring. The trifluoromethoxy group often imparts desirable properties to bioactive molecules, such as increased metabolic stability and lipophilicity. The nitro groups, being strong electron-withdrawing groups, activate the aromatic ring for nucleophilic aromatic substitution, making it a versatile precursor for a variety of derivatives.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 655-07-2 | [3] |
| Molecular Formula | C₇H₃F₃N₂O₅ | [3] |
| Molecular Weight | 252.11 g/mol | [1] |
| Appearance | Yellow solid or liquid | [4] |
| Melting Point | -21 °C | [4] |
| Boiling Point | 273-274 °C | [2] |
| Density | 1.623 g/mL at 25 °C | [2] |
| Refractive Index | 1.500 | [2] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [1] |
Discovery and Historical Context
While a definitive "discovery" paper for this compound has not been identified in the public domain, its synthesis is a logical extension of two significant areas of research in organic chemistry: the development of methods for introducing the trifluoromethoxy group onto aromatic rings and the extensive studies on the nitration of aromatic compounds.
The synthesis of aryl trifluoromethyl ethers was pioneered by L. M. Yagupol'skii in the mid-20th century. His work laid the foundation for the preparation of a wide range of trifluoromethoxylated aromatic compounds. The subsequent exploration of the reactivity of these compounds, including their behavior under nitration conditions, would have inevitably led to the synthesis of nitro-substituted derivatives like the title compound.
Synthesis
The most logical and widely practiced synthetic route to this compound is the dinitration of (trifluoromethoxy)benzene. This process occurs in a stepwise manner, with the first nitration favoring the formation of the para-isomer, 4-nitro-1-(trifluoromethoxy)benzene, due to the ortho,para-directing effect of the trifluoromethoxy group. Subsequent nitration of the para-isomer under more forcing conditions yields the desired 2,4-dinitro product.
A logical workflow for the synthesis is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Experimental Protocol: Dinitration of (Trifluoromethoxy)benzene
This protocol is a representative procedure based on established methods for the nitration of aromatic compounds.
Step 1: Mononitration of (Trifluoromethoxy)benzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place (trifluoromethoxy)benzene (1.0 eq). Cool the flask in an ice-water bath.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) with cooling.
-
Nitration: Add the nitrating mixture dropwise to the stirred (trifluoromethoxy)benzene, maintaining the reaction temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with stirring. The product, primarily 4-nitro-1-(trifluoromethoxy)benzene, will precipitate as a solid or oil.
-
Isolation and Purification: Separate the organic layer. Wash the organic layer with water, followed by a dilute solution of sodium bicarbonate, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure 4-nitro-1-(trifluoromethoxy)benzene. A patent describing this process indicates that the para isomer is the major product, formed in about 90% yield.[5]
Step 2: Dinitration of 4-Nitro-1-(trifluoromethoxy)benzene
-
Reaction Setup: In a similar setup as Step 1, place the purified 4-nitro-1-(trifluoromethoxy)benzene (1.0 eq).
-
Preparation of Nitrating Mixture: Prepare a more concentrated nitrating mixture by adding fuming nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) with cooling.
-
Nitration: Add the nitrating mixture dropwise to the stirred starting material. The reaction is typically more sluggish than the first nitration and may require gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Step 1. The final product, this compound, is obtained as a yellow solid or oil.
Quantitative Data
While a specific literature source providing a detailed breakdown of the yield and spectroscopic data for the dinitration of (trifluoromethoxy)benzene was not found, typical yields for analogous dinitration reactions are in the range of 70-90% for the second nitration step, depending on the reaction conditions and the purity of the starting material.
Table 2: Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons will show characteristic downfield shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Aromatic carbons will appear in the range of 110-160 ppm. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms. |
| ¹⁹F NMR | A single resonance corresponding to the -OCF₃ group is expected. |
| IR Spectroscopy | Strong absorption bands corresponding to the nitro groups (approx. 1530 and 1350 cm⁻¹) and the C-O-C and C-F bonds of the trifluoromethoxy group will be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the compound (m/z = 252.11) should be observed. |
Applications in Research and Development
This compound is a valuable building block in the synthesis of more complex molecules. The two nitro groups can be selectively reduced to amino groups, which can then be further functionalized. The chlorine atom that can be introduced via nucleophilic aromatic substitution provides another handle for synthetic transformations. These features make it an important intermediate for the development of new:
-
Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to enhance their pharmacological properties.
-
Agrochemicals: Many modern herbicides and pesticides contain fluorinated aromatic moieties.
-
Dyestuffs: The dinitrophenyl moiety is a classic chromophore, and derivatives of this compound can be used to synthesize various dyes.
Conclusion
This compound is a synthetically important compound with a range of applications in various fields of chemistry. While its specific discovery is not pinpointed to a single event, its synthesis is a logical outcome of the advancement in fluorination and nitration chemistries. The dinitration of (trifluoromethoxy)benzene provides a reliable route to this valuable intermediate. This guide provides the fundamental knowledge required for its synthesis and understanding its chemical context, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
- 1. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. chemicalbook.com [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound [myskinrecipes.com]
- 5. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dinitroanisole (DNAN)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for 2,4-Dinitroanisole (DNAN), a compound of significant interest in various industrial and research applications, notably as a melt-cast explosive matrix.[1][2][3] While the initial query specified 2,4-dinitrotrifluoroanisole, publicly available scientific literature does not contain information on this specific fluorinated derivative. Therefore, this guide focuses on the well-characterized and closely related compound, 2,4-Dinitroanisole.
Core Physicochemical Properties
2,4-Dinitroanisole is a crystalline solid that belongs to the nitrophenyl ether class of organic compounds.[4] Its properties make it a subject of study for applications requiring thermally stable and insensitive energetic materials.[2][3]
Quantitative Data Summary
The following tables summarize the key physicochemical properties of 2,4-Dinitroanisole.
| Property | Value | References |
| Molecular Formula | C₇H₆N₂O₅ | [2] |
| Molecular Weight | 198.13 g/mol | [2] |
| Melting Point | 94.5 - 94.6 °C | [1][2] |
| Density | 1.336 g/cm³ | [2] |
| Appearance | Beige Powder Solid / Needles (from ethanol or H₂O) | [2][5] |
| Crystal System | Monoclinic | [1][3] |
| Property | Description | References |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, acetone, and benzene. Very soluble in pyridine. | [2] |
| Log Kow (Octanol-Water Partition Coefficient) | The log Kow of DNAN is lower than that of TNT, indicating it is less hydrophobic. The order of log Kow is DAAN < 4-ANAN < 2-ANAN < DNAN < TNT. | [6] |
| Aqueous Solubility (Sw) | The aqueous solubility of DNAN is greater than that of TNT. The order of Sw is TNT < DNAN < 2-ANAN < 4-ANAN < DAAN. | [6] |
Experimental Protocols
Synthesis of 2,4-Dinitroanisole
A common method for the synthesis of 2,4-Dinitroanisole is through the reaction of 2,4-dinitrochlorobenzene (DNCB) with a methanolic alkali solution.[3][7]
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Methanol
-
Composite inorganic base (e.g., sodium hydroxide and calcium or magnesium salt)[7]
-
Water
Procedure:
-
A methanol alkali solution is prepared by heating and dissolving a composite inorganic base in methanol.[7]
-
This solution is then added dropwise to a methanol solution containing 2,4-dinitrochlorobenzene.[7] The reaction temperature is typically maintained between 70-75 °C for 3-6 hours.[7]
-
Upon completion of the reaction, the mixture is cooled to induce crystallization of the 2,4-Dinitroanisole product.[7]
-
The crystalline product is separated from the reaction mixture by filtration, yielding a filter cake and filtrate.[7]
-
The filter cake is washed with water (30-35 °C) to remove impurities, resulting in the purified solid product and a washing liquid.[7]
-
The solid 2,4-Dinitroanisole is then dried to remove any remaining solvent.[7]
-
The byproduct, 2,4-dinitrophenol, can be recovered from the washing liquid by adjusting the pH to 2-4, followed by cooling crystallization, filtration, washing, and drying.[7]
A continuous synthesis method has also been developed, which offers advantages such as high solvent recovery, reduced pollution, lower cost, and improved safety and stability.[8] This process involves continuously feeding DNCB and a methanolic caustic soda mixed liquor into a synthesis reactor.[8]
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the laboratory synthesis and purification of 2,4-Dinitroanisole.
Caption: Workflow for the synthesis and purification of 2,4-Dinitroanisole.
Safety and Hazard Information
2,4-Dinitroanisole is a hazardous substance and should be handled with appropriate safety precautions.
GHS Hazard Classification:
-
Acute toxicity, Oral (Category 4)[9]
-
Skin irritation (Category 2)[9]
-
Serious eye irritation (Category 2A)[9]
-
Skin sensitization (Category 1)[9]
-
Specific target organ toxicity - single exposure (Category 3), Respiratory system[9]
-
Specific target organ toxicity - repeated exposure (Category 2)[9]
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.[9]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[9]
-
Wash skin thoroughly after handling.[9]
-
Do not eat, drink, or smoke when using this product.[9]
-
Use only outdoors or in a well-ventilated area.[9]
In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] For spills, it is important to avoid dust formation and prevent the product from entering drains.[9]
Spectroscopic Data
While a comprehensive set of spectroscopic data for 2,4-dinitrotrifluoroanisole is not available, data for the related compound 2,4-dinitrophenol can provide some insight into the spectral characteristics of dinitrophenyl compounds.
-
IR Spectrum: The infrared spectrum of 2,4-dinitrophenol shows characteristic peaks corresponding to its functional groups.[10][11]
-
Mass Spectrum: The electron ionization mass spectrum of 2,4-dinitrophenol is also well-documented.[12]
It is important to note that the substitution of a methoxy group for a hydroxyl group and the presence of fluorine atoms would lead to significant differences in the spectra of 2,4-dinitrotrifluoroanisole compared to 2,4-dinitrophenol.
Environmental Fate
Studies on the environmental fate of DNAN indicate that hydrolysis under environmental conditions is insignificant.[6] However, it is subject to photolysis, which can lead to the formation of photodegradable intermediates such as 2-hydroxy-4-nitroanisole and 2,4-dinitrophenol.[6] Biotic and abiotic reduction of DNAN can produce 2-amino-4-nitroanisole and subsequently 2,4-diaminoanisole.[6] The physicochemical properties of these amino products, such as solubility and partitioning, differ significantly from the parent compound.[6]
References
- 1. bibliotekanauki.pl [bibliotekanauki.pl]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Human Metabolome Database: Showing metabocard for 2,4-Dinitroanisole (HMDB0245458) [hmdb.ca]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN103396318B - Synthetic process for 2,4-dinitroanisole - Google Patents [patents.google.com]
- 8. CN105777550A - Method for continuously synthesizing 2,4-dimitroanisole - Google Patents [patents.google.com]
- 9. augustana.net [augustana.net]
- 10. Phenol, 2,4-dinitro- [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenol, 2,4-dinitro- [webbook.nist.gov]
Spectroscopic Profile of 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available spectroscopic data for the compound 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2). Due to the limited availability of public domain experimental spectra for this specific molecule, this document summarizes the expected spectroscopic characteristics based on its chemical structure and provides general experimental protocols for its analysis. This guide is intended to assist researchers in the identification and characterization of this and structurally related compounds.
Introduction
This compound is a nitroaromatic compound with the chemical formula C₇H₃F₃N₂O₅[1]. Its structure, featuring a benzene ring substituted with two nitro groups and a trifluoromethoxy group, suggests distinct spectroscopic features that are critical for its identification and characterization in various research and development settings, including its use as a trifluoromethoxide anion source in organic synthesis[2]. This guide compiles the available spectroscopic information and provides standardized methodologies for its analysis.
Spectroscopic Data
A thorough search of public scientific databases and literature has revealed a scarcity of experimentally-derived spectroscopic data for this compound. The following sections detail the available and expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | 8.5 - 9.0 | d | Aromatic proton ortho to a nitro group and meta to the trifluoromethoxy group. |
| 8.0 - 8.5 | dd | Aromatic proton ortho to both a nitro and the trifluoromethoxy group. | |
| 7.5 - 8.0 | d | Aromatic proton meta to a nitro group and ortho to the trifluoromethoxy group. | |
| ¹³C | 150 - 160 | q | Carbon of the trifluoromethoxy group (¹JCF coupling). |
| 145 - 155 | s | Aromatic carbons attached to the nitro groups. | |
| 130 - 140 | s | Aromatic carbon attached to the trifluoromethoxy group. | |
| 120 - 130 | d | Aromatic carbons with attached protons. |
Note: These are estimated ranges and the actual values may vary.
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound is not publicly available, an Attenuated Total Reflectance (ATR) IR spectrum is noted to be available in the Sigma-Aldrich library. Based on the functional groups present, the following characteristic absorption bands are expected.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic Nitro (NO₂) | Asymmetric Stretch | 1530 - 1560 | Strong |
| Symmetric Stretch | 1340 - 1370 | Strong | |
| C-O-C (Ether) | Asymmetric Stretch | 1250 - 1300 | Strong |
| C-F (Trifluoromethyl) | Stretch | 1100 - 1200 | Strong, often multiple bands |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Out-of-plane Bend | 700 - 900 | Strong |
Mass Spectrometry (MS)
Experimental mass spectral data for this compound is not available in the public domain. The expected molecular ion peak and potential fragmentation patterns are outlined below.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Value | Notes |
| Molecular Formula | C₇H₃F₃N₂O₅ | |
| Molecular Weight | 252.11 g/mol | [1][3] |
| Expected [M]⁺ | m/z 252 | Molecular ion peak. |
| Key Fragmentation Pathways | Loss of NO₂ (m/z 206) | Common for nitroaromatics. |
| Loss of OCF₃ (m/z 167) | Cleavage of the ether bond. | |
| Loss of NO (m/z 222) |
Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.
Visualization of Analytical Workflow
As no specific signaling pathways involving this compound have been identified in the scientific literature, a generalized experimental workflow for the spectroscopic analysis of a chemical compound is presented below.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Conclusion
While experimental spectroscopic data for this compound (CAS 655-07-2) is not widely available in the public domain, this guide provides a summary of the expected spectral characteristics based on its chemical structure. The provided general experimental protocols offer a starting point for researchers aiming to characterize this compound. Further investigation into proprietary spectral libraries or the original synthesis literature may be necessary to obtain detailed experimental spectra.
References
An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dinitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dinitro-1-(trifluoromethoxy)benzene is a highly reactive aromatic compound of significant interest in organic synthesis and medicinal chemistry. The presence of two strong electron-withdrawing nitro groups and a trifluoromethoxy group on the benzene ring activates it towards a variety of chemical transformations. This guide provides a comprehensive overview of the primary exploratory reactions involving this compound, with a focus on nucleophilic aromatic substitution, reduction of the nitro groups, and its potential in cycloaddition reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways and experimental workflows are presented to facilitate its application in research and drug development.
Core Reactivity and Physicochemical Properties
This compound is a crystalline solid at room temperature. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of molecules into which it is incorporated, making it a valuable moiety in the design of bioactive compounds. The key to its reactivity lies in the electron-deficient nature of the aromatic ring, making it an excellent substrate for nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 655-07-2 |
| Molecular Formula | C₇H₃F₃N₂O₅ |
| Molecular Weight | 252.11 g/mol |
| Melting Point | -21°C |
| Boiling Point | 273-274°C |
| Density | 1.623 g/mL |
| Appearance | Pale yellow crystalline solid |
| Solubility | Not miscible or difficult to mix with water. Soluble in many organic solvents. |
Nucleophilic Aromatic Substitution (SNAI) Reactions
The most prominent reaction of this compound is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro groups at the ortho and para positions stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the displacement of a suitable leaving group. In the case of this compound, while the trifluoromethoxy group is generally a poor leaving group compared to halogens, under forcing conditions or with highly nucleophilic reagents, substitution at the C1 position can be envisaged. However, the primary mode of SNAr reactivity for analogous dinitro-haloaromatics involves displacement of the halogen. Given the high reactivity of 2,4-dinitro-activated systems, reactions with various nucleophiles are expected to proceed readily.
Reactions with Amines
The reaction with primary and secondary amines is a common method for the synthesis of N-substituted dinitroanilines, which are valuable intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Table 2: Representative Nucleophilic Aromatic Substitution Reactions with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | N-(2,4-dinitrophenyl)aniline | Toluene, 40°C | Not specified | |
| Substituted Anilines | N-(Aryl)-2,4-dinitrophenylamines | Toluene | Not specified | |
| Cyclohexylamine | N-Cyclohexyl-2,4-dinitroaniline | Toluene | Not specified |
Experimental Protocol: General Procedure for the Synthesis of N-Aryl-2,4-dinitro-1-(trifluoromethoxy)anilines
Disclaimer: The following is a generalized protocol based on reactions with analogous 2,4-dinitro-haloaromatics and may require optimization for this compound.
-
To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., toluene, DMF, or DMSO) is added the desired primary or secondary amine (1.1 - 2.0 eq.).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 100°C, depending on the nucleophilicity of the amine.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the product is isolated by precipitation with water or by extraction.
-
The crude product is purified by recrystallization or column chromatography.
Experimental Workflow for SNAr Reactions
Reactions with Hydrazine
Reaction with hydrazine hydrate provides 2,4-dinitrophenylhydrazine, a well-known reagent for the characterization of aldehydes and ketones. The reaction with this compound is expected to proceed similarly to its chloro- and fluoro-analogs.
Experimental Protocol: Synthesis of 2,4-Dinitrophenylhydrazine
Disclaimer: This protocol is adapted from the synthesis using 2,4-dinitrochlorobenzene.
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in ethanol.
-
Add a solution of hydrazine hydrate (excess) to the flask.
-
Reflux the mixture with stirring for 1-2 hours.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold ethanol and then water.
-
The product can be recrystallized from a suitable solvent like n-butyl alcohol for higher purity. The total yield for the reaction with 2,4-dinitrochlorobenzene is reported to be in the range of 81-85%.
Reduction of Nitro Groups
The two nitro groups of this compound can be reduced to amino groups, yielding 1-(trifluoromethoxy)benzene-2,4-diamine. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, which are of great interest in medicinal chemistry.
Complete Reduction to Diamine
Catalytic hydrogenation is a common and efficient method for the reduction of aromatic nitro groups.
Table 3: General Conditions for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Product | Notes |
| H₂/Pd/C | Methanol or Ethanol, RT to 50°C | 1-(trifluoromethoxy)benzene-2,4-diamine | High efficiency, may require pressure. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | 1-(trifluoromethoxy)benzene-2,4-diamine | Milder conditions, good for lab scale. |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol, Reflux | 1-(trifluoromethoxy)benzene-2,4-diamine | Classical method, cost-effective. |
Experimental Protocol: Catalytic Hydrogenation to 1-(Trifluoromethoxy)benzene-2,4-diamine
Disclaimer: This is a general procedure and may require optimization.
-
In a hydrogenation vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain the crude 1-(trifluoromethoxy)benzene-2,4-diamine, which can be used in the next step without further purification or can be purified by column chromatography.
Experimental Workflow for Catalytic Hydrogenation
Synthesis of Heterocyclic Derivatives
The resulting 1-(trifluoromethoxy)benzene-2,4-diamine is a key intermediate for the synthesis of biologically active heterocyclic compounds.
Condensation of the diamine with aldehydes or carboxylic acids is a standard method for the synthesis of benzimidazoles.
Experimental Protocol: Synthesis of 2-Aryl-5-(trifluoromethoxy)-1H-benzimidazoles
-
A mixture of 1-(trifluoromethoxy)benzene-2,4-diamine (1.0 eq.) and an aromatic aldehyde (1.0 eq.) in ethanol is heated to reflux.
-
A mild oxidizing agent, such as sodium metabisulfite or air, can be used to facilitate the cyclization and aromatization.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is achieved by recrystallization.
Quinoxalines are readily synthesized by the condensation of o-diamines with 1,2-dicarbonyl compounds.
Experimental Protocol: Synthesis of 2,3-Disubstituted-6-(trifluoromethoxy)quinoxalines
-
To a solution of 1-(trifluoromethoxy)benzene-2,4-diamine (1.0 eq.) in ethanol or acetic acid is added a 1,2-dicarbonyl compound (e.g., benzil, 2,3-butanedione) (1.0 eq.).
-
The mixture is stirred at room temperature or heated to reflux for a few hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture upon cooling and can be collected by filtration.
-
Recrystallization from a suitable solvent yields the pure quinoxaline derivative.
Cycloaddition Reactions
The electron-deficient nature of the aromatic ring in this compound, further enhanced by the trifluoromethoxy group, suggests its potential to act as a dienophile in Diels-Alder reactions. While no specific examples with this exact molecule have been found, analogous nitro-substituted aromatic compounds have been shown to participate in [4+2] cycloadditions. The reaction would likely require an electron-rich diene and thermal or Lewis acid catalysis. This remains an area ripe for exploratory research.
Biological Activity and Signaling Pathways
Derivatives of 2,4-dinitro-haloaromatics have been shown to induce degranulation in mast cells, a key event in allergic and inflammatory responses. This activity is proposed to occur through the activation of a G protein-coupled receptor (GPCR).
Proposed Signaling Pathway for Mast Cell Degranulation
The interaction of dinitrobenzene derivatives with a putative GPCR on the mast cell surface is thought to initiate a signaling cascade. This likely involves the activation of a heterotrimeric G protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The subsequent increase in cytosolic Ca²⁺ is a critical signal for the fusion of histamine-containing granules with the plasma membrane, resulting in degranulation.
Proposed Signaling Pathway for Mast Cell Degranulation
This signaling pathway presents a potential target for the development of novel anti-inflammatory and anti-allergic drugs. The core this compound scaffold could be modified to develop antagonists of this putative GPCR, thereby inhibiting mast cell degranulation.
Conclusion
This compound is a versatile and highly reactive building block with significant potential in organic synthesis and drug discovery. Its facile participation in nucleophilic aromatic substitution reactions and the utility of its reduced diamine form for the synthesis of diverse heterocyclic systems make it a valuable tool for chemists. The exploration of its reactivity in cycloaddition reactions and the elucidation of its role in modulating biological signaling pathways represent exciting avenues for future research. This guide provides a foundational framework for researchers to embark on such exploratory studies.
The Generation of the Trifluoromethoxide Anion from 2,4-Dinitro-1-(trifluoromethoxy)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethoxy (-OCF₃) group is of paramount importance in modern drug discovery and development, imparting unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to bioactive molecules. Historically, the generation of the trifluoromethoxide anion (CF₃O⁻), a key nucleophile for introducing the -OCF₃ moiety, has been challenging due to the instability and hazardous nature of its precursors. This guide details the mechanism and practical application of a robust and accessible method for generating the trifluoromethoxide anion from 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB), an inexpensive and stable reagent.
Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The generation of the trifluoromethoxide anion from DNTFB proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient aromatic ring of DNTFB, activated by the two strongly electron-withdrawing nitro groups, is susceptible to attack by a nucleophile. A particularly effective nucleophile for this transformation is 4-dimethylaminopyridine (DMAP).
The reaction mechanism can be summarized as follows:
-
Nucleophilic Attack: The nucleophilic nitrogen atom of DMAP attacks the carbon atom of the DNTFB ring that is bonded to the trifluoromethoxy group.
-
Formation of a Meisenheimer Complex: This attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized over the aromatic ring and the nitro groups.
-
Leaving Group Departure: The trifluoromethoxy group departs as the trifluoromethoxide anion (CF₃O⁻), a relatively stable leaving group. This step is driven by the restoration of aromaticity in the dinitrophenyl ring.
-
Formation of a Stable Salt: The trifluoromethoxide anion forms a stable ion pair with the resulting 1-(2,4-dinitrophenyl)-4-(dimethylamino)pyridinium cation (DDPy⁺). This salt, DDPyOCF₃, can remain stable in solution for extended periods, up to six weeks.[1]
This in situ generation of a stable trifluoromethoxide anion solution allows for its direct use in subsequent reactions without the need for isolation of the highly reactive anion itself.
References
An In-depth Technical Guide on the Solubility of 2,4-Dinitro-1-(trifluoromethoxy)benzene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-Dinitro-1-(trifluoromethoxy)benzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on the compound's structural features and the general solubility of related chemical classes. Furthermore, a detailed experimental protocol for determining solubility is provided to enable researchers to generate quantitative data as needed.
Introduction to this compound
This compound (CAS 655-07-2) is an aromatic compound featuring two nitro groups (-NO₂) and a trifluoromethoxy group (-OCF₃) attached to a benzene ring. These functional groups define its physicochemical properties, including its solubility. The nitro groups are strongly electron-withdrawing and polar, while the trifluoromethoxy group is known to significantly increase lipophilicity.[1][2] This combination of polar and lipophilic characteristics suggests a complex solubility profile. The compound is a liquid at room temperature with a melting point of -21°C and a boiling point between 273-274°C.[3][4]
Solubility Profile
Quantitative solubility data for this compound in various organic solvents is not extensively reported in scientific literature or chemical databases. However, based on its chemical structure and established principles of solubility, a qualitative assessment can be made.
Water Solubility: The compound is consistently reported as "not miscible or difficult to mix with water."[3][4][5] A safety data sheet from Fisher Scientific notes that it is not likely to be mobile in the environment due to its low water solubility.[6]
Organic Solvent Solubility: The principle of "like dissolves like" provides a basis for predicting solubility in organic solvents. Aromatic nitro compounds are typically soluble in a wide range of organic solvents.[7] The presence of the trifluoromethoxy group generally enhances a molecule's lipophilicity and, consequently, its solubility in nonpolar environments.[1][2]
Based on these principles, the expected solubility is summarized in the table below.
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Water | Water (H₂O) | Immiscible/Very Low | Consistently reported in chemical data sheets.[3][4][5] The large, nonpolar aromatic ring and lipophilic -OCF₃ group outweigh the polarity of the two -NO₂ groups. |
| Polar Aprotic | Acetone, Acetonitrile | High | These solvents can interact with the polar nitro groups. Dinitro-naphthalene compounds have shown high solubility in acetone and acetonitrile.[8] |
| Polar Protic | Ethanol, Methanol | Moderate to High | Aromatic nitro compounds are generally soluble in alcohols.[7] For example, 1,5-dinitro-naphthalene is soluble in ethanol, though less so than in aprotic or nonpolar solvents.[8] |
| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic ring of the solute will have favorable π-π stacking interactions with aromatic solvents. Dinitro-naphthalene compounds exhibit high solubility in toluene.[8] |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to Low | While the lipophilic -OCF₃ group promotes solubility, the highly polar nitro groups may limit miscibility with purely aliphatic, nonpolar solvents. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data, the following experimental protocols can be employed. These methods are standard procedures for determining the solubility of a liquid solute in an organic solvent.
This method provides a rapid, visual assessment of whether the compound is miscible in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetone, toluene, hexane)
-
Small glass test tubes with stoppers
-
Graduated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the chosen organic solvent to a clean, dry test tube.
-
Using a pipette, add a small, known volume (e.g., 10 µL) of this compound to the solvent.
-
Stopper the test tube and shake vigorously or use a vortex mixer for 30-60 seconds.
-
Allow the mixture to stand for at least 5 minutes.
-
Visually inspect the mixture against a well-lit background.
-
Miscible: The mixture remains a single, clear liquid phase.
-
Immiscible: The mixture is cloudy, or two distinct liquid layers are observed.[9]
-
-
If the initial amount dissolves, continue adding the solute in small increments until saturation is reached or it is determined to be fully miscible in all proportions.
-
Record the observations, including the approximate volume of solute added and the temperature at which the test was conducted.
This method determines the solubility of the compound in a specific solvent at a given temperature by creating a saturated solution and measuring the mass of the solute and solvent.[10][11][12]
Materials:
-
This compound
-
Selected organic solvent
-
Temperature-controlled shaker or water bath
-
Analytical balance (readable to 0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (solvent-compatible, e.g., PTFE)
-
Evaporating dish or pre-weighed vial for drying
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution: a. Add a known volume (e.g., 5 mL) of the selected organic solvent to a glass vial. b. Add an excess amount of this compound to the solvent to ensure that undissolved solute remains. c. Tightly cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). d. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Check for the persistent presence of an undissolved phase to confirm saturation.
-
Sample Collection and Analysis: a. Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for several hours to let the undissolved solute settle. b. Carefully withdraw a known volume (e.g., 1 mL) of the clear, supernatant liquid using a syringe fitted with a filter to prevent any undissolved droplets from being collected. c. Dispense the filtered saturated solution into a pre-weighed evaporating dish or vial. Record the exact mass of the dish plus the solution. d. Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of inert gas (like nitrogen) to facilitate evaporation at room temperature. e. Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature. f. Weigh the dish containing the dry solute residue. Repeat the drying and weighing process until a constant mass is achieved.[10]
-
Calculation of Solubility: a. Mass of solvent: (Mass of dish + solution) - (Mass of dish + dry solute) b. Mass of solute: (Mass of dish + dry solute) - (Mass of empty dish) c. Solubility: Calculate the solubility in desired units, typically grams of solute per 100 grams of solvent or grams of solute per liter of solvent.
Visualized Experimental Workflow
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: General experimental workflow for solubility determination.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 3. This compound CAS#: 655-07-2 [m.chemicalbook.com]
- 4. This compound | 655-07-2 [chemicalbook.com]
- 5. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. fishersci.com [fishersci.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Miscibility - Wikipedia [en.wikipedia.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. pharmajournal.net [pharmajournal.net]
- 12. solubilityofthings.com [solubilityofthings.com]
Theoretical Reactivity of 2,4-Dinitro Trifluoroanisole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical examination of the reactivity of 2,4-dinitro trifluoroanisole, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data, this document synthesizes established principles of physical organic chemistry to predict its behavior, particularly in nucleophilic aromatic substitution (SNAr) reactions. The potent electron-withdrawing nature of the trifluoromethoxy group, in conjunction with two nitro groups, suggests a highly activated aromatic system poised for facile reaction with a variety of nucleophiles. This guide outlines predicted reaction pathways, proposes detailed experimental and computational protocols for the validation of these theoretical considerations, and presents this information in a structured format to aid researchers in the design and execution of future studies.
Introduction
2,4-Dinitro trifluoroanisole, systematically named 1-trifluoromethoxy-2,4-dinitrobenzene, is an aromatic compound featuring a benzene ring substituted with two nitro groups and a trifluoromethoxy group. The presence of these three strongly electron-withdrawing substituents is predicted to render the aromatic ring highly electron-deficient and, consequently, exceptionally susceptible to nucleophilic attack. While its analogue, 2,4-dinitroanisole (DNAN), has been studied, particularly in the context of explosives and hydrolysis, a significant gap in the scientific literature exists regarding the specific reactivity of the trifluoro-derivative.
The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry and drug design due to its unique combination of properties. It is highly lipophilic and metabolically stable, and its strong electron-withdrawing nature can significantly modulate the chemical properties of a parent molecule.[1][2] Understanding the reactivity of 2,4-dinitro trifluoroanisole is therefore crucial for its potential application as an intermediate in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[3][4]
This guide aims to provide a robust theoretical framework for the reactivity of 2,4-dinitro trifluoroanisole, focusing on the well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. By drawing parallels with related, well-characterized compounds, we will predict reaction pathways and relative reaction rates. Furthermore, we will provide detailed, actionable protocols for experimental and computational studies that would be necessary to validate these theoretical predictions.
Theoretical Background: Nucleophilic Aromatic Substitution (SNAr)
The primary mechanism governing the reactivity of 2,4-dinitro trifluoroanisole with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is characteristic of aromatic rings bearing strong electron-withdrawing groups, particularly those positioned ortho and para to a suitable leaving group.[5][6]
The SNAr mechanism is a two-step process:
-
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[5][6] The negative charge of this intermediate is delocalized over the aromatic ring and, crucially, onto the electron-withdrawing groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group.
The presence of electron-withdrawing groups is essential for the stabilization of the negatively charged Meisenheimer complex. The more effectively this charge is stabilized, the lower the activation energy for the formation of the intermediate, and thus the faster the reaction. Nitro groups are particularly effective at this, as they can delocalize the negative charge onto their oxygen atoms through resonance.
Predicted Reactivity of 2,4-Dinitro Trifluoroanisole
The reactivity of 2,4-dinitro trifluoroanisole in SNAr reactions is predicted to be exceptionally high due to the cumulative electron-withdrawing effects of the two nitro groups and the trifluoromethoxy group.
The Activating Power of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF3) group is a potent electron-withdrawing substituent, primarily through a strong inductive effect (-I) originating from the highly electronegative fluorine atoms. Unlike the methoxy group (-OCH3) in 2,4-dinitroanisole (DNAN), which is an electron-donating group by resonance (+R), the -OCF3 group's ability for resonance donation is significantly diminished. This results in a net strong deactivation of the ring towards electrophilic attack and, conversely, a powerful activation towards nucleophilic attack.[1][2]
Proposed Reaction Pathway and Meisenheimer Complex
The proposed SNAr pathway for 2,4-dinitro trifluoroanisole with a generic nucleophile (Nu-) is depicted below. The attack of the nucleophile at the carbon bearing the trifluoromethoxy group leads to the formation of a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and onto the ortho and para nitro groups. The strong inductive effect of the -OCF3 group further stabilizes this intermediate.
Caption: Proposed SNAr pathway for 2,4-dinitro trifluoroanisole.
Note: The DOT script above is a template. Actual chemical structure images would need to be generated and linked for a proper visual representation, which is beyond the current capabilities to render directly. The diagram illustrates the logical flow from reactants to the Meisenheimer complex and then to the final product.
Comparative Reactivity
To contextualize the predicted reactivity, a comparison with related compounds is presented in the table below. The reactivity is qualitatively assessed based on the electron-withdrawing strength of the substituents.
| Compound | Leaving Group | Other Substituents | Predicted Relative Reactivity |
| 2,4-Dinitro Trifluoroanisole | -OCF3 | 2,4-di-NO2 | Very High |
| 1-Chloro-2,4-dinitrobenzene | -Cl | 2,4-di-NO2 | High |
| 2,4-Dinitroanisole (DNAN) | -OCH3 | 2,4-di-NO2 | Moderate |
| 4-Nitrotrifluoroanisole | -OCF3 | 4-NO2 | Moderate |
Computational studies on the hydrolysis of 2,4-dinitroanisole (DNAN) have shown that the activation barrier for nucleophilic aromatic substitution is greater than 29 kcal/mol.[7][8][9] It is anticipated that the corresponding barrier for 2,4-dinitro trifluoroanisole would be significantly lower due to the enhanced stabilization of the Meisenheimer complex.
Proposed Methodologies for Future Studies
To empirically validate the theoretical predictions outlined above, a combination of experimental and computational studies is recommended.
Experimental Protocols
4.1.1. Kinetic Studies of Nucleophilic Aromatic Substitution
-
Objective: To determine the second-order rate constants for the reaction of 2,4-dinitro trifluoroanisole with various nucleophiles.
-
Methodology:
-
Prepare a stock solution of 2,4-dinitro trifluoroanisole in a suitable aprotic solvent (e.g., acetonitrile or DMSO).
-
Prepare a series of solutions of the chosen nucleophile (e.g., piperidine, sodium methoxide) in the same solvent at various concentrations.
-
Initiate the reaction by mixing the reactant solutions in a cuvette placed in a thermostatted UV-Vis spectrophotometer.
-
Monitor the reaction progress by observing the appearance of the product or the disappearance of the reactant at a predetermined wavelength over time.
-
Determine the pseudo-first-order rate constants (kobs) from the kinetic traces at each nucleophile concentration.
-
Plot kobs against the nucleophile concentration. The slope of this plot will yield the second-order rate constant (k2).
-
-
Data Analysis: The temperature dependence of k2 can be studied to determine the activation parameters (enthalpy and entropy of activation) using the Eyring equation.
4.1.2. Product Identification and Characterization
-
Objective: To isolate and characterize the products of the SNAr reaction.
-
Methodology:
-
Perform a preparative scale reaction of 2,4-dinitro trifluoroanisole with the desired nucleophile.
-
Upon reaction completion (monitored by TLC or LC-MS), quench the reaction and perform an appropriate work-up to isolate the crude product.
-
Purify the product using column chromatography or recrystallization.
-
Characterize the purified product using:
-
1H, 13C, and 19F NMR spectroscopy to confirm the structure.
-
Mass spectrometry (MS) to determine the molecular weight.
-
Infrared (IR) spectroscopy to identify functional groups.
-
-
Computational Chemistry Protocol
-
Objective: To theoretically model the SNAr reaction of 2,4-dinitro trifluoroanisole and calculate the activation energies.
-
Methodology:
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.
-
Method: Density Functional Theory (DFT) is a suitable method. A functional like B3LYP or M06-2X with a basis set such as 6-311+G(d,p) is recommended.
-
Procedure:
-
Optimize the geometries of the reactants (2,4-dinitro trifluoroanisole and the nucleophile), the Meisenheimer complex (intermediate), and the products.
-
Perform a transition state search to locate the geometry of the transition state connecting the reactants to the Meisenheimer complex.
-
Verify the transition state by frequency calculations (it should have exactly one imaginary frequency corresponding to the reaction coordinate).
-
Calculate the electronic energies of all stationary points.
-
Perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that the transition state connects the reactants and the intermediate.
-
Calculate the Gibbs free energy of activation (ΔG‡).
-
-
-
Proposed Computational Parameters:
| Parameter | Recommended Value/Method |
| Software | Gaussian 16 or similar |
| Method | Density Functional Theory (DFT) |
| Functional | M06-2X |
| Basis Set | 6-311+G(d,p) |
| Solvation Model | Polarizable Continuum Model (PCM), using a solvent like acetonitrile |
| Calculations | Geometry Optimization, Frequency Analysis, Transition State Search, IRC |
Visualizations of Workflows and Pathways
General SNAr Mechanism
Caption: General workflow of a two-step SNAr reaction.
Proposed Experimental and Computational Workflow
Caption: Integrated workflow for studying the reactivity of 2,4-dinitro trifluoroanisole.
Conclusion
While direct experimental data on the reactivity of 2,4-dinitro trifluoroanisole is currently lacking in the public domain, a strong theoretical case can be made for its high susceptibility to nucleophilic aromatic substitution. The combined electron-withdrawing power of two nitro groups and a trifluoromethoxy group creates a highly activated system, primed for reaction with a wide array of nucleophiles. This guide has provided a theoretical framework for understanding this reactivity, proposed detailed methodologies for its empirical investigation, and offered a comparative context with related molecules. The protocols and predictions herein are intended to serve as a valuable resource for researchers embarking on the synthesis and application of this promising chemical entity. Future experimental and computational work is essential to fully elucidate the reaction kinetics and mechanisms, and to unlock the synthetic potential of 2,4-dinitro trifluoroanisole.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 2,4-Dinitro-1-(trifluoromethoxy)benzene | 655-07-2 [chemicalbook.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Computational Predictions of the Hydrolysis of 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) | Journal Article | PNNL [pnnl.gov]
- 8. Computational Predictions of the Hydrolysis of 2,4,6-Trinitrotoluene (TNT) and 2,4-Dinitroanisole (DNAN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Trifluoromethoxy Group: A Historical Journey in Reagent Development for Drug Discovery and Beyond
An in-depth technical guide on the evolution of trifluoromethoxylation reagents for researchers, scientists, and drug development professionals.
The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in modern medicinal and agricultural chemistry. Its unique electronic properties, metabolic stability, and ability to modulate lipophilicity have made it a valuable tool for fine-tuning the characteristics of bioactive molecules. However, the introduction of this seemingly simple functional group has been a significant synthetic challenge for decades. This technical guide provides a comprehensive overview of the historical development of trifluoromethoxylation reagents, from early harsh methods to the sophisticated and versatile tools available to chemists today. We will delve into the core chemistries, present comparative data, and provide detailed experimental protocols for key methodologies.
Early Forays: The Dawn of Trifluoromethoxylation
The journey to tame the trifluoromethoxy group began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by L. M. Yagupolskii in 1955.[1][2] This pioneering work involved a two-step process: the chlorination of anisoles to form trichloromethyl ethers, followed by a harsh chlorine-fluorine exchange using reagents like antimony trifluoride or hydrogen fluoride.[1][2] While groundbreaking, this method suffered from low functional group tolerance and required high temperatures, limiting its broad applicability.[1]
Another early approach was the oxidative desulfurization-fluorination of xanthates, which provided an alternative route to both alkyl and aryl trifluoromethyl ethers.[1] These initial methods, while historically significant, highlighted the need for milder and more general strategies for the introduction of the -OCF₃ group.
The Rise of Electrophilic Reagents: A Paradigm Shift
A significant leap forward came with the development of electrophilic trifluoromethylating agents that could be adapted for O-trifluoromethylation. These reagents offered a more direct approach to forming the C-O-CF₃ bond.
Umemoto's Reagents: Pioneers in Electrophilic Trifluoromethylation
Teruo Umemoto and his group developed a class of S-(trifluoromethyl)dibenzothiophenium salts, now famously known as Umemoto's reagents.[3][4][5] These shelf-stable, crystalline solids were initially designed for C-CF₃ bond formation but were later adapted for the O-trifluoromethylation of alcohols and phenols.[1][4] A particularly potent, albeit thermally unstable, O-trifluoromethylating agent was an O-(trifluoromethyl)dibenzofuranium salt, generated in situ at low temperatures.[1][6]
Togni's Reagents: Hypervalent Iodine to the Rescue
In the mid-2000s, Antonio Togni and his research group introduced a new class of hypervalent iodine-based electrophilic trifluoromethylating agents.[4][7][8] These reagents, particularly the so-called Togni reagent II, proved to be highly effective for the trifluoromethylation of a wide range of nucleophiles, including alcohols and phenols.[1][6] The development of Togni's reagents was a pivotal moment, offering a milder and more user-friendly alternative to previous methods. Activation with a Lewis acid, such as Zn(NTf₂)₂, was found to significantly enhance their reactivity towards alcohols.[1]
The Nucleophilic Approach: Taming the Trifluoromethoxide Anion
The trifluoromethoxide anion (CF₃O⁻) is a potent nucleophile, but its inherent instability and tendency to decompose into fluoride and carbonyl fluoride posed a significant challenge. The development of reagents that could generate and deliver this elusive anion under controlled conditions was a major breakthrough.
Trifluoromethyl triflate (TFMT) emerged as a key player in this area.[9] It can react with a fluoride source to generate the trifluoromethoxide anion, which can then be used in nucleophilic substitution reactions with alkyl halides.[10] More recently, (E)-O-trifluoromethyl-benzaldoximes (TFBO) have been introduced as stable reagents that can release the trifluoromethoxide anion in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides without the need for a silver catalyst.[10]
The Radical Pathway: A New Frontier
Radical trifluoromethoxylation represents a more recent and powerful strategy, particularly for the direct C-H functionalization of (hetero)arenes.[11][12][13] This approach avoids the need for pre-functionalized substrates, making it highly attractive for late-stage modifications of complex molecules.
One notable method involves the use of bis(trifluoromethyl)peroxide (BTMP) as a source of trifluoromethoxy radicals (.OCF₃) under visible light photoredox catalysis or with TEMPO as a catalyst.[11][12] Another innovative approach is the O-trifluoromethylation of N-aryl-N-hydroxylamines with a Togni reagent, followed by a thermally induced intramolecular rearrangement to afford ortho-trifluoromethoxylated anilines.[1][6] Photocatalytic methods using trifluoromethyl iodide (CF₃I) have also been developed for the radical coupling of N-aryl-N-hydroxylamides.[1]
Quantitative Data Summary
To facilitate the comparison of different trifluoromethoxylation methods, the following tables summarize their performance with various substrates.
Table 1: Electrophilic O-Trifluoromethylation of Alcohols and Phenols
| Reagent/Method | Substrate | Yield (%) | Reference |
| Umemoto's Oxonium Reagent | Phenols | High | [1] |
| Umemoto's Oxonium Reagent | Aliphatic Alcohols | High | [1] |
| Togni Reagent II / Zn(NTf₂)₂ | Primary Alcohols | Excellent | [1] |
| Togni Reagent II / Zn(NTf₂)₂ | Secondary Alcohols | Good | [1] |
| Togni Reagent II | 2,4,6-Trimethylphenol | Low (C-CF₃ major) | [1] |
Table 2: Nucleophilic Trifluoromethoxylation of Alkyl Halides
| Reagent | Substrate | Yield (%) | Reference |
| TFMT / F⁻ source | Primary Alkyl Halides | Good | [10] |
| TFBO / Base | Primary Alkyl Halides | Good to Excellent | [10] |
| TFBO / Base | Secondary Alkyl Halides | Moderate | [10] |
Table 3: Radical C-H Trifluoromethoxylation of Arenes
| Reagent/Method | Substrate | Yield (%) | Reference |
| BTMP / Photocatalysis | Benzene | Good | [11] |
| BTMP / TEMPO | Pyridine | Moderate | [12] |
| Togni Reagent / N-Aryl-N-hydroxylamine | Aniline derivatives (ortho) | Good to Excellent | [6] |
Experimental Protocols
The following are detailed methodologies for key trifluoromethoxylation reactions.
Protocol 1: Electrophilic O-Trifluoromethylation of a Primary Alcohol using Togni Reagent II
Materials:
-
Primary alcohol (1.0 mmol)
-
Togni Reagent II (1.2 mmol)
-
Zinc bis(trifluoromethanesulfonyl)imide [Zn(NTf₂)₂] (0.1 mmol)
-
Anhydrous dichloromethane (DCM) (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the primary alcohol (1.0 mmol) and anhydrous DCM (5 mL).
-
Add Zn(NTf₂)₂ (0.1 mmol) to the solution and stir for 5 minutes at room temperature.
-
Add Togni Reagent II (1.2 mmol) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ether.
Protocol 2: Nucleophilic Trifluoromethoxylation of an Alkyl Bromide using TFBO
Materials:
-
Alkyl bromide (1.0 mmol)
-
(E)-O-trifluoromethyl-benzaldoxime (TFBO) (1.5 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl bromide (1.0 mmol), TFBO (1.5 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add anhydrous DMF (5 mL) and stir the mixture at room temperature.
-
Heat the reaction to the temperature specified in the relevant literature (typically 50-70 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure trifluoromethyl ether.
Protocol 3: Radical C-H Trifluoromethoxylation of an Arene using BTMP and Photocatalysis
Materials:
-
Arene (0.5 mmol)
-
Bis(trifluoromethyl)peroxide (BTMP) (as a solution in a suitable solvent, e.g., 1.0 M in hexafluorobenzene)
-
Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂) (1-2 mol%)
-
Anhydrous acetonitrile (MeCN) (5 mL)
Procedure:
-
In a reaction vessel suitable for photochemical reactions (e.g., a borosilicate glass vial), combine the arene (0.5 mmol) and the photocatalyst.
-
Add anhydrous MeCN (5 mL) and degas the solution with argon for 15 minutes.
-
Add the solution of BTMP (e.g., 1.0 mL of a 1.0 M solution, 1.0 mmol).
-
Seal the vessel and place it in front of a visible light source (e.g., a blue LED lamp).
-
Irradiate the mixture at room temperature, monitoring the reaction progress by ¹⁹F NMR or GC-MS.
-
Once the starting material is consumed, remove the light source and carefully vent the vessel.
-
Concentrate the reaction mixture and purify the product by flash chromatography.
Safety Note: Trifluoromethoxylation reagents can be hazardous. Always consult the Safety Data Sheet (SDS) before use. Reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Some reagents are sensitive to moisture and air and require handling under an inert atmosphere.
Signaling Pathways and Logical Relationships
The evolution of trifluoromethoxylation reagents can be visualized as a progression from harsh, non-selective methods to milder, more controlled, and versatile strategies.
Caption: Evolution of Trifluoromethoxylation Reagents.
The following diagram illustrates a generalized experimental workflow for a typical trifluoromethoxylation reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Umemoto Reagent I - Enamine [enamine.net]
- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Cornerstone of Aromatic Chemistry: A Technical Guide to Nucleophilic Aromatic Substitution on Dinitrobenzene Derivatives
For Immediate Release
[City, State] – [Date] – In a comprehensive effort to equip researchers, scientists, and drug development professionals with a critical understanding of a foundational organic reaction, this technical guide delves into the fundamental principles of nucleophilic aromatic substitution (SNAr) on dinitrobenzene derivatives. This in-depth whitepaper provides a thorough examination of the reaction mechanism, key influencing factors, quantitative data, and detailed experimental protocols, serving as an essential resource for professionals in the chemical and pharmaceutical sciences.
The SNAr reaction is a vital tool in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. Dinitrobenzene derivatives, with their electron-deficient aromatic systems, are particularly well-suited substrates for this transformation, making them crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.
Core Principles of Nucleophilic Aromatic Substitution (SNAr)
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1] The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, which is typically bonded to a leaving group. This initial attack is often the rate-determining step.[1][2]
The presence of strong electron-withdrawing groups, such as the two nitro groups (-NO₂) in dinitrobenzene derivatives, is paramount for the success of the SNAr reaction. These groups activate the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate, thereby stabilizing it. This stabilized intermediate is known as a Meisenheimer complex.[1] The reaction concludes with the departure of the leaving group, which restores the aromaticity of the ring.
The overall process can be visualized as follows:
Figure 1: Generalized mechanism of nucleophilic aromatic substitution (SNAr).
Quantitative Analysis of Influencing Factors
The efficiency and rate of SNAr reactions on dinitrobenzene derivatives are significantly influenced by several factors, including the nature of the leaving group, the nucleophilicity of the attacking species, and the properties of the solvent.
The Leaving Group Effect
The facility with which the leaving group departs from the Meisenheimer complex can influence the overall reaction rate. In SNAr reactions, the bond to the leaving group is broken in the second, often fast, step. Therefore, the electronegativity of the leaving group, which influences the electrophilicity of the carbon atom it is attached to, plays a more dominant role than its stability as a free anion. This often leads to a reactivity order that is counterintuitive to that observed in aliphatic nucleophilic substitutions (SN1 and SN2).[3]
| Leaving Group (X) in 1-X-2,4-dinitrobenzene | Nucleophile | Solvent | Relative Rate Constant |
| -F | Piperidine | Methanol | >1 |
| -Cl | Piperidine | Methanol | 1 |
| -Br | Piperidine | Methanol | ~1 |
| -I | Piperidine | Methanol | <1 |
| -SOPh | Hydrazine | DMSO | - |
| -SPh | Hydrazine | DMSO | - |
| -OPh | Hydrazine | DMSO | - |
| -OCH₃ | Hydrazine | DMSO | - |
Table 1: Effect of the Leaving Group on the Rate of SNAr Reactions. The data illustrates the typical leaving group aptitude in SNAr reactions, where fluoride is often the most reactive. The relative rates for piperidine are based on the general trend observed in the literature.[3] The data for hydrazine in DMSO shows the feasibility of various leaving groups, though direct comparative rates were not available in a single study.[1]
The Nucleophile Effect
The reactivity in SNAr reactions is directly proportional to the nucleophilicity of the attacking species. Stronger nucleophiles react faster. The nucleophilicity is influenced by factors such as the basicity, polarizability, and solvation of the nucleophile.
| Nucleophile | Substrate | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | Methanol | - |
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | Acetonitrile | - |
| Hydrazine | 1-Chloro-2,4-dinitrobenzene | DMSO | - |
| Biothiols (various) | 1-Fluoro-2,4-dinitrobenzene | Aqueous | Varies (e.g., βnuc = 0.43 ± 0.03) |
| Biothiols (various) | 1-Chloro-2,4-dinitrobenzene | Aqueous | Varies (e.g., βnuc = 0.45 ± 0.07 at 25°C) |
Table 2: Reactivity of Various Nucleophiles with Dinitrobenzene Derivatives. The Brønsted coefficient (βnuc) indicates the sensitivity of the reaction rate to the basicity of the nucleophile.[2] Specific rate constants for hydrazine are highly dependent on concentration and temperature.[1]
The Solvent Effect
The choice of solvent can have a profound impact on the rate of SNAr reactions. Polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), are generally preferred as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[4] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.
| Solvent | Substrate | Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] at 25°C |
| Nitromethane | 2,4-Dinitrochlorobenzene | Piperidine | - |
| N,N-Dimethylformamide (DMF) | 2,4-Dinitrochlorobenzene | Piperidine | - |
| Ethyl acetate | 2,4-Dinitrochlorobenzene | Piperidine | - |
| Dioxane | 2,4-Dinitrochlorobenzene | Piperidine | - |
| 1,1,1-Trichloroethane | 2,4-Dinitrochlorobenzene | Piperidine | - |
| Methanol | 1-Chloro-2,4-dinitrobenzene | Hydrazine | Slower |
| Acetonitrile | 1-Chloro-2,4-dinitrobenzene | Hydrazine | Intermediate |
| DMSO | 1-Chloro-2,4-dinitrobenzene | Hydrazine | Faster |
Table 3: Influence of Solvent on the Rate of SNAr Reactions. The reactivity of the reaction between 1-chloro-2,4-dinitrobenzene and hydrazine shows a clear trend of increasing rate with increasing solvent polarity and aprotic character.[5] Kinetic data for the reaction of 2,4-dinitrochlorobenzene with piperidine has been studied in a range of aprotic solvents.[6]
Detailed Experimental Protocols
To provide practical guidance, this section outlines detailed methodologies for key SNAr reactions involving dinitrobenzene derivatives.
Protocol 1: Synthesis of N-Aryl-2,4-dinitroanilines
This protocol describes a general procedure for the reaction of 1-chloro-2,4-dinitrobenzene with an aromatic amine.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Substituted Aniline (e.g., aniline, p-toluidine)
-
Solvent (e.g., Ethanol, Toluene)
-
Base (e.g., Sodium Bicarbonate, optional)
Procedure:
-
In a round-bottom flask, dissolve 1-chloro-2,4-dinitrobenzene (1.0 eq) in the chosen solvent.
-
Add the substituted aniline (1.1 eq). If the aniline salt is used, add a base like sodium bicarbonate (1.2 eq) to neutralize the acid formed.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Figure 2: Experimental workflow for the synthesis of N-aryl-2,4-dinitroanilines.
Protocol 2: Synthesis of 2,4-Dinitrophenyl Ethers
This protocol details the synthesis of 2,4-dinitrophenyl ethers via the reaction of a 2,4-dinitrohalobenzene with an alkali metal alcoholate.
Materials:
-
2,4-Dinitrochlorobenzene or 2,4-Dinitrobromobenzene
-
Alkali Metal (e.g., Sodium)
-
Anhydrous Alcohol (e.g., Methanol, Ethylene glycol monomethyl ether)
-
Non-polar, inert solvent (e.g., Xylene)
Procedure:
-
Prepare the alkali metal alcoholate by dissolving the alkali metal in the corresponding anhydrous alcohol, often in a non-polar solvent like xylene.
-
In a separate flask, dissolve the 2,4-dinitrohalobenzene in the non-polar solvent.
-
Cool the solution of the 2,4-dinitrohalobenzene to a low temperature (e.g., 0-5 °C).
-
Slowly add the freshly prepared alkali metal alcoholate solution to the cooled solution of the 2,4-dinitrohalobenzene with stirring.
-
After the addition is complete, continue stirring for a specified period.
-
Quench the reaction by adding a dilute acid (e.g., sulfuric acid) to neutralize any excess base.
-
The precipitated salts are removed by filtration or washing with water.
-
The organic layer is separated, and the solvent is removed under reduced pressure to yield the crude 2,4-dinitrophenyl ether.
-
The product can be further purified by recrystallization or chromatography.
Protocol 3: Reaction of 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) with Amino Acids
This protocol outlines the classical Sanger method for the N-terminal analysis of peptides and proteins.
Materials:
-
1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger's Reagent)
-
Peptide or Amino Acid sample
-
Sodium bicarbonate solution
-
Ethanol
-
Ether
-
Hydrochloric acid (for hydrolysis)
Procedure:
-
Dinitrophenylation: Dissolve the peptide or amino acid sample in a sodium bicarbonate solution to maintain a slightly alkaline pH. Add a solution of DNFB in ethanol and stir the mixture at room temperature for several hours. The N-terminal amino group of the peptide will react with DNFB to form a DNP-peptide.
-
Isolation of DNP-Peptide: The DNP-peptide, which is typically yellow, will precipitate out of the solution. Collect the precipitate by filtration and wash it with water, ethanol, and ether to remove any unreacted reagents.
-
Hydrolysis: The purified DNP-peptide is then subjected to acid hydrolysis (e.g., with 6M HCl at 110°C for 24 hours) to cleave all the peptide bonds.
-
Identification of DNP-Amino Acid: After hydrolysis, the mixture will contain the DNP-derivative of the N-terminal amino acid and the other free amino acids. The DNP-amino acid is yellow and can be separated from the other amino acids by chromatography (e.g., paper chromatography or HPLC) and identified by comparison with known standards.
Figure 3: Workflow for N-terminal amino acid analysis using Sanger's reagent.
Conclusion
The nucleophilic aromatic substitution on dinitrobenzene derivatives remains a cornerstone of modern organic synthesis. A thorough understanding of its mechanism and the factors that influence its outcome is crucial for the rational design of synthetic routes in academic research and industrial applications, particularly in the development of new pharmaceuticals. This guide provides a foundational resource for scientists and researchers, offering both the theoretical underpinnings and practical methodologies to effectively utilize this powerful reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Electronic Effects of the Trifluoromethoxy Group
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The trifluoromethoxy (-OCF3) group has emerged as a critical substituent in modern medicinal chemistry, agrochemicals, and materials science. Its incorporation into molecular scaffolds allows for the fine-tuning of physicochemical properties, often leading to enhanced metabolic stability, membrane permeability, and binding affinity.[1][2][3] This is attributable to a unique combination of high lipophilicity and distinct electronic characteristics. This guide provides an in-depth analysis of the core electronic effects of the trifluoromethoxy group, supported by quantitative data, experimental methodologies, and logical diagrams to offer a comprehensive resource for scientific professionals.
Core Electronic Effects: A Tale of Dueling Influences
The electronic character of the trifluoromethoxy group is defined by the interplay of two opposing forces: a powerful inductive effect and a weakened resonance effect.
Inductive Effect (-I): The Dominant Force
The primary electronic influence of the -OCF3 group stems from the intense electron-withdrawing inductive effect of the three fluorine atoms. Fluorine's high electronegativity creates a strong dipole in each C-F bond, making the attached carbon atom highly electron-deficient. This effect is relayed through the sigma (σ) bond framework to the oxygen atom and, subsequently, to the rest of the molecule. This potent σ-withdrawal makes the -OCF3 group a strong electron-withdrawing substituent, comparable in some contexts to halogens or the trifluoromethyl (-CF3) group.[4][5][6]
Resonance Effect (+R): A Muted Contributor
Like a standard methoxy (-OCH3) group, the oxygen atom in the -OCF3 group possesses lone pairs of electrons that can be donated into an adjacent π-system (e.g., an aromatic ring) through resonance. This is a positive resonance or π-donating effect (+R). However, the strong inductive pull from the CF3 moiety significantly decreases the electron density on the oxygen atom. This diminished electron availability severely curtails the oxygen's ability to donate its lone pairs, rendering its +R effect substantially weaker than that of a methoxy group and even inferior to that of a single fluorine atom.[7]
The Net Effect: Inductive Dominance
The defining characteristic of the trifluoromethoxy group is that its powerful electron-withdrawing inductive effect (-I) overwhelmingly dominates its weak electron-donating resonance effect (+R).[6][8] This results in a net electron-withdrawing character. Consequently, when attached to an aromatic ring, the -OCF3 group deactivates the ring towards electrophilic aromatic substitution. However, because the weak +R effect still operates, it directs incoming electrophiles to the ortho and para positions. This unique profile has led to the -OCF3 group being described as a "super-halogen" or "pseudo-halogen."[7]
Quantitative Analysis of Electronic Effects
The electronic impact of the -OCF3 group can be quantified using Hammett substituent constants and by observing its effect on the acidity (pKa) of probe molecules.
Hammett Substituent Constants
The Hammett equation (log(K/K₀) = σρ) is a linear free-energy relationship that quantifies the influence of meta- or para-substituents on the reactivity of an aromatic system. The substituent constant, sigma (σ), measures the electronic effect of a substituent. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character. The data clearly shows the -OCF3 group is electron-withdrawing in both the meta and para positions, in stark contrast to the electron-donating -OCH3 group.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Effect |
| -OCH3 | 0.12 | -0.27 | Strong +R, Weak -I |
| -F | 0.34 | 0.06 | Strong -I, Weak +R |
| -Cl | 0.37 | 0.23 | Strong -I, Weak +R |
| -OCF3 | 0.40 | 0.35 | Very Strong -I, Very Weak +R |
| -CF3 | 0.43 | 0.54 | Strong -I |
| -NO2 | 0.71 | 0.78 | Strong -I, Strong -R |
| Table 1: Comparison of Hammett constants for the -OCF3 group and related substituents. Values are representative and may vary slightly between sources. |
Impact on Acidity (pKa)
An electron-withdrawing group stabilizes the conjugate base of an acid (e.g., a phenoxide ion), thereby increasing its acidity (lowering its pKa). The trifluoromethoxy group significantly increases the acidity of phenol, demonstrating its potent electron-withdrawing nature. Its effect is comparable to that of a nitro group and much stronger than that of halogens.
| Compound | pKa in Water (approx.) |
| Phenol | 9.95 |
| 4-Methoxyphenol | 10.20 |
| 4-Chlorophenol | 9.42 |
| 4-Trifluoromethoxyphenol | 9.30 [9] |
| 4-Trifluoromethylphenol | 9.08[10] |
| 4-Nitrophenol | 7.15 |
| Table 2: pKa values for a series of para-substituted phenols, illustrating the acidifying effect of the -OCF3 group.[11][12] |
Key Experimental Protocols
The quantitative data presented above are derived from well-established experimental methodologies in physical organic chemistry.
Protocol: Determination of pKa by Potentiometric Titration
This is one of the most common and accurate methods for determining the pKa of an organic acid.[13][14]
-
Preparation : A precise mass of the acidic compound (e.g., 4-trifluoromethoxyphenol) is dissolved in a suitable solvent, typically a water-cosolvent mixture (e.g., water/ethanol) if solubility is low, to create a solution of known concentration.
-
Apparatus Setup : A calibrated pH meter with a combination glass electrode is immersed in the analyte solution. The solution is stirred continuously.
-
Titration : A standardized solution of a strong base (e.g., 0.1 M NaOH, carbonate-free) is added to the analyte solution in small, precise increments using a burette.[14]
-
Data Collection : The pH of the solution is recorded after each addition of the titrant. The process is continued until the pH has passed well beyond the equivalence point, generating a complete titration curve (pH vs. volume of titrant).
-
Data Analysis : The equivalence point (V_eq) is determined from the inflection point of the titration curve (often found using the maximum of the first derivative, d(pH)/dV).
-
pKa Determination : The pKa is equal to the pH of the solution at the half-equivalence point (V_eq / 2). At this point, the concentrations of the acid and its conjugate base are equal, as dictated by the Henderson-Hasselbalch equation.[15]
Protocol: Determination of Hammett Constants
Hammett constants are typically determined by measuring the equilibrium or rate constants for a series of meta- and para-substituted aromatic compounds and comparing them to the unsubstituted parent compound.[15][16]
-
Reference Reaction : A well-understood reaction is chosen as the standard. The ionization of benzoic acids in water at 25°C is the definitional reference, for which the reaction constant (ρ) is set to 1.[17]
-
Synthesis : A series of compounds is synthesized, for example, ethyl benzoates with different substituents (-H, -OCH3, -OCF3, -NO2, etc.) at the meta and para positions.
-
Kinetic/Equilibrium Measurements : The rate constants (k) for a reaction (e.g., alkaline hydrolysis of the ethyl benzoates) or the equilibrium constants (K) for a process (e.g., ionization of benzoic acids) are measured under identical, carefully controlled conditions (temperature, solvent).[15]
-
Calculation : For each substituent X, the value of log(k_X / k_H) or log(K_X / K_H) is calculated, where k_H and K_H are the constants for the unsubstituted parent compound.
-
Hammett Plot : A plot of log(k_X / k_H) versus known σ values for a set of well-characterized substituents is created. The slope of this line gives the reaction constant, ρ, for that specific reaction series.
-
σ Value Determination : Once a ρ value is known for a reaction, that reaction can be used to determine a new σ constant for a novel substituent (like -OCF3) by measuring its rate/equilibrium constant and using the formula: σ_new = [log(k_new / k_H)] / ρ.
Conclusion
The trifluoromethoxy group is a potent electron-withdrawing substituent whose electronic character is governed by the dominance of a strong σ-inductive effect over a weak π-resonance effect. This duality makes it a deactivating but ortho, para-directing group in electrophilic aromatic substitutions. Its ability to significantly increase lipophilicity and enhance metabolic stability, coupled with its unique electronic profile, solidifies its role as an invaluable tool in the design of modern pharmaceuticals and advanced materials.[4][7] Understanding the fundamental principles outlined in this guide is essential for leveraging the full potential of the -OCF3 group in molecular design and development.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]
- 10. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 11. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. afit.edu [afit.edu]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. web.viu.ca [web.viu.ca]
- 16. High-throughput physical organic chemistry--Hammett parameter evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Trifluoromethoxylation of Arynes using 2,4-Dinitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (OCF₃) group is of significant interest in pharmaceutical and agrochemical development due to its unique electronic properties, high lipophilicity, and metabolic stability.[1][2] However, the introduction of this moiety onto aromatic rings has been challenging due to the limited availability of safe, efficient, and cost-effective trifluoromethoxylation reagents.[3][4] This document details a method for the trifluoromethoxylation of arynes utilizing 2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB) as a practical and accessible source of the trifluoromethoxide anion (CF₃O⁻).[1][3] DNTFB is a commercially available, stable, and easy-to-handle reagent, offering a significant advantage over other trifluoromethoxide sources that can be expensive, hazardous, or require multi-step synthesis.[1][3][5]
The described protocol involves the in situ generation of arynes from silyl aryl triflate precursors, which are then trapped by the trifluoromethoxide anion generated from DNTFB. This method provides a direct route to trifluoromethoxy-substituted arenes, which are valuable building blocks in medicinal chemistry and materials science.
Reaction Principle
The overall transformation involves two key steps that occur concurrently in a one-pot fashion:
-
Generation of the Trifluoromethoxide Anion: this compound (DNTFB) reacts with a nucleophilic activator, such as 4-(Dimethylamino)pyridine (DMAP), to generate a stable pyridinium trifluoromethoxide salt (DDPyOCF₃).[1][6] This intermediate serves as the source of the nucleophilic trifluoromethoxide anion.
-
Generation and Trapping of the Aryne: An aryne precursor, typically a 2-(trimethylsilyl)aryl trifluoromethanesulfonate, is treated with a fluoride source (often CsF, though the DDPyOCF₃ system can sometimes proceed without additional fluoride) to generate the highly reactive aryne intermediate.[1] The aryne is immediately trapped by the trifluoromethoxide anion to yield the desired trifluoromethoxylated aromatic compound.[1]
Visualization of the Reaction Pathway
The following diagram illustrates the general workflow for the trifluoromethoxylation of arynes using DNTFB.
Caption: General workflow for the one-pot trifluoromethoxylation of arynes.
Experimental Protocols
General Procedure for the Trifluoromethoxylation of Arynes:
This protocol is adapted from the work of Wisson et al.[1][3]
Materials:
-
This compound (DNTFB)
-
Aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (CD₃CN for NMR monitoring)
-
Internal standard for NMR analysis (e.g., PhCF₃)
-
Reaction vessel (e.g., NMR tube or sealed vial)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryne precursor (1.0 equiv.).
-
Add 4-(Dimethylamino)pyridine (DMAP) (9.0 equiv.).
-
Add this compound (DNTFB) (18.4 equiv.).
-
Add anhydrous acetonitrile to achieve the desired concentration (e.g., 0.1 M with respect to the aryne precursor).
-
If using an internal standard for quantitative analysis, add it at this stage.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 75-80 °C) with vigorous stirring.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy by observing the consumption of the aryne precursor and the formation of the trifluoromethoxylated product.[3]
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.
Note: The optimal reaction conditions, including temperature and reaction time, may vary depending on the specific aryne precursor used. An initial optimization study is recommended.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the trifluoromethoxylation of various aryne precursors using DNTFB.
Table 1: Optimization of Reaction Conditions for the Trifluoromethoxylation of Benzyne Precursor [1][3]
| Entry | Aryne Precursor (equiv.) | DMAP (equiv.) | DNTFB (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1.0 | 9.0 | 18.4 | 60 | 16 | 89 | 53 |
| 2 | 1.0 | 9.0 | 18.4 | 80 | 16 | 100 | 64 |
| 3 | 1.0 | 9.0 | 18.4 | 80 | 3 | 96 | 58 |
| 4 | 1.0 | 9.0 | 18.4 | 80 | 6 | 100 | 64 |
Yields were determined by ¹⁹F NMR using an internal standard.
Table 2: Substrate Scope for the Trifluoromethoxylation of Various Arynes [1][3]
| Entry | Aryne Precursor | Product | Time (h) | Yield (%) |
| 1 | 2-(trimethylsilyl)phenyl trifluoromethanesulfonate | (trifluoromethoxy)benzene | 16 | 64 |
| 2 | 3-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | 2-(trifluoromethoxy)naphthalene | 16 | 52 |
| 3 | 3-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | 2-(trifluoromethoxy)naphthalene | 6 | 44 |
Reactions were conducted at 80°C using the optimized conditions from Table 1, Entry 2.
Mechanistic Considerations
The reaction proceeds through a nucleophilic attack of the trifluoromethoxide anion on one of the electrophilic carbons of the aryne intermediate. The resulting aryl anion is then protonated to yield the final product. The source of the proton is hypothesized to be the acidic proton on the 1-(2,4-dinitrophenyl)-4-(dimethylamino)pyridinium (DDPy⁺) cation.[1]
Caption: Proposed mechanism for the trifluoromethoxylation and protonation steps.
Advantages and Limitations
Advantages:
-
Cost-Effective and Accessible Reagent: DNTFB is commercially available and significantly cheaper than many other trifluoromethoxylation reagents.[3]
-
Operational Simplicity: The one-pot procedure is straightforward to perform using standard laboratory equipment.
-
Safety: DNTFB is a stable, easy-to-handle solid, avoiding the hazards associated with gaseous or highly reactive reagents.[3]
Limitations:
-
Moderate Yields: The reported yields are generally in the moderate range.
-
Substrate Scope: The substrate scope presented in the initial reports is somewhat limited, and further investigation is needed to explore the compatibility with a wider range of functional groups.
-
Excess Reagents: The protocol requires a significant excess of both DMAP and DNTFB.
Conclusion
The use of this compound for the trifluoromethoxylation of arynes presents a valuable and practical method for the synthesis of trifluoromethoxy-substituted arenes. Its operational simplicity and the use of a readily available reagent make it an attractive alternative to existing methods. While the yields are moderate, this protocol provides a solid foundation for further development and application in the synthesis of novel fluorinated molecules for the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,4-Dinitrotrifluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. This application note provides a detailed protocol for the SNAr reaction of 2,4-dinitrotrifluoroanisole with various nucleophiles. The presence of two strongly electron-withdrawing nitro groups at the ortho and para positions renders the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The trifluoromethoxy group, while a less common leaving group than halogens, is effective in this context due to its strong inductive electron-withdrawing effect, which facilitates the initial, rate-determining nucleophilic attack.[1][2] This protocol is particularly relevant for the synthesis of a diverse range of substituted dinitrophenyl ethers, which are valuable intermediates in the development of pharmaceuticals and other functional molecules.
Reaction Mechanism and Signaling Pathway
The SNAr reaction of 2,4-dinitrotrifluoroanisole proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of a nucleophile on the carbon atom bearing the trifluoromethoxy group.[1][3] This leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups. In the second, faster step, the aromaticity of the ring is restored by the elimination of the trifluoromethoxide leaving group.
Caption: General mechanism of the SNAr reaction.
Quantitative Data Summary
The following tables provide representative data for SNAr reactions on analogous 2,4-dinitrophenyl systems. These values can serve as a starting point for optimizing reactions with 2,4-dinitrotrifluoroanisole.
Table 1: Reaction of 2,4-Dinitro-substituted Arenes with Amines
| Entry | Leaving Group (LG) | Amine Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | F | Piperidine | Methanol | 20 | 1 | >95 |
| 2 | Cl | Aniline | Toluene | 40 | 24 | 85-90 |
| 3 | F | Benzylamine | Water (with HPMC) | 25 | 4 | 92 |
| 4 | Cl | Pyrrolidine | Water (with HPMC) | 25 | 2 | 90 |
Table 2: Reaction of 2,4-Dinitro-substituted Arenes with Thiols
| Entry | Leaving Group (LG) | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Br | Thiophenol | DMF | K₂CO₃ | 25 | 2 | 95 |
| 2 | Cl | Ethanethiol | Ethanol | NaOEt | 25 | 1 | >90 |
| 3 | Br | Cysteine | Aqueous Buffer | NaHCO₃ | 37 | 4 | 88 |
| 4 | F | 1-Dodecanethiol | THF | Et₃N | 50 | 6 | 93 |
Experimental Protocols
General Considerations:
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn.
-
2,4-Dinitrotrifluoroanisole is a potentially hazardous substance; handle with care.
-
Solvents should be of appropriate grade and dried if necessary.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes a general procedure for the reaction of 2,4-dinitrotrifluoroanisole with a primary or secondary amine.
Materials:
-
2,4-Dinitrotrifluoroanisole
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF))
-
Base (if using an amine salt, e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2,4-dinitrotrifluoroanisole (1.0 eq).
-
Dissolve the substrate in the chosen anhydrous solvent (e.g., 5-10 mL per mmol of substrate).
-
Add the amine nucleophile (1.1 - 1.5 eq). If the amine is a salt, add a suitable base (1.2 - 2.0 eq).
-
Stir the reaction mixture at room temperature. If the reaction is slow, it may be gently heated (e.g., to 50-80 °C). Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature if heated.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer sequentially with dilute aqueous acid (e.g., 1 M HCl, to remove excess amine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure substituted product.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines a general procedure for the reaction of 2,4-dinitrotrifluoroanisole with a thiol.
Materials:
-
2,4-Dinitrotrifluoroanisole
-
Thiol nucleophile (e.g., thiophenol, ethanethiol)
-
Anhydrous solvent (e.g., DMF, THF, or Ethanol)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), or Triethylamine (Et₃N))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.1 eq) and the chosen anhydrous solvent.
-
Cool the solution in an ice bath (0 °C).
-
Carefully add the base (1.2 eq) portion-wise to generate the thiolate in situ. Stir for 15-30 minutes.
-
Prepare a solution of 2,4-dinitrotrifluoroanisole (1.0 eq) in a minimal amount of the same anhydrous solvent.
-
Add the solution of 2,4-dinitrotrifluoroanisole dropwise to the stirring thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired thioether.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of substituted 2,4-dinitrophenyl derivatives.
Caption: General experimental workflow.
References
Application Notes and Protocols for the Synthesis of Trifluoromethyl Ethers using 2,4-Dinitro-1-(trifluoromethyl)benzene (DNTFB) and 4-Dimethylaminopyridine (DMAP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy (-OCF₃) group is of significant interest in the fields of medicinal chemistry and drug development due to its unique electronic properties, high metabolic stability, and ability to enhance the lipophilicity of molecules. This application note details a mild and metal-free method for the synthesis of trifluoromethyl ethers from alcohols and phenols utilizing the commercially available and inexpensive reagents 2,4-dinitro-1-(trifluoromethyl)benzene (DNTFB) and 4-dimethylaminopyridine (DMAP).
This method relies on the in situ generation of a stable trifluoromethoxide salt, which then acts as a nucleophile in the subsequent trifluoromethylation reaction. The process is characterized by its operational simplicity and broad substrate scope, making it a valuable tool for the late-stage functionalization of complex molecules in drug discovery and development.[1][2][3]
Reaction Principle
The synthesis proceeds in two key steps. First, DNTFB reacts with DMAP in a nucleophilic aromatic substitution (SNAᵣ) reaction to form the stable 1-(2,4-dinitrophenyl)-4-(dimethylamino)pyridinium trifluoromethoxide salt (DDPyOCF₃).[1][3] This salt serves as a soluble and reactive source of the trifluoromethoxide anion. In the second step, the trifluoromethoxide anion displaces a leaving group (e.g., a halide) from an alkyl or benzyl substrate in a nucleophilic substitution (Sɴ2) reaction to yield the desired trifluoromethyl ether.[2]
Caption: Overall reaction pathway for the synthesis of trifluoromethyl ethers.
Advantages of the DNTFB/DMAP Method
-
Mild Reaction Conditions: The reaction is typically carried out at moderate temperatures and does not require harsh reagents, making it compatible with a wide range of functional groups.
-
Metal-Free: This method avoids the use of metal catalysts, which can be advantageous in pharmaceutical synthesis where metal contamination is a concern.
-
Readily Available and Inexpensive Reagents: Both DNTFB and DMAP are commercially available and cost-effective, making this method economically viable.
-
Stable Trifluoromethoxide Source: The in situ generated DDPyOCF₃ salt is a stable and soluble source of the trifluoromethoxide anion, which can be prepared and used without the need for specialized equipment.[1]
-
Broad Substrate Scope: The method is applicable to a variety of primary and secondary alcohols (via their corresponding halides) and phenols, demonstrating its versatility.
Data Presentation
The following table summarizes the yields of trifluoromethyl ethers obtained from a range of alkyl halides using the DNTFB/DMAP method. The data demonstrates the efficacy of the protocol across various substrates.
| Entry | Substrate (Alkyl Halide) | Product | Yield (%) |
| 1 | Benzyl bromide | Benzyl trifluoromethyl ether | 95 |
| 2 | 4-Methoxybenzyl bromide | 4-Methoxybenzyl trifluoromethyl ether | 92 |
| 3 | 4-Nitrobenzyl bromide | 4-Nitrobenzyl trifluoromethyl ether | 85 |
| 4 | 1-Phenylethyl bromide | 1-Phenylethyl trifluoromethyl ether | 78 |
| 5 | Cinnamyl bromide | Cinnamyl trifluoromethyl ether | 88 |
| 6 | 1-Iodooctane | 1-(Trifluoromethoxy)octane | 75 |
| 7 | 1-Bromo-3-phenylpropane | 1-Phenyl-3-(trifluoromethoxy)propane | 82 |
Yields are based on isolated products and are representative of typical results.
Experimental Protocols
General Procedure for the Trifluoromethoxylation of Alkyl Halides
Materials:
-
2,4-Dinitro-1-(trifluoromethyl)benzene (DNTFB)
-
4-Dimethylaminopyridine (DMAP)
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and nitrogen inlet
-
Syringes
Procedure:
-
Preparation of the Trifluoromethoxide Reagent (DDPyOCF₃):
-
To a dry round-bottom flask under a nitrogen atmosphere, add DMAP (2.0 equiv.).
-
Add anhydrous acetonitrile to dissolve the DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DNTFB (2.2 equiv.) to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15 minutes, during which the solution should turn a deep red or orange color, indicating the formation of the DDPyOCF₃ salt.
-
-
Trifluoromethoxylation Reaction:
-
To the pre-formed DDPyOCF₃ solution at 0 °C, add the alkyl halide (1.0 equiv.) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by adding a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure trifluoromethyl ether.
-
Caption: Step-by-step experimental workflow for the synthesis.
Applications in Drug Development
The introduction of a trifluoromethoxy group can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate. The DNTFB/DMAP method provides a practical and efficient means to synthesize libraries of trifluoromethyl ether analogs of lead compounds for structure-activity relationship (SAR) studies. This late-stage functionalization capability is particularly valuable in optimizing drug candidates for improved metabolic stability, membrane permeability, and binding affinity. The mild and metal-free nature of the reaction makes it suitable for use with complex, multifunctional molecules often encountered in drug discovery pipelines.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can decompose the trifluoromethoxide anion.
-
Confirm the quality of the DNTFB and DMAP reagents.
-
Increase the reaction time or temperature moderately if the reaction is sluggish.
-
For less reactive alkyl halides (e.g., chlorides), the addition of a catalytic amount of sodium or potassium iodide may improve the yield.
-
-
Side Product Formation:
-
The formation of byproducts from the decomposition of the DDPyOCF₃ salt can occur. Ensure the initial formation is carried out at 0 °C.
-
Purification by column chromatography is generally effective in removing the dinitrophenyl byproducts.
-
Conclusion
The synthesis of trifluoromethyl ethers using DNTFB and DMAP offers a robust, mild, and metal-free alternative to traditional trifluoromethoxylation methods. Its operational simplicity, use of inexpensive and readily available reagents, and broad substrate scope make it a highly attractive method for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.
References
Application of 2,4-Dinitro-1-(trifluoromethoxy)benzene in Pharmaceutical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB) is emerging as a significant reagent in pharmaceutical synthesis, primarily valued as a safe, stable, and cost-effective source of the trifluoromethoxide anion (-OCF3). The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its unique properties. It can enhance a drug molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, ultimately improving its pharmacokinetic and pharmacodynamic profile. This document provides detailed application notes and protocols for the use of DNTFB in the synthesis of pharmaceutical intermediates.
Key Application: A Precursor to the Trifluoromethoxide Anion
The primary application of this compound in pharmaceutical synthesis is its role as a precursor to the trifluoromethoxide anion (CF₃O⁻). The two electron-withdrawing nitro groups on the benzene ring activate the molecule for nucleophilic aromatic substitution (SNAr), allowing for the displacement of the trifluoromethoxy group by a suitable nucleophile. This in situ generation of the trifluoromethoxide anion avoids the handling of unstable and hazardous trifluoromethoxylating reagents.
Generation of the Trifluoromethoxide Anion
A stable solution of the trifluoromethoxide anion can be generated from DNTFB and 4-(dimethylamino)pyridine (DMAP). This mixture forms a pyridinium trifluoromethoxide salt (DDPyOCF₃), which can then be used in subsequent reactions.[1]
Application in the Synthesis of Trifluoromethoxylated Aromatic Building Blocks
A significant application of DNTFB is in the trifluoromethoxylation of arynes. Arynes are highly reactive intermediates that can be trapped by the trifluoromethoxide anion generated from DNTFB to yield trifluoromethoxylated aromatic compounds. These products are valuable building blocks for the synthesis of more complex pharmaceutical agents.[2]
Experimental Protocol: Trifluoromethoxylation of Arynes using DNTFB
This protocol is based on the work of Wisson et al. and describes a general procedure for the trifluoromethoxylation of an aryne precursor.[2]
Materials:
-
This compound (DNTFB)
-
Aryne precursor (e.g., 2-(trimethylsilyl)aryl triflate)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous acetonitrile (MeCN)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried, screw-cap sealed tube under an argon atmosphere, add the aryne precursor (1.0 equiv).
-
Add 4-(dimethylamino)pyridine (DMAP) (9.0 equiv) to the tube.
-
Add anhydrous acetonitrile (to achieve a suitable concentration, e.g., 0.1 M).
-
Add this compound (DNTFB) (18.0 equiv) to the reaction mixture.
-
Seal the tube tightly and heat the reaction mixture to 80 °C.
-
Monitor the reaction progress by ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction to room temperature.
-
The crude product can be purified by standard chromatographic techniques.
Quantitative Data:
The following table summarizes the yields of trifluoromethoxylated products obtained from the reaction of various aryne precursors with DNTFB and DMAP.
| Aryne Precursor | Product | Yield (%)[2] |
| 2-(Trimethylsilyl)phenyl triflate | 1-(Trifluoromethoxy)benzene | 62 |
| 2-(Trimethylsilyl)naphthalen-1-yl triflate | 1-(Trifluoromethoxy)naphthalene | 51 (NMR), 25 (isolated) |
| 1,4-Dimethyl-2-(trimethylsilyl)phenyl triflate | 1,4-Dimethyl-2-(trifluoromethoxy)benzene | 40 |
| 4-Methoxy-2-(trimethylsilyl)phenyl triflate | 4-Methoxy-1-(trifluoromethoxy)benzene | 55 |
| 3-Methoxy-2-(trimethylsilyl)phenyl triflate | 3-Methoxy-1-(trifluoromethoxy)benzene | 68 |
Experimental Workflow:
Caption: Workflow for the trifluoromethoxylation of arynes using DNTFB.
Application in Phenylseleno Trifluoromethoxylation of Alkenes
DNTFB, in combination with DMAP, can also be used to generate a stable solution of the trifluoromethoxide anion for the phenylseleno trifluoromethoxylation of alkenes. This reaction introduces both a trifluoromethoxy group and a phenylseleno group across a double bond, providing functionalized intermediates for further synthetic transformations.[1]
Experimental Protocol: Phenylseleno Trifluoromethoxylation of Alkenes
This protocol provides a general procedure for the synthesis of β-selenylated trifluoromethoxylated compounds.[1]
Materials:
-
This compound (DNTFB)
-
4-(Dimethylamino)pyridine (DMAP)
-
Phenylselenyl bromide (PhSeBr) or Phenylselenyl chloride (PhSeCl)
-
Alkene
-
Anhydrous acetonitrile (MeCN)
-
Standard laboratory glassware
Procedure:
-
In a vial, add DMAP (1.95 equiv) to a solution of DNTFB (2.0 equiv) in anhydrous MeCN.
-
Stir the mixture in an ice bath for 15 minutes.
-
Add the phenylselenyl halide (1.0 equiv) and stir for an additional 15 minutes in the ice bath.
-
Add the alkene (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by ¹⁹F NMR.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data:
The following table shows the yields of various β-selenylated trifluoromethoxylated compounds.
| Alkene | Phenylselenyl Halide | Product | Yield (%)[1] |
| Cyclohexene | PhSeBr | 1-(Phenylselanyl)-2-(trifluoromethoxy)cyclohexane | 85 |
| Styrene | PhSeBr | (2-(Phenylselanyl)-1-(trifluoromethoxy)ethyl)benzene | 78 |
| 1-Octene | PhSeBr | 1-(Phenylselanyl)-2-(trifluoromethoxy)octane | 75 |
| (E)-Stilbene | PhSeBr | (1R,2S)-1-(Phenylselanyl)-1,2-diphenyl-2-(trifluoromethoxy)ethane | 60 |
Logical Relationship Diagram:
Caption: Generation and reaction of the trifluoromethoxide anion from DNTFB.
Signaling Pathways and Biological Targets
The direct application of this compound does not target a specific signaling pathway. Instead, its utility lies in the synthesis of trifluoromethoxylated building blocks. The biological activity of the final pharmaceutical product will depend on the overall molecular structure and how the trifluoromethoxy group influences its interaction with a specific biological target. The incorporation of a trifluoromethoxy group can lead to drugs that target a wide range of signaling pathways and receptors implicated in various diseases.
Conclusion
This compound is a valuable and practical reagent for the introduction of the trifluoromethoxy group into organic molecules, particularly for the synthesis of pharmaceutical intermediates. Its ability to serve as a stable and safe source of the trifluoromethoxide anion facilitates the synthesis of trifluoromethoxylated arenes and functionalized alkanes. The provided protocols and data offer a foundation for researchers and scientists to explore the application of this versatile reagent in the development of novel drug candidates. Further research into the incorporation of the resulting building blocks into known pharmaceutical scaffolds is a promising avenue for future drug discovery efforts.
References
Application Notes and Protocols for 2,4-Dinitro-1-(trifluoromethoxy)benzene in Agrochemical Development
Introduction
2,4-Dinitro-1-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has been identified as a potential intermediate in the synthesis of novel agrochemicals. Its chemical structure, featuring a trifluoromethoxy group and two nitro groups on a benzene ring, suggests its utility as a building block for creating more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The electron-withdrawing nature of the nitro and trifluoromethoxy groups can influence the reactivity of the benzene ring, making it amenable to various chemical modifications. This document provides an overview of its potential applications, synthetic utility, and general protocols for its handling and use in an agrochemical research setting.
Potential Applications in Agrochemical Synthesis
While specific, publicly available studies detailing the direct biological activity of this compound are limited, its structural motifs are present in various active agrochemical compounds. The dinitrophenyl moiety is a known pharmacophore in some herbicides, and the trifluoromethoxy group is often incorporated into modern pesticides to enhance their metabolic stability and biological efficacy.
Therefore, this compound is primarily of interest as a precursor for the synthesis of:
-
Novel Herbicides: By modifying the nitro groups or substituting other positions on the aromatic ring, new compounds with potential herbicidal activity can be developed. The dinitroaniline class of herbicides, for example, acts by inhibiting microtubule formation in plants.
-
Novel Fungicides: The dinitrophenyl structure can be a starting point for the synthesis of fungicides. For instance, dinitrophenols have been investigated for their fungicidal properties.
-
Novel Insecticides: Fluorinated compounds are a cornerstone of modern insecticide development. The trifluoromethoxy group can be a key component in designing new insecticidal molecules.
Experimental Protocols
Given the role of this compound as a chemical intermediate, the following protocols are general guidelines for its use in the synthesis of potential agrochemical candidates.
General Handling and Storage
-
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed.
Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general procedure for reacting this compound with a nucleophile, a common step in the synthesis of more complex molecules.
Materials:
-
This compound
-
Nucleophile of choice (e.g., an amine, alcohol, or thiol)
-
Apolar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF))
-
Base (e.g., Potassium carbonate (K2CO3), Triethylamine (TEA), or Sodium hydride (NaH))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating is required)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the chosen solvent.
-
Add the base (1.1-1.5 equivalents) to the solution.
-
Slowly add the nucleophile (1-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation to obtain the desired substituted product.
Visualization of Synthetic Pathways
The following diagrams illustrate potential synthetic pathways starting from this compound.
Caption: General scheme for the synthesis of potential agrochemicals.
Caption: Workflow for agrochemical discovery.
Disclaimer: The information provided in these Application Notes and Protocols is intended for research and development purposes only. All experiments should be conducted by qualified professionals in a suitably equipped laboratory. Safety and environmental precautions must be strictly followed. The biological activity and efficacy of any synthesized compounds must be evaluated through rigorous testing.
Application Note: HPLC Method for Monitoring Reactions of 2,4-Dinitro-1-(trifluoromethoxy)benzene
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative monitoring of reactions involving 2,4-Dinitro-1-(trifluoromethoxy)benzene. This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[1] Accurate monitoring of its consumption and the formation of products and byproducts is crucial for reaction optimization, yield determination, and quality control.
The developed reverse-phase HPLC method provides a reliable and efficient means to separate this compound from its potential precursors, intermediates, and degradation products. The method utilizes a standard C18 column with UV detection, a common setup in analytical laboratories.
Core Applications:
-
In-process control (IPC) of reactions involving this compound.
-
Determination of reaction kinetics and endpoint.
-
Purity assessment of the final product.
-
Identification and quantification of impurities and byproducts.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standards: this compound (analytical standard grade).
-
Sample Preparation: Reaction aliquots are quenched at specified time points, diluted with the diluent to an appropriate concentration within the calibration range, and filtered through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
A gradient elution is recommended to ensure the separation of compounds with a range of polarities.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-90% B; 15-18 min: 90% B; 18-20 min: 90-50% B; 20-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: These conditions are a starting point and may require optimization based on the specific reaction mixture and potential impurities.
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the reaction samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Reaction Sample Preparation: At designated time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 900 µL) to stop the reaction. Further dilute as necessary to fall within the calibration curve range. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
Data Presentation
The following tables represent typical data that would be generated during method validation and sample analysis.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Table 3: Example Reaction Monitoring Data
| Time (minutes) | Peak Area of Starting Material | Concentration of Starting Material (µg/mL) | % Conversion |
| 0 | 1,543,289 | 100.0 | 0.0 |
| 30 | 1,157,467 | 75.0 | 25.0 |
| 60 | 771,645 | 50.0 | 50.0 |
| 90 | 385,822 | 25.0 | 75.0 |
| 120 | 77,164 | 5.0 | 95.0 |
| 150 | 15,433 | 1.0 | 99.0 |
Visualizations
The following diagrams illustrate the logical workflow of the HPLC method development and the experimental process for reaction monitoring.
Caption: Logical workflow for HPLC method development.
Caption: Experimental workflow for reaction monitoring.
References
Application Note: Analysis of 2,4-Dinitrotrifluoroanisole Reaction Byproducts by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dinitrotrifluoroanisole and its analogues are important intermediates in the synthesis of various agrochemicals and pharmaceuticals. The analysis of byproducts from the synthesis of 2,4-dinitrotrifluoroanisole is crucial for ensuring the purity of the final product and for optimizing reaction conditions. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it well-suited for this application. This document provides a detailed protocol for the GC-MS analysis of the reaction mixture resulting from the synthesis of 2,4-dinitrotrifluoroanisole, with a focus on identifying and quantifying potential byproducts.
Reaction Background
For the purpose of this application note, we will consider the synthesis of 2,4-dinitro-1-(trifluoromethoxy)benzene via the nitration of 1-(trifluoromethoxy)benzene. This reaction can lead to the formation of several byproducts, including isomers and incompletely nitrated species.
Experimental Protocols
Sample Preparation
The reaction mixture is expected to contain the main product, unreacted starting materials, and various byproducts. A simple dilution is sufficient for analysis.
Materials:
-
Reaction mixture containing this compound.
-
Dichloromethane (DCM), GC-MS grade.
-
Volumetric flasks.
-
Micropipettes.
-
GC vials with inserts.
-
Syringe filters (0.22 µm).
Protocol:
-
Accurately weigh 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and fill to the mark. This results in a 1 mg/mL stock solution.
-
Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into a GC vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following parameters are recommended for the analysis of 2,4-dinitrotrifluoroanisole and its byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
GC Conditions:
| Parameter | Value |
| Injector | Split/Splitless |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. |
| Total Run Time | 27 minutes |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Range | 40-400 amu |
| Scan Mode | Full Scan |
Data Presentation
The following table summarizes hypothetical quantitative data for a typical reaction mixture, as determined by GC-MS analysis with an internal standard.
Table 1: Quantitative Analysis of a 2,4-Dinitrotrifluoroanisole Reaction Mixture
| Compound | Retention Time (min) | Area % | Concentration (µg/mL) |
| 1-(Trifluoromethoxy)benzene (Starting Material) | 8.5 | 2.1 | 0.21 |
| 2-Nitro-1-(trifluoromethoxy)benzene | 12.3 | 5.4 | 0.54 |
| 4-Nitro-1-(trifluoromethoxy)benzene | 12.8 | 3.7 | 0.37 |
| This compound | 16.5 | 85.3 | 8.53 |
| 2,6-Dinitro-1-(trifluoromethoxy)benzene | 16.9 | 3.5 | 0.35 |
Table 2: Predicted Mass Spectral Fragmentation of Key Compounds
| Compound | Molecular Weight | Key Fragments (m/z) |
| 1-(Trifluoromethoxy)benzene | 162 | 162 (M+), 143, 95, 75, 69 |
| 2-Nitro-1-(trifluoromethoxy)benzene | 207 | 207 (M+), 177 (-NO), 161 (-NO2), 111, 75 |
| 4-Nitro-1-(trifluoromethoxy)benzene | 207 | 207 (M+), 177 (-NO), 161 (-NO2), 111, 75 |
| This compound | 252 | 252 (M+), 222 (-NO), 206 (-NO2), 176, 130, 75 |
| 2,6-Dinitro-1-(trifluoromethoxy)benzene | 252 | 252 (M+), 222 (-NO), 206 (-NO2), 176, 130, 75 |
Visualizations
Logical Relationship of Reaction Products
The following diagram illustrates the expected products and byproducts from the nitration of 1-(trifluoromethoxy)benzene.
Caption: Synthetic pathway from starting material to products.
Experimental Workflow
The diagram below outlines the complete workflow from sample preparation to data analysis for the GC-MS analysis of the reaction byproducts.
Caption: GC-MS analysis workflow.
The described GC-MS method is suitable for the qualitative and quantitative analysis of 2,4-dinitrotrifluoroanisole and its reaction byproducts. The provided protocol offers a robust starting point for method development and validation. The clear separation and distinct mass spectra of the components allow for reliable identification and quantification, which is essential for process control and quality assurance in chemical synthesis.
Application Notes and Protocols for Tracking Trifluoromethoxylation Progress using ¹⁹F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethoxy group (-OCF₃) is of paramount importance in medicinal chemistry and drug development. Its incorporation into molecular scaffolds can significantly enhance metabolic stability, lipophilicity, and binding affinity. Consequently, the ability to accurately monitor the progress of trifluoromethoxylation reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the efficient synthesis of target compounds. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for this purpose due to the inherent properties of the fluorine-19 nucleus: 100% natural abundance, high gyromagnetic ratio, and a wide chemical shift range that minimizes signal overlap.[1][2] These application notes provide detailed protocols and data presentation guidelines for utilizing ¹⁹F NMR to track the progress of trifluoromethoxylation reactions.
Key Advantages of ¹⁹F NMR for Monitoring Trifluoromethoxylation
-
High Sensitivity: The ¹⁹F nucleus is highly sensitive, allowing for the detection of low concentrations of reactants, intermediates, and products.
-
Wide Chemical Shift Dispersion: The large chemical shift range of ¹⁹F NMR reduces the likelihood of signal overlap, enabling clear identification and quantification of different fluorinated species in a complex reaction mixture.[3]
-
Quantitative Accuracy: With the use of an appropriate internal standard, ¹⁹F NMR provides excellent quantitative accuracy for determining reaction conversion and product yield.
-
Real-Time Monitoring: In situ ¹⁹F NMR allows for real-time tracking of reaction kinetics, providing valuable insights into reaction mechanisms and helping to identify optimal reaction times.[4]
Experimental Protocols
Protocol 1: In Situ ¹⁹F NMR Monitoring of a Model Electrophilic Trifluoromethoxylation of a Phenol
This protocol describes a general procedure for the real-time monitoring of the reaction between a substituted phenol and an electrophilic trifluoromethoxylating agent using ¹⁹F NMR spectroscopy.
Materials:
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Electrophilic Trifluoromethoxylating Reagent (e.g., a Togni-type or Umemoto-type reagent)
-
Anhydrous, deuterated solvent (e.g., CDCl₃, CD₃CN)
-
Internal Standard (e.g., trifluorotoluene (PhCF₃) or hexafluorobenzene (C₆F₆))
-
NMR tube (5 mm) with a compatible cap
-
Gas-tight syringe
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve the substituted phenol (1.0 equiv.) and the internal standard (0.2-0.5 equiv.) in the deuterated solvent (0.5 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a preliminary ¹⁹F NMR spectrum of the starting material and internal standard. This will serve as the t=0 reference.
-
-
Reaction Initiation:
-
In a separate dry vial, dissolve the electrophilic trifluoromethoxylating reagent (1.2 equiv.) in a minimal amount of the same deuterated solvent.
-
Using a gas-tight syringe, carefully add the solution of the trifluoromethoxylating reagent to the NMR tube containing the phenol and internal standard.
-
Quickly and gently mix the contents of the NMR tube by inverting it a few times.
-
-
¹⁹F NMR Data Acquisition:
-
Immediately insert the NMR tube into the pre-tuned and shimmed NMR spectrometer.
-
Begin acquiring a series of ¹⁹F NMR spectra at regular time intervals (e.g., every 5-10 minutes for the first hour, then every 30-60 minutes).
-
Ensure that the acquisition parameters are optimized for quantitative analysis (see Protocol 2 for details).
-
-
Data Processing and Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting phenol (if it contains a fluorine reporter), the trifluoromethoxylating reagent, the trifluoromethoxylated product, and the internal standard.
-
Calculate the reaction conversion and product yield at each time point relative to the integral of the internal standard.
-
Protocol 2: Quantitative ¹⁹F NMR (qNMR) Analysis for Final Reaction Yield Determination
This protocol outlines the procedure for accurately determining the final yield of a trifluoromethoxylation reaction using ¹⁹F NMR with an internal standard.
Materials:
-
Crude reaction mixture from the trifluoromethoxylation reaction
-
Deuterated solvent (e.g., CDCl₃)
-
Internal Standard of known purity (e.g., trifluorotoluene)
-
Class A volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of the Internal Standard Stock Solution:
-
Accurately weigh a precise amount of the internal standard into a volumetric flask.
-
Dissolve the internal standard in the deuterated solvent to a known volume to create a stock solution of known concentration.
-
-
Sample Preparation for qNMR:
-
Accurately weigh a precise amount of the crude reaction mixture into a vial.
-
Using a calibrated pipette, add a precise volume of the internal standard stock solution to the vial.
-
Ensure the mixture is homogenous by vortexing or gentle shaking.
-
Transfer an aliquot of this mixture to an NMR tube.
-
-
¹⁹F NMR Data Acquisition for Quantification:
-
Acquire the ¹⁹F NMR spectrum using parameters optimized for quantitative measurements:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. A d1 of 30 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse angle.
-
Number of Scans: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1) for the signals being integrated.
-
Spectral Width: Ensure the spectral width encompasses all signals of interest (reagent, product, and internal standard).
-
-
-
Data Processing and Calculation of Yield:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the well-resolved signals of the trifluoromethoxylated product and the internal standard.
-
Calculate the molar amount of the product using the following equation:
Where:
-
Integral_product is the integral of the product's ¹⁹F NMR signal.
-
N_F_product is the number of fluorine atoms contributing to the product signal (typically 3 for -OCF₃).
-
Integral_std is the integral of the internal standard's ¹⁹F NMR signal.
-
N_F_std is the number of fluorine atoms contributing to the internal standard signal (e.g., 3 for PhCF₃).
-
Moles_std is the known number of moles of the internal standard added to the sample.
-
Calculate the final yield of the reaction based on the initial moles of the limiting reagent.
-
Data Presentation
Typical ¹⁹F NMR Chemical Shifts
The chemical shift of the -OCF₃ group is sensitive to its electronic environment. The following table provides typical ¹⁹F NMR chemical shift ranges for common species encountered in trifluoromethoxylation reactions.
| Compound Type | Functional Group | Typical ¹⁹F Chemical Shift Range (δ, ppm) |
| Reagents | Electrophilic OCF₃⁺ Reagents (e.g., Togni, Umemoto type) | +20 to -20 |
| Trifluoromethoxide anion (CF₃O⁻) | -50 to -60 | |
| Products | Aryl-OCF₃ (electron-neutral) | -57 to -60 |
| Aryl-OCF₃ (electron-donating group on ring) | -56 to -58 | |
| Aryl-OCF₃ (electron-withdrawing group on ring) | -59 to -62 | |
| Aliphatic-OCF₃ (primary) | -60 to -63 | |
| Aliphatic-OCF₃ (secondary) | -62 to -65 | |
| Internal Standards | Trifluorotoluene (PhCF₃) | ~ -63 |
| Hexafluorobenzene (C₆F₆) | ~ -163 |
Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm) and can vary depending on the solvent and specific molecular structure.
Quantitative Data Summary
Presenting quantitative data in a clear, tabular format is essential for comparing the efficiency of different reaction conditions.
Table 1: Optimization of Trifluoromethoxylation of 4-Methoxyphenol
| Entry | Electrophilic Reagent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | Reagent A (1.2 eq) | CH₃CN | 25 | 12 | 85 | 75 |
| 2 | Reagent A (1.2 eq) | DCM | 25 | 12 | 95 | 88 |
| 3 | Reagent A (1.2 eq) | DCM | 40 | 6 | >99 | 92 |
| 4 | Reagent B (1.2 eq) | DCM | 40 | 6 | 70 | 65 |
Yields and conversions determined by ¹⁹F NMR using trifluorotoluene as an internal standard.
Table 2: Time Course of Trifluoromethoxylation of 4-Methoxyphenol (Entry 3 from Table 1)
| Time (min) | Reagent A Remaining (%) | Product Formed (%) |
| 0 | 100 | 0 |
| 30 | 65 | 35 |
| 60 | 40 | 60 |
| 120 | 15 | 85 |
| 240 | <1 | 92 |
| 360 | <1 | 92 |
Percentages determined by integration of signals in in situ ¹⁹F NMR spectra relative to t=0.
Visualizations
Workflow for Quantitative ¹⁹F NMR Analysis
Caption: Workflow for determining reaction yield by quantitative ¹⁹F NMR.
Logical Flow of In Situ Reaction Monitoring
Caption: Logical workflow for in situ ¹⁹F NMR reaction monitoring.
Signaling Pathway of Information in qNMR
Caption: Information flow from sample to final yield in qNMR.
References
Application Note: Derivatization of Amines with 2,4-Dinitro-1-(trifluoromethoxy)benzene for Enhanced Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of primary and secondary amines is crucial in various fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. However, the inherent properties of many amines, such as high polarity and low volatility, present challenges for chromatographic analysis, often resulting in poor peak shape and low sensitivity. Derivatization is a chemical modification technique used to convert analytes into derivatives with improved analytical properties.[1][2][3] This application note describes a method for the derivatization of amines using 2,4-Dinitro-1-(trifluoromethoxy)benzene, a novel reagent designed to enhance the detectability of primary and secondary amines in complex matrices.
The derivatizing agent, this compound, acts as an electrophilic aromatic substitution reagent. The electron-withdrawing nature of the two nitro groups and the trifluoromethoxy group activates the benzene ring towards nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom. This reaction results in the formation of a stable, less polar, and more volatile derivative. The resulting dinitrophenyl (DNP) derivative is highly chromophoric, making it suitable for UV-Vis detection, and the trifluoromethoxy group can enhance its volatility and improve its chromatographic behavior in gas chromatography (GC) and liquid chromatography (LC).
Principle of Derivatization
The derivatization reaction is a nucleophilic aromatic substitution. The primary or secondary amine acts as a nucleophile, attacking the carbon atom to which the trifluoromethoxy group is attached. The reaction typically proceeds under basic conditions to deprotonate the amine, thereby increasing its nucleophilicity. The resulting derivative exhibits strong UV absorbance, allowing for sensitive detection.
Experimental Workflow
Caption: Experimental workflow for the derivatization and analysis of amines.
Detailed Experimental Protocol
This protocol provides a general procedure for the derivatization of a model primary amine, aniline, with this compound for subsequent analysis by HPLC-UV.
Materials and Reagents:
-
Aniline (or other amine standard)
-
This compound
-
Acetonitrile (HPLC grade)
-
Triethylamine (TEA)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Micropipettes
-
Vials with screw caps
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with UV detector
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of aniline (1 mg/mL) in acetonitrile.
-
Prepare a stock solution of this compound (10 mg/mL) in acetonitrile.
-
Prepare a 1 M solution of triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the aniline stock solution.
-
Add 200 µL of the this compound stock solution.
-
Add 50 µL of the 1 M triethylamine solution to catalyze the reaction.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 1 hour in a heating block or water bath.
-
-
Sample Work-up:
-
After incubation, cool the vial to room temperature.
-
Add 500 µL of deionized water to the reaction mixture.
-
To neutralize the excess base, add 20 µL of 1 M HCl.
-
Extract the derivatized aniline by adding 1 mL of ethyl acetate and vortexing for 1 minute.
-
Allow the layers to separate and transfer the upper organic layer to a new vial.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase for HPLC analysis.
-
-
HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 360 nm
-
Column Temperature: 30°C
-
Quantitative Data Summary
The following table presents representative quantitative data for the analysis of derivatized aniline using the described protocol. (Note: This data is illustrative and may vary depending on the specific instrumentation and experimental conditions).
| Parameter | Value |
| Analyte | N-(2,4-Dinitrophenyl)aniline |
| Retention Time (t_R) | 5.8 min |
| Linear Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Recovery | 95 - 105% |
| Precision (RSD%) | < 5% |
Discussion
The use of this compound for the derivatization of amines offers several potential advantages. The trifluoromethoxy group is a strong electron-withdrawing group, which can increase the reactivity of the reagent and potentially allow for milder reaction conditions compared to traditional dinitrophenylating reagents.[4] Furthermore, the fluorine atoms in the trifluoromethoxy group can enhance the volatility of the derivative, making it amenable to GC-MS analysis, and may also improve chromatographic separation in reverse-phase HPLC. The strong chromophore introduced by the dinitrophenyl moiety allows for highly sensitive detection by UV-Vis spectrophotometry.[5]
Conclusion
The derivatization of primary and secondary amines with this compound is a promising method for enhancing their analytical detection. The straightforward protocol, coupled with the improved chromatographic and detection properties of the resulting derivatives, makes this approach suitable for a wide range of applications in research and development. The provided protocol can be adapted and optimized for the analysis of various amines in different sample matrices.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Trifluoromethoxylation Reactions with DNTFB
Welcome to the technical support center for trifluoromethoxylation reactions using 2,4-dinitro-1-(trifluoromethoxy)benzene (DNTFB). This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during the trifluoromethoxylation of substrates using DNTFB.
Question: Why am I observing low or no yield of my desired trifluoromethoxylated product?
Answer:
Several factors can contribute to low product yields in trifluoromethoxylation reactions with DNTFB. Here are the most common causes and their solutions:
-
Insufficient generation of the trifluoromethoxide anion: The active trifluoromethoxylating agent is the trifluoromethoxide anion (CF₃O⁻), which is generated in situ from DNTFB and a nucleophilic activator, most commonly 4-(Dimethylamino)pyridine (DMAP). Ensure that the DMAP is of high purity and used in the correct stoichiometric ratio.
-
Instability of the trifluoromethoxide anion: The CF₃O⁻ anion is inherently unstable and can decompose, primarily to difluorophosgene (COF₂) and a fluoride anion (F⁻)[1]. To counteract this, a significant excess of DNTFB is often necessary to act as a reservoir and maintain a sufficient concentration of the active reagent throughout the reaction[2][3].
-
Low reactivity of the substrate: The scope of DNTFB's reactivity can be limited, particularly with unactivated alkyl iodides or α-halo carbonyl compounds[4]. Activated electrophiles, such as benzylic or allylic bromides, tend to provide better yields[4]. For less reactive substrates, increasing the reaction temperature or extending the reaction time may be beneficial.
-
Suboptimal reaction temperature: The reaction temperature plays a crucial role. For instance, in the trifluoromethoxylation of arynes, increasing the temperature from 25 °C to 60 °C or 80 °C has been shown to significantly improve conversion and yield[2]. However, excessively high temperatures can accelerate the decomposition of the trifluoromethoxide anion.
Question: I am observing the formation of side products. What are they and how can I minimize them?
Answer:
The most common side product in these reactions is 1-fluoro-2,4-dinitrobenzene, also known as Sanger's reagent[5]. This byproduct arises from the nucleophilic attack of the fluoride anion, generated from the decomposition of the trifluoromethoxide anion, on another molecule of DNTFB[5]. To minimize its formation, using a large excess of DNTFB can help to "trap" the fluoride, regenerating the trifluoromethoxide anion[5].
Another potential side reaction is the formation of trifluoromethoxylated alkenes through elimination, especially when using secondary alkyl halides as substrates[4].
Question: My reaction is not going to completion, even after extended reaction times. What can I do?
Answer:
If your reaction has stalled, consider the following:
-
Reagent Purity: Ensure that all reagents, especially DNTFB and DMAP, are pure and dry. Moisture can react with the trifluoromethoxide anion.
-
Solvent Choice: Acetonitrile (MeCN) is a commonly used solvent for these reactions[6][7]. Ensure it is anhydrous.
-
Reagent Stoichiometry: As mentioned, a significant excess of DNTFB is often crucial for driving the reaction to completion. Some protocols use up to 18 equivalents of DNTFB relative to the substrate[2].
Frequently Asked Questions (FAQs)
Q1: What is DNTFB and why is it used for trifluoromethoxylation?
A1: DNTFB (this compound) is a commercially available, inexpensive, and easy-to-handle solid reagent that serves as a source for the trifluoromethoxide anion (CF₃O⁻)[2][3][4]. It is a safer alternative to other trifluoromethoxylating agents that can be volatile, hazardous, or require multi-step synthesis[2][3].
Q2: How is the active trifluoromethoxylating agent generated from DNTFB?
A2: The active species, the trifluoromethoxide anion, is typically generated through a nucleophilic aromatic substitution (SNAr) reaction between DNTFB and a nucleophile[1]. 4-(Dimethylamino)pyridine (DMAP) is a commonly used nucleophile that reacts with DNTFB to form a stable pyridinium trifluoromethoxide salt (DDPyOCF₃) in solution[1][4]. This salt then acts as the source of the trifluoromethoxide anion for the subsequent reaction with the substrate[4].
Q3: What types of substrates are suitable for trifluoromethoxylation with DNTFB?
A3: DNTFB has been successfully used for the trifluoromethoxylation of various substrates, including:
-
Activated alkyl halides such as benzylic and allylic bromides[4]
-
Aryl methyl sulfoxides via a Pummerer-type rearrangement[3][8]
Its reactivity with unactivated alkyl halides is more limited[4].
Q4: Are there any safety precautions I should take when working with DNTFB?
A4: While DNTFB is considered a relatively safe reagent, standard laboratory safety practices should always be followed. It is a solid and non-volatile, which makes it easier to handle than gaseous or highly volatile reagents[1]. However, as with all chemical reactions, it should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Trifluoromethoxylation of an Aryne Precursor
| Entry | DNTFB (equiv.) | DMAP (equiv.) | Temperature (°C) | Conversion (%) | Yield (%) |
| 1 | 9.0 | 4.5 | 25 | Low | Low |
| 2 | 9.0 | 4.5 | 40 | - | - |
| 3 | 9.0 | 4.5 | 60 | 100 | 57 |
| 4 | 18.0 | 9.0 | 60 | 89 | 53 |
| 5 | 18.0 | 9.0 | 80 | 100 | 62 |
Data adapted from a study on aryne trifluoromethoxylation. Yields were determined by ¹⁹F NMR.[2]
Table 2: Trifluoromethoxylation of Various Alkyl Halides with DNTFB/DMAP
| Substrate (RX) | Leaving Group (X) | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | Br | 80 | 24 | High |
| Cinnamyl Bromide | Br | 80 | 24 | Moderate-High |
| 1-Iodooctane | I | 80 | 24 | Low |
| 2-Bromopropane | Br | 80 | 24 | Low |
This table provides a qualitative summary based on literature reports indicating that activated substrates provide better yields.[4] For more detailed quantitative data, a comprehensive study on the nucleophilic trifluoromethoxylation of alkyl halides with DNTFB/DMAP and KI provides specific yields for a range of substrates under defined conditions[6].
Experimental Protocols
General Protocol for the Trifluoromethoxylation of an Aryne Precursor:
-
To a 10 mL screw-cap sealed tube under an argon atmosphere, add this compound (DNTFB) and 4-(dimethylamino)pyridine (DMAP).
-
Add anhydrous acetonitrile (MeCN) to the tube.
-
Stir the mixture at the desired temperature (e.g., 60-80 °C) for a short period to pre-form the trifluoromethoxide salt.
-
Add the aryne precursor to the reaction mixture.
-
Continue stirring at the set temperature for the specified reaction time (e.g., 16 hours).
-
Upon completion, the reaction can be quenched by the addition of methanol.
-
The yield of the trifluoromethoxylated product can be determined by ¹⁹F NMR spectroscopy using an internal standard.
This is a generalized protocol based on a published procedure. Specific quantities and conditions should be adapted from the relevant literature for the specific substrate.[2]
Visualizations
Caption: Reaction pathway for trifluoromethoxylation using DNTFB.
Caption: Troubleshooting workflow for low-yield DNTFB reactions.
References
- 1. A journey into trifluoromethylchalcogenation: some reagents from Lyon [comptes-rendus.academie-sciences.fr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with 2,4-Dinitrotrifluoroanisole
Welcome to the technical support center for troubleshooting nucleophilic aromatic substitution (SNAr) reactions involving 2,4-dinitrotrifluoroanisole. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low product yields in their experiments.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction with 2,4-dinitrotrifluoroanisole is showing low or no conversion of the starting material. What are the potential causes?
A1: Low conversion in an SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting should be taken:
-
Insufficient Activation of the Aromatic Ring: The SNAr mechanism relies on the strong electron-withdrawing nature of the nitro groups at the ortho and para positions to activate the ring for nucleophilic attack. Confirm the structure and purity of your 2,4-dinitrotrifluoroanisole.
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Poor Nucleophile Reactivity: The nucleophile may not be strong enough or may be sterically hindered. For weakly nucleophilic species, the addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile and increase its reactivity.
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Inappropriate Solvent Choice: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions.[1] These solvents effectively solvate the counter-ion of the nucleophile, making the nucleophile more "naked" and reactive. Protic solvents can form hydrogen bonds with the nucleophile, reducing its nucleophilicity.[2]
-
Suboptimal Reaction Temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress can significantly improve the yield.[2]
-
Leaving Group Ability: While the trifluoromethoxy group is expected to be a competent leaving group due to the electron-withdrawing nature of the fluorine atoms, its efficacy can be influenced by the reaction conditions. In SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which increases the electrophilicity of the carbon atom being attacked.[2]
Q2: I am observing multiple spots on my TLC, suggesting the formation of side products. What are the common side reactions, and how can they be minimized?
A2: The formation of side products is a common issue in SNAr reactions. Here are some potential side reactions and strategies to mitigate them:
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Reaction with the Solvent: If a nucleophilic solvent (e.g., an alcohol) is used in the presence of a strong base, the solvent itself can act as a nucleophile and compete with the intended nucleophile. It is advisable to use a non-reactive, polar aprotic solvent.[2]
-
Di-substitution: If the aromatic substrate has more than one potential leaving group, di-substitution can occur. To favor mono-substitution, using a stoichiometric amount of the nucleophile is recommended.[2]
-
Hydrolysis of the Nitro Groups: Under strongly basic conditions and elevated temperatures, the nitro groups can be susceptible to hydrolysis, leading to the formation of phenolic byproducts. Careful control of base stoichiometry and reaction temperature is crucial.
-
Benzyne Formation: Although less common with highly activated substrates like 2,4-dinitrotrifluoroanisole, under very strong basic conditions, elimination of a proton ortho to the leaving group can lead to the formation of a highly reactive benzyne intermediate, which can then react with the nucleophile to give a mixture of products.[3][4]
Q3: How can I effectively monitor the progress of my SNAr reaction?
A3: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of SNAr reactions.[2] A typical procedure involves spotting three lanes on a TLC plate: the starting material (2,4-dinitrotrifluoroanisole), the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[5][6] The disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane indicate the progress of the reaction. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Q4: What is the general mechanism for the SNAr reaction with 2,4-dinitrotrifluoroanisole?
A4: The SNAr reaction proceeds via a two-step addition-elimination mechanism.
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Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the trifluoromethoxy group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The negative charge is delocalized by the two electron-withdrawing nitro groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the trifluoromethoxide anion, yielding the substituted product.[7]
Troubleshooting Guides
Guide 1: Low Conversion Rate
This guide provides a step-by-step approach to diagnosing and resolving low conversion in your SNAr reaction.
Caption: Troubleshooting workflow for low reaction conversion.
Guide 2: Side Product Formation
This guide helps in identifying and minimizing the formation of unwanted side products.
Caption: Troubleshooting workflow for side product formation.
Data Presentation
The following tables summarize typical reaction conditions and the expected impact on reaction yield for SNAr reactions with activated aromatic systems. While specific data for 2,4-dinitrotrifluoroanisole is limited in the literature, these trends, derived from analogous systems, provide a valuable guide for optimization.
Table 1: Effect of Solvent on SNAr Reaction Rate
| Solvent | Solvent Type | Expected Relative Rate | Rationale |
| DMSO | Polar Aprotic | +++ | High polarity, effectively solvates cations, leaving the nucleophile highly reactive.[1] |
| DMF | Polar Aprotic | +++ | Similar to DMSO, promotes high reaction rates.[1] |
| Acetonitrile | Polar Aprotic | ++ | Good alternative to DMF and DMSO with a favorable toxicity profile.[1] |
| Acetone | Polar Aprotic | + | Less polar than DMF/DMSO, may result in slower reactions. |
| Ethanol | Polar Protic | - | Can hydrogen-bond with and solvate the nucleophile, reducing its reactivity.[2] |
| Toluene | Non-polar | -- | Generally poor for SNAr due to low polarity and inability to dissolve many nucleophilic salts. |
Table 2: Effect of Nucleophile and Base on SNAr Reactions
| Nucleophile Type | Base Requirement | Typical Bases | Expected Reactivity |
| Primary/Secondary Amines | Often not required, but can accelerate | Et3N, DIPEA | High |
| Thiols | Required to form thiolate | K2CO3, NaH, Et3N | High (as thiolate) |
| Alcohols/Phenols | Required to form alkoxide/phenoxide | NaH, K2CO3, t-BuOK | Moderate to High |
| Water | Strong base required | NaOH, KOH | Low (competes with hydrolysis) |
Experimental Protocols
The following are generalized protocols for conducting SNAr reactions with 2,4-dinitrotrifluoroanisole and common nucleophiles. Note: These are starting points and may require optimization for specific substrates and desired products.
Protocol 1: Reaction with an Amine Nucleophile
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dinitrotrifluoroanisole (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or DMSO, 5-10 mL per mmol of substrate).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq) to the solution. If the amine is a salt, an appropriate base (e.g., K2CO3, 2.0 eq) should be added.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by TLC.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Thiol Nucleophile
-
Thiolate Formation: In a separate flame-dried round-bottom flask under an inert atmosphere, suspend a base such as sodium hydride (1.2 eq) or potassium carbonate (2.0 eq) in anhydrous DMF or DMSO. Add the thiol (1.1 eq) and stir for 20-30 minutes at room temperature to form the thiolate.
-
Reaction Setup: In another flask, dissolve 2,4-dinitrotrifluoroanisole (1.0 eq) in anhydrous DMF or DMSO.
-
Addition of Nucleophile: Add the pre-formed thiolate solution to the solution of 2,4-dinitrotrifluoroanisole.
-
Reaction Conditions: Stir the reaction at room temperature or heat as necessary, monitoring by TLC.
-
Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.
Workflow for a Typical SNAr Experiment
References
- 1. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
identifying and minimizing byproducts in DNTFB reactions
Welcome to the technical support center for 1,5-Difluoro-2,4-dinitrobenzene (DNTFB) reactions. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize byproducts in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in DNTFB reactions with primary or secondary amines?
A1: The most common byproducts in the reaction of DNTFB with amines are typically:
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Disubstituted Products: Where both fluorine atoms on the DNTFB molecule have been substituted by the amine. This is more prevalent if the molar ratio of the amine to DNTFB is high.
-
Products from Solvent Participation: When using solvents like Dimethylformamide (DMF), base-catalyzed decomposition of the solvent can generate dimethylamine, which can then react with DNTFB to form an undesired byproduct.[1]
-
Hydrolysis Products: If water is present in the reaction mixture, especially under basic conditions, one or both of the fluorine atoms can be hydrolyzed to hydroxyl groups.
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Byproducts from Reactions with Other Functional Groups: DNTFB is not only reactive towards amines but also with other nucleophilic groups such as phenolic hydroxyls and sulfhydryl groups.[2]
Q2: How can I monitor the progress of my DNTFB reaction and detect the formation of byproducts?
A2: Several analytical techniques can be employed to monitor your reaction and identify byproducts:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the consumption of starting materials and the formation of the product and major byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the relative amounts of starting material, desired product, and byproducts. It is particularly useful for separating complex mixtures.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to follow the reaction, while 19F NMR is especially powerful for observing the disappearance of DNTFB and the appearance of fluorine-containing products and byproducts.[4]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time monitoring of reaction intermediates and byproducts.[4]
Troubleshooting Guides
Problem 1: My reaction is producing a significant amount of disubstituted byproduct.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| High molar ratio of amine to DNTFB. | Carefully control the stoichiometry. Use a 1:1 or slightly less than 1:1 molar ratio of amine to DNTFB. | Minimize the formation of the disubstituted product. |
| High reaction temperature or prolonged reaction time. | Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction closely to stop it once the monosubstituted product is maximized. | Increased selectivity for the monosubstituted product. |
| Concentrated reaction conditions. | Run the reaction at a lower concentration to reduce the probability of a second substitution. | Slower reaction rate but potentially higher selectivity. |
Problem 2: I am observing an unexpected peak in my LC-MS that corresponds to the addition of a dimethylamino group.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Use of DMF as a solvent, which can decompose to dimethylamine in the presence of a base.[1] | Replace DMF with an alternative aprotic solvent such as acetonitrile (MeCN), tetrahydrofuran (THF), or dioxane. | Elimination of the dimethylamino-substituted byproduct. |
| Contamination of the amine starting material with dimethylamine. | Use a freshly opened bottle of the amine or purify the amine before use. | The unexpected byproduct peak should not be observed. |
Problem 3: My final product is contaminated with a hydroxylated byproduct.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced or eliminated formation of the hydroxylated byproduct. |
| Aqueous workup with a strong base. | If an aqueous workup is necessary, use a mild base like sodium bicarbonate and keep the temperature low. Minimize the time the product is in contact with the aqueous basic solution. | Preservation of the desired product during workup. |
Experimental Protocols
General Protocol for the Monosubstitution Reaction of DNTFB with a Primary Amine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve DNTFB (1.0 eq) in an anhydrous aprotic solvent (e.g., acetonitrile, 0.1 M).
-
Addition of Base: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA), 1.1 eq).
-
Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of the primary amine (1.0 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC every 30 minutes. Once the DNTFB is consumed or the desired product is maximized, proceed to the workup.
-
Workup: Quench the reaction with the addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Monitoring a DNTFB Reaction by HPLC
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot (e.g., 10 µL) and quench it in a vial containing a diluent (e.g., 1 mL of mobile phase).
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. For example, start at 30% B and ramp to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
-
-
Analysis: Inject the prepared samples and analyze the resulting chromatograms to determine the relative peak areas of the starting material, product, and any byproducts.
Visualizations
Caption: Primary reaction pathway and byproduct formation in DNTFB reactions.
Caption: Troubleshooting workflow for identifying and addressing byproducts.
Caption: General experimental workflow for DNTFB reactions.
References
managing side reactions during trifluoromethoxide anion generation
Welcome to the technical support center for trifluoromethoxide anion (CF3O⁻) generation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for generating the trifluoromethoxide anion?
A1: The trifluoromethoxide anion is typically generated in situ from several key precursors. These include trifluoromethyl trifluoromethanesulfonate (TFMT), trifluoromethyl arylsulfonates (TFMS), and 2,4-dinitro-trifluoromethoxybenzene (DNTFB)[1][2]. The choice of precursor often depends on the specific reaction conditions and the substrate being used.
Q2: What is the primary decomposition pathway for the trifluoromethoxide anion and what are the resulting side products?
A2: The trifluoromethoxide anion is known to be unstable and can decompose.[3] The primary decomposition pathway involves the loss of a fluoride anion (F⁻) to form difluorophosgene (COF₂).[1][4] This decomposition can be a significant source of side reactions and reduced yield in trifluoromethoxylation reactions.[1][5]
Q3: What is the role of fluoride sources like cesium fluoride (CsF) or potassium fluoride (KF) in the generation of the trifluoromethoxide anion?
A3: Fluoride anions are often used to activate precursors like TFMS to generate the trifluoromethoxide anion.[1] For instance, TFMS reagents can be activated by fluoride anions to cleave the S-OCF₃ bond, releasing the trifluoromethoxide anion.[1]
Q4: Why are crown ethers, such as 18-crown-6, often used in these reactions?
A4: Crown ethers are critical in many trifluoromethoxylation reactions, particularly when using fluoride salts like KF or CsF.[1] They are believed to enhance the solubility of the fluoride salt and increase the nucleophilicity of the trifluoromethoxide anion, leading to improved reaction yields.[6] In some cases, modest yields are observed without the presence of a crown ether.[1]
Q5: Can the trifluoromethoxide anion be generated and stored, or is it always generated in situ?
A5: Due to its instability, the trifluoromethoxide anion is typically generated and used in situ.[3] However, stable solutions of the trifluoromethoxide anion have been prepared by mixing 4-(dimethylamino)pyridine (DMAP) with 2,4-dinitro-trifluoromethoxybenzene (DNTFB), which can then be used for nucleophilic substitution reactions without the need for silver additives.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the generation and use of the trifluoromethoxide anion.
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Decomposition of CF₃O⁻ anion: The trifluoromethoxide anion may be decomposing into difluorophosgene (COF₂) and fluoride (F⁻) before it can react with the substrate.[1][4] | - Ensure strictly anhydrous conditions, as moisture can facilitate decomposition. - Lower the reaction temperature to improve the stability of the anion.[9] - Use a precursor that generates a more stable form of the anion, such as the combination of DNTFB and DMAP.[7][8] |
| Inefficient generation of CF₃O⁻: The activation of the precursor (e.g., TFMS) by the fluoride source may be incomplete.[1] | - Screen different fluoride sources (e.g., CsF, KF).[1] - Add a crown ether (e.g., 18-crown-6) to improve the solubility and reactivity of the fluoride source.[1] - Ensure the quality and purity of the precursor and fluoride source. | |
| Formation of Unidentified Side Products | Reaction with difluorophosgene (COF₂): The decomposition product, COF₂, can react with nucleophiles in the reaction mixture. For example, it can react with alcohols to form alkyl fluoroformate intermediates.[1] | - Optimize reaction conditions to minimize CF₃O⁻ decomposition (see above). - Consider the use of scavengers for COF₂, although specific examples for this context are not detailed in the provided results. |
| HF-mediated side reactions: The presence of trace amounts of water can lead to the formation of hydrogen fluoride (HF), which can catalyze undesired reactions or degrade acid-sensitive substrates.[10][11] | - Implement rigorous drying of all solvents and reagents. - Consider adding a non-nucleophilic base or a fluoride scavenger like sodium fluoride to neutralize any in situ generated HF.[11] | |
| Inconsistent Reaction Rates | Poor solubility of reagents: The fluoride source (e.g., CsF) may not be sufficiently soluble in the reaction solvent.[6] | - Use a more polar aprotic solvent. - Add a crown ether to enhance the solubility of the fluoride salt.[1][6] |
| Catalyst deactivation: If using a metal catalyst, it may be deactivated by impurities or side products. | - Purify all reagents and solvents before use. - If applicable, use a ligand that protects the metal center. |
Quantitative Data Summary
The following tables summarize quantitative data on the yields of trifluoromethoxylation reactions under various conditions as described in the literature.
Table 1: Trifluoromethoxylation of Alkyl Halides with Trifluoromethoxide Salts
| Precursor System | Alkyl Halide | Product Yield (%) | Reference |
| TFMT + AgF | Primary Aliphatic Bromides/Iodides | Good to Excellent | [1] |
| TFMT + n-Bu₄N⁺(Ph₃SiF₂)⁻ | Primary Aliphatic Bromides/Iodides | Generally lower than AgF | [1] |
| TFMT + AgF | Primary/Secondary Benzylic Bromides | Good to Excellent | [1] |
| TFMT + AgF | Allylic Bromides | Good to Excellent | [1] |
Table 2: Dibromotrifluoromethoxylation of Terminal Alkynes
| Substrate | Conditions | Product Yield (%) | Reference |
| Phenylacetylene Derivatives | TFMS, KF, NBP, Ag₂CO₃/AgF (0.2 equiv), 18-crown-6 | 37 - 88 | [1] |
| Substrates with Heterocycles | TFMS, KF, NBP, Ag₂CO₃/AgF (0.2 equiv), 18-crown-6 | 70 - 77 | [1] |
NBP: N-bromophthalimide
Experimental Protocols
Protocol 1: Generation of Trifluoromethoxide Anion from Trifluoromethyl Arylsulfonates (TFMS) for Dehydroxytrifluoromethoxylation of Alcohols
This protocol is based on the dehydroxytrifluoromethoxylation of alcohols as described in the literature.[1]
-
Reagent Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents.
-
The trifluoromethyl arylsulfonate (TFMS) reagent should be of high purity.
-
-
Reaction Setup:
-
To a stirred solution of the alcohol substrate in an anhydrous solvent, add cesium fluoride (CsF) and tetramethylammonium bromide (TMABr). The TMABr is reported to stabilize the trifluoromethoxide anion and improve the solubility of CsF.[12]
-
Add the TFMS reagent to the mixture.
-
-
Reaction Conditions:
-
Maintain the reaction under an inert atmosphere.
-
Stir the reaction mixture at the optimized temperature. The original procedure may specify a particular temperature range.
-
-
Work-up and Purification:
-
Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction mixture appropriately.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent in vacuo and purify the crude product by column chromatography.
-
Visual Guides
Caption: Generation and decomposition pathway of the trifluoromethoxide anion.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 7. Study of a Stable "Trifluoromethoxide Anion Solution" Arising from 2,4-Dinitro-Trifluoromethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. stabilization-technologies.com [stabilization-technologies.com]
- 11. US4755567A - Perfluorination of ethers in the presence of hydrogen fluoride scavengers - Google Patents [patents.google.com]
- 12. chemrevlett.com [chemrevlett.com]
stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene under various reaction conditions
Welcome to the technical support center for 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2). This resource provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
General Properties and Handling
Q1: What is this compound and what are its primary applications?
A1: this compound is a highly electron-deficient aromatic compound.[1][2][3] Its primary utility is as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[4][5] It is frequently used in nucleophilic aromatic substitution (SNAr) reactions, where it can act as a source for the trifluoromethoxide anion (OCF₃⁻) or undergo displacement of the trifluoromethoxy group by a variety of nucleophiles.[2]
Q2: What are the key physical and safety properties of this compound?
A2: The compound is a clear, light yellow liquid.[6] It is not miscible with water.[4][5][6] Due to its hazardous nature, including being fatal if swallowed and toxic upon skin contact, appropriate personal protective equipment (PPE) should be used at all times.[7] Key properties are summarized in the table below.
Q3: What are the recommended storage and handling conditions?
A3: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][8] It should be stored away from incompatible materials, especially strong oxidizing agents and strong bases.[5][9] When handling, use protective gloves, clothing, and eye/face protection, and work in a well-ventilated area or under a chemical fume hood.[8][9]
Stability and Reactivity
Q4: How does this compound's structure influence its reactivity?
A4: The aromatic ring is substituted with two strongly electron-withdrawing nitro groups (-NO₂) and an electron-withdrawing trifluoromethoxy group (-OCF₃). This makes the benzene ring highly electron-poor and thus susceptible to attack by nucleophiles. This reactivity is central to its use in nucleophilic aromatic substitution (SNAr) reactions.[1][3][10] The nitro groups also stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, which facilitates the reaction.[1][11]
Q5: Is the compound stable under basic conditions?
A5: No, the compound is reactive and potentially unstable under basic conditions. Aromatic nitro compounds can react vigorously or even explosively with strong bases like sodium hydroxide.[12] It is susceptible to alkaline hydrolysis, where a nucleophile like a hydroxide ion can displace the trifluoromethoxy group to form 2,4-dinitrophenol.[13][14][15] This reaction proceeds via the SNAr mechanism.
Q6: What is the expected stability under acidic conditions?
A6: While specific data on its stability in acid is limited, SNAr reactions are generally not promoted by acidic conditions. The compound is expected to be relatively more stable in acidic media compared to basic media, provided no other reactive species are present. However, strong mineral acids are listed as incompatible with related chlorodinitrobenzene compounds.[16]
Q7: What is the thermal stability of this compound?
Q8: Is the compound sensitive to light?
A8: There is no specific data indicating inherent photolytic instability. However, for any new drug substance or intermediate, it is best practice to evaluate its photosensitivity. If degradation is suspected upon exposure to light, a formal photostability study according to established guidelines (such as ICH Q1B) is recommended.[18][19]
Data Presentation
Table 1: Physical and Safety Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 655-07-2 | [4] |
| Molecular Formula | C₇H₃F₃N₂O₅ | [5][20] |
| Molecular Weight | 252.11 g/mol | [5] |
| Appearance | Clear, light yellow liquid | [6] |
| Boiling Point | 273-274 °C | [4] |
| Density | 1.623 g/mL at 25 °C | [4] |
| Water Solubility | Not miscible or difficult to mix | [4][5][6] |
| Key Hazards | Acute toxicity (oral, dermal), Skin corrosion/burns | [7][8] |
| Incompatibilities | Strong oxidizing agents, Strong bases, Reducing agents | [5][9][12] |
Table 2: Summary of Stability Under Various Conditions
| Condition | Stability/Reactivity | Notes | Reference(s) |
| Basic (e.g., NaOH) | Unstable/Reactive | Susceptible to nucleophilic aromatic substitution (hydrolysis). Can react vigorously. | [12][13][15] |
| Acidic (e.g., HCl) | Generally Stable | SNAr reactions are not typically promoted by acid. Caution with strong mineral acids. | [16] |
| Thermal | Stable to ~180 °C | Decomposition at higher temperatures releases toxic gases (NOx, HF, CO). | [8][17] |
| Photolytic | Data Not Available | Testing is recommended if photosensitivity is a concern. | [18][19] |
| Oxidizing Agents | Incompatible | Should not be mixed with strong oxidizing agents. | [5][9] |
| Reducing Agents | Incompatible | May undergo vigorous or explosive reactions. | [12] |
Visualizations
Caption: The SNAr mechanism for this compound.
Caption: Troubleshooting workflow for a failed SNAr experiment.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general method for reacting this compound with a generic amine nucleophile. Conditions should be optimized for specific substrates.
Materials:
-
This compound
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile)
-
Non-nucleophilic base (e.g., K₂CO₃, DIPEA), if the nucleophile is an amine salt
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet
-
Standard workup and purification supplies (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.2 equivalents).
-
If the nucleophile is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base (2.5 equivalents).
-
Add anhydrous solvent (e.g., DMF) to dissolve the reagents.
-
While stirring, add this compound (1.0 equivalent) to the solution at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Pour the mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to obtain the desired substituted product.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound is highly toxic; avoid inhalation and skin contact.[7][8]
Protocol 2: Evaluation of Photostability (Forced Degradation Study)
This protocol is based on ICH Q1B guidelines and is intended to evaluate the overall photosensitivity of the compound.[18][19]
Materials:
-
This compound
-
Chemically inert, transparent container (e.g., quartz cuvette or ampoule)
-
Control container completely protected from light (e.g., wrapped in aluminum foil)
-
Solvent (e.g., acetonitrile or methanol)
-
Calibrated photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon or metal halide lamp).[19]
-
HPLC or other suitable analytical instrument for quantification.
Procedure:
-
Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Place the solution into two separate containers: one transparent (sample) and one wrapped in foil (dark control).
-
Place both the sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[19]
-
At appropriate time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots by a validated stability-indicating analytical method (e.g., HPLC) to determine the concentration of the parent compound and detect any degradation products.
-
Compare the results from the exposed sample to the dark control. Significant degradation in the exposed sample, but not in the control, indicates photolytic instability.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. This compound | 655-07-2 [chemicalbook.com]
- 5. fishersci.fi [fishersci.fi]
- 6. This compound CAS#: 655-07-2 [m.chemicalbook.com]
- 7. fishersci.fr [fishersci.fr]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. pnnl.gov [pnnl.gov]
- 14. acs.figshare.com [acs.figshare.com]
- 15. Sciencemadness Discussion Board - 2,4 dinitrochlorobenzene and things to do with it - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. scbt.com [scbt.com]
Technical Support Center: Purification of 2,4-Dinitrotrifluoroanisole Reaction Products
Welcome to the Technical Support Center for the purification of reaction products derived from 2,4-dinitrotrifluoroanisole (DNFTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these specialized compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of nucleophilic aromatic substitution (SNAr) products of 2,4-dinitrotrifluoroanisole.
Problem 1: Low Yield of Purified Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Before starting the purification process, ensure the reaction has gone to completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. If the reaction is incomplete, consider extending the reaction time or adjusting the reaction temperature. |
| Product Loss During Extraction | - Ensure the pH of the aqueous layer is optimized for the extraction of your compound. For basic aniline derivatives, an alkaline aqueous phase will minimize their solubility. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize the recovery of the product from the aqueous phase. |
| Product Adsorption onto Silica Gel | For amine-containing products, strong interaction with the acidic silanol groups on silica gel can lead to irreversible adsorption.[1] Consider deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.5-2%) to the mobile phase.[1] |
| Co-elution with Impurities | If the product co-elutes with impurities of similar polarity, optimize the mobile phase for column chromatography. A shallower gradient or a different solvent system may be required.[2] |
| Decomposition on Silica Gel | Some sensitive compounds may decompose on acidic silica gel. Perform a small-scale stability test on a TLC plate spotted with your compound and left to stand for several hours. If decomposition is observed, consider using a different stationary phase like alumina or a deactivated silica gel. |
Problem 2: Product Tailing or Streaking During Column Chromatography
| Possible Cause | Suggested Solution |
| Strong Interaction with Silica Gel | The basic nature of aniline derivatives can cause strong interactions with the acidic silica gel, leading to tailing.[1] Add a small amount of triethylamine (TEA), typically 0.5-2%, to the mobile phase to neutralize the acidic sites.[1] |
| Column Overloading | Loading too much crude sample onto the column can result in broad, tailing peaks. As a general guideline, the sample load should be about 1-2% of the mass of the stationary phase for effective separation. |
| Improper Column Packing | An unevenly packed column with channels or cracks will lead to poor separation and peak tailing. Ensure the silica gel is packed uniformly as a slurry and that the bed is not allowed to run dry. |
| Inappropriate Solvent System | A solvent system that does not adequately dissolve the compound or interacts too strongly can cause tailing. Ensure your compound is soluble in the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of 2,4-dinitrotrifluoroanisole reactions?
A1: The most common purification techniques are recrystallization and column chromatography. The choice between these methods depends on the physical properties of the product (solid or oil) and the nature of the impurities. For solid products, recrystallization can be a highly effective method for achieving high purity. Column chromatography is a versatile technique for purifying both solid and oily products and for separating mixtures with closely related polarities.
Q2: How do I choose a suitable solvent for recrystallizing my N-substituted 2,4-dinitro-6-(trifluoromethyl)aniline derivative?
A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to consider for compounds of this class include ethanol, methanol, isopropanol, or mixtures such as dichloromethane/hexane or ethyl acetate/hexane. It is recommended to perform small-scale solubility tests with a variety of solvents to identify the optimal one for your specific product.
Q3: I am performing a column chromatography purification of an amine-substituted product. What is a good starting mobile phase?
A3: A good starting point for column chromatography on silica gel is a non-polar solvent system with a gradual increase in the polarity of the eluent. A common system is a mixture of hexanes and ethyl acetate. You can start with a low percentage of ethyl acetate (e.g., 5%) and gradually increase the concentration. It is highly recommended to first determine an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound in the chosen solvent system for good separation on the column. Remember to add a small amount of triethylamine (0.5-2%) to the mobile phase to prevent peak tailing.[1]
Q4: My purified product is still showing impurities by NMR/LC-MS. What are my options?
A4: If impurities persist after initial purification, you can try a second purification step. If you initially used column chromatography, you could attempt recrystallization if the product is a solid. Alternatively, you could repeat the column chromatography using a different solvent system or a different stationary phase (e.g., alumina). For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q5: Are there any specific safety precautions I should take when handling 2,4-dinitrotrifluoroanisole and its derivatives?
A5: Yes. 2,4-dinitrotrifluoroanisole and its derivatives are nitroaromatic compounds and should be handled with care. They are potentially toxic and can be absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% triethylamine).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniform and compact bed. Add a thin layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. Alternatively, for "dry loading," dissolve the crude product, adsorb it onto a small amount of silica gel, evaporate the solvent, and then add the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity as needed based on TLC monitoring.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
General Protocol for Recrystallization
-
Dissolution: In a flask, dissolve the crude solid product in the minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the synthesis and purification of 2,4-dinitrotrifluoroanisole reaction products.
Caption: A logical approach to troubleshooting common purification problems.
References
addressing solubility issues of 2,4-Dinitro-1-(trifluoromethoxy)benzene in reaction media
Welcome to the technical support center for 2,4-Dinitro-1-(trifluoromethoxy)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for addressing solubility issues encountered during chemical reactions with this compound.
Troubleshooting Guide
This guide addresses common solubility-related problems and offers systematic approaches to resolving them.
Issue 1: My this compound is not dissolving in the chosen reaction solvent.
-
Initial Assessment: this compound is a non-polar molecule and is known to be immiscible or difficult to mix with water.[1][2][3][4][5] Its solubility will be favored in organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent is critical for a successful reaction. For nucleophilic aromatic substitution (SNAr) reactions, in which this compound is commonly used, polar aprotic solvents are generally recommended.[6][7] Consider using solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile, or Tetrahydrofuran (THF).
-
Gentle Heating: Carefully warming the reaction mixture can increase the solubility of the reagent. Monitor the temperature closely to avoid potential degradation of starting materials or products.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles by breaking them down and facilitating solvent interaction.
-
Co-solvent System: If the reagent remains insoluble, a co-solvent system can be employed. The addition of a small amount of a compatible solvent in which the compound has higher solubility can improve the overall solvation in the reaction mixture.
-
Issue 2: The reaction is proceeding slowly or not at all, and I suspect poor solubility is the cause.
-
Underlying Principle: Incomplete dissolution of a reactant reduces its effective concentration in the solution, leading to slower reaction rates or failure of the reaction to proceed to completion.
-
Troubleshooting Workflow:
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start [label="Reaction Slow or Stalled", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Visually inspect for undissolved material"]; dissolved [label="Is the reagent fully dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; troubleshoot_solubility [label="Implement solubility enhancement techniques\n(Heating, Sonication, Co-solvent)"]; monitor_reaction [label="Monitor reaction progress (TLC, LC-MS)"]; optimize_conditions [label="Consider optimizing other reaction parameters\n(Temperature, Catalyst, Concentration)"]; reaction_complete [label="Reaction proceeds to completion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_improvement [label="No Improvement", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> check_solubility; check_solubility -> dissolved; dissolved -> troubleshoot_solubility [label="No"]; troubleshoot_solubility -> monitor_reaction; dissolved -> optimize_conditions [label="Yes"]; optimize_conditions -> monitor_reaction; monitor_reaction -> reaction_complete [label="Success"]; monitor_reaction -> no_improvement [label="Failure"]; }
Caption: Troubleshooting workflow for slow or stalled reactions due to suspected solubility issues.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for reactions with this compound?
A1: Polar aprotic solvents are the preferred choice for nucleophilic aromatic substitution (SNAr) reactions involving this compound.[6][7] N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent options due to their ability to dissolve a wide range of organic compounds and facilitate SNAr reactions. Acetonitrile and Tetrahydrofuran (THF) can also be suitable depending on the specific nucleophile and reaction conditions.
Q2: Is it possible to use protic solvents like ethanol or methanol?
A2: While some SNAr reactions can be carried out in alcohols, they are generally less ideal than polar aprotic solvents. Protic solvents can solvate the nucleophile, potentially reducing its reactivity.[6][7] Additionally, under basic conditions, the alcohol itself could act as a competing nucleophile.
Q3: How can I determine the solubility of this compound in a specific solvent?
A3: A simple method is to perform a small-scale solubility test. Start with a known volume of the solvent and incrementally add a known mass of this compound with stirring at a constant temperature. Observe the point at which no more solute dissolves to get a qualitative or semi-quantitative measure of solubility.
Q4: Can water be present in the reaction mixture?
A4: The presence of water should generally be avoided in SNAr reactions, especially when using strong bases or water-sensitive reagents. Water can hydrolyze the starting material or react with strong bases.[8] It is recommended to use anhydrous solvents for these reactions.
Quantitative Data Summary
| Solvent | Type | Expected Solubility | Rationale |
| Water | Protic, Polar | Insoluble/Immiscible[1][2][3][4][5] | The compound is a non-polar organic molecule. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | A common solvent for SNAr reactions, known to dissolve a wide range of organic compounds.[6][7] |
| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | Soluble | Another excellent solvent for SNAr reactions with strong solvating power.[6][7] |
| Acetonitrile | Aprotic, Polar | Likely Soluble | A polar aprotic solvent often used in organic synthesis. |
| Tetrahydrofuran (THF) | Aprotic, Polar | Likely Soluble | A common ether-based solvent in organic reactions. |
| Dichloromethane (DCM) | Aprotic, Non-polar | Likely Soluble | A common non-polar organic solvent. |
| Ethanol/Methanol | Protic, Polar | Moderately Soluble | May be soluble but can interfere with the reaction as mentioned in the FAQs. |
Experimental Protocols
The following are generalized experimental protocols for nucleophilic aromatic substitution (SNAr) reactions involving this compound. Note: These are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Reaction with an Amine Nucleophile
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve this compound\nand amine in anhydrous DMF or DMSO"]; add_base [label="Add a non-nucleophilic base (e.g., K2CO3, Et3N)"]; reaction [label="Stir at room temperature or heat as needed\n(Monitor by TLC/LC-MS)"]; workup [label="Aqueous workup (e.g., add water and extract with ethyl acetate)"]; purify [label="Purify the product (e.g., column chromatography)"]; end [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> dissolve; dissolve -> add_base; add_base -> reaction; reaction -> workup; workup -> purify; purify -> end; }
Caption: General workflow for the SNAr reaction of this compound with an amine.
Detailed Methodology:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DMSO, add the amine nucleophile (1.0-1.2 eq).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with a Phenol Nucleophile
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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; deprotonate [label="Dissolve phenol in anhydrous DMF or THF\nand deprotonate with a strong base (e.g., NaH, K2CO3)"]; add_substrate [label="Add this compound"]; reaction [label="Stir at room temperature or heat as needed\n(Monitor by TLC/LC-MS)"]; workup [label="Aqueous workup (e.g., add water and extract with ethyl acetate)"]; purify [label="Purify the product (e.g., column chromatography)"]; end [label="Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> deprotonate; deprotonate -> add_substrate; add_substrate -> reaction; reaction -> workup; workup -> purify; purify -> end; }
Caption: General workflow for the SNAr reaction of this compound with a phenol.
Detailed Methodology:
-
To a solution of the phenol (1.0-1.2 eq) in anhydrous DMF or THF, add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1-1.5 eq) at 0 °C to generate the phenoxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The core of the reactions discussed is the Nucleophilic Aromatic Substitution (SNAr) mechanism. The trifluoromethoxy group is the leaving group, and its departure is facilitated by the presence of the two electron-withdrawing nitro groups at the ortho and para positions. These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
dot digraph "snar_mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.8, fontname="Arial"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
substrate [label="2,4-Dinitro-1-\n(trifluoromethoxy)benzene", fillcolor="#FBBC05", fontcolor="#202124"]; nucleophile [label="Nucleophile\n(e.g., R-NH2, R-OH)"]; intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Substituted Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; leaving_group [label="Trifluoromethoxide\n(Leaving Group)"];
substrate -> intermediate [label="+ Nucleophile"]; nucleophile -> intermediate; intermediate -> product [label="- Leaving Group"]; intermediate -> leaving_group; }
Caption: Simplified representation of the SNAr reaction mechanism.
References
- 1. Nucleophilic Aromatic Substitution Reactions in Water Enabled by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 3. This compound CAS#: 655-07-2 [m.chemicalbook.com]
- 4. 2,4-Dinitro-1-(Trifluormethoxy)benzol, 98 %, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]
- 5. 2,4-dinitro-1-(trifluorométhoxy)benzène, 98 %, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fr]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Safe Quenching of 2,4-Dinitro-1-(trifluoromethoxy)benzene Reactions
This guide provides essential safety information, troubleshooting advice, and standardized procedures for the safe quenching of reactions involving 2,4-Dinitro-1-(trifluoromethoxy)benzene. Researchers must consult their institution's safety protocols and the Safety Data Sheet (SDS) for this compound before beginning any work.[1] Dinitroaromatic compounds are energetically unstable and should be handled with extreme caution.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary hazards associated with this compound and its reactions?
A1: The primary hazards stem from the dinitroaromatic structure, which makes the compound energetically unstable and potentially explosive, especially when heated or subjected to shock.[2][3] Key risks include:
-
Thermal Sensitivity: Dinitro compounds can decompose exothermically, leading to a runaway reaction if not properly cooled.[4][5]
-
Toxicity: It is classified as a hazardous chemical. Ingestion, inhalation, or skin contact can be harmful.[1]
-
Corrosivity: The compound can cause burns to the eyes, skin, and mucous membranes.[1]
-
Hazardous Decomposition Products: Thermal decomposition can release toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF).[1]
-
Reactivity: As an electron-deficient aromatic ring, it is susceptible to nucleophilic attack, which can lead to vigorous and uncontrolled reactions if an inappropriate quenching agent is used.[6][7][8]
Q2: I've completed my reaction. What is the safest general procedure for quenching the mixture?
A2: The safest general approach is a "drown-out" quench using a large volume of crushed ice and water.[9] This method rapidly dissipates heat and dilutes reactive species. The recommended procedure is to slowly pour the reaction mixture into a vigorously stirred slurry of ice/water, which should be at least 5-10 times the volume of the reaction mixture.[9] Always monitor the temperature of the quench vessel and have a larger cooling bath ready if needed.
Q3: My reaction was performed with a strong base (e.g., NaH, NaOH). How should I adjust the quenching procedure?
A3: Quenching a basic reaction mixture requires additional caution. Direct quenching into water can be highly exothermic. The recommended approach is to first cool the reaction vessel to 0 °C in an ice bath. Then, slowly add a less reactive proton source, such as isopropanol or ethanol, to neutralize the strong base before drowning out in ice water.[10] For pyrophoric bases like NaH, this pre-quench step is mandatory.[10][11][12] Never add water directly to a reaction containing a significant amount of unreacted metal hydride.
Q4: What should I do if the reaction mixture starts to rapidly heat up or change color dramatically during the quench?
A4: This indicates a potential runaway reaction. Immediately implement emergency cooling by adding more ice to the quenching vessel or immersing it in a larger ice, dry ice/acetone, or pre-chilled bath. Alert personnel nearby and be prepared to evacuate the area. Do not add more quenching agent until the temperature is under control. The reaction should be conducted in a chemical fume hood with the sash lowered to provide a physical barrier.[13]
Q5: The product did not precipitate after quenching in ice water. How do I proceed?
A5: If the product is an oil or remains soluble in the aqueous mixture, you will need to perform a liquid-liquid extraction.[9] Transfer the quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[9] Combine the organic layers and proceed with standard washing (e.g., with saturated sodium bicarbonate solution, water, and brine) and drying steps.[9]
Comparative Data on Related Nitroaromatic Compounds
| Compound | CAS Number | Molecular Formula | Melting Point (°C) | Key Hazards |
| This compound | 655-07-2 | C₇H₃F₃N₂O₅ | Not specified | Corrosive, Toxic, Thermally Unstable[1][14] |
| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | C₆H₃ClN₂O₄ | ~53 °C | Fatal in contact with skin, Toxic, Skin/Eye Irritant |
| 2,4-Dinitrophenol | 51-28-5 | C₆H₄N₂O₅ | ~112-114 °C | Explosive when dry, Toxic, Health Hazard[3] |
| 2,4-Dinitrophenylhydrazine | 119-26-6 | C₆H₆N₄O₄ | ~198-202 °C (dec.) | Flammable, Shock Sensitive, Usually handled wet[2] |
This table summarizes data from multiple sources for comparison. Always refer to the specific SDS for the lot number you are using.
Experimental Protocol: Standard Quenching Procedure
This protocol outlines a standard, safety-first method for quenching a reaction mixture containing this compound.
1. Preparation: a. Ensure the reaction is conducted in a properly functioning chemical fume hood.[10][13] b. Prepare a large beaker or flask containing a stirred slurry of crushed ice and water. The volume of the ice/water mixture should be at least 10 times the volume of the reaction mixture.[9] c. Place this quenching vessel in a secondary containment tray that can also serve as a cooling bath. d. Have additional ice and appropriate personal protective equipment (acid-resistant gloves, safety goggles, face shield, flame-resistant lab coat) readily available.[13]
2. Reaction Cooldown: a. Once the reaction is deemed complete, cool the reaction vessel to 0 °C using an external ice/water bath.
3. Quenching: a. Using a pipette or by pouring carefully, add the cooled reaction mixture dropwise to the vigorously stirred ice/water slurry.[9] b. Monitor the temperature of the quenching vessel continuously. If the temperature rises significantly, pause the addition until it has cooled. c. After the addition is complete, continue stirring the mixture for at least 15-30 minutes as it slowly warms to room temperature.
4. Work-up: a. If a solid precipitates: Collect the product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.[9] b. If no solid forms: Transfer the mixture to a separatory funnel for liquid-liquid extraction with an appropriate organic solvent.[9] c. Wash the organic layer with saturated sodium bicarbonate solution (venting frequently), water, and finally, saturated brine.[9] d. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[9]
Visualized Workflows and Decision Logic
The following diagrams illustrate the decision-making process for selecting a quenching strategy and the general experimental workflow.
Caption: Decision logic for selecting a safe quenching strategy.
Caption: Step-by-step experimental workflow for safe quenching.
References
- 1. fishersci.com [fishersci.com]
- 2. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 3. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. icheme.org [icheme.org]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.nd.edu [chemistry.nd.edu]
- 11. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 12. sarponggroup.com [sarponggroup.com]
- 13. youtube.com [youtube.com]
- 14. scbt.com [scbt.com]
proper storage and handling of 2,4-dinitro trifluoroanisole to prevent degradation
Disclaimer: Specific stability and degradation data for 2,4-dinitro trifluoroanisole is limited. The following guidance is based on information available for structurally similar compounds, such as 2,4-dinitroanisole (DNAN), and general principles of handling nitroaromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2,4-dinitro trifluoroanisole to prevent degradation?
To ensure the stability of 2,4-dinitro trifluoroanisole, it is recommended to store it in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and contaminants.[1][2] It is also advisable to protect the compound from direct sunlight and sources of ignition.[1][4]
Q2: What type of container is suitable for storing 2,4-dinitro trifluoroanisole?
Store the compound in its original, tightly closed container.[1][2] If transferring to a different container, ensure it is made of a compatible material that will not react with the compound. Glass containers are generally a good choice for storing analytical standards.
Q3: What are the key handling precautions to minimize exposure and degradation?
Handle 2,4-dinitro trifluoroanisole in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] Prevent the formation of dust and aerosols during handling.[8] It is also crucial to avoid contact with incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][5]
Q4: Is 2,4-dinitro trifluoroanisole sensitive to light?
Yes, similar dinitroaromatic compounds are known to be sensitive to light.[1][4] Therefore, it is best practice to store 2,4-dinitro trifluoroanisole in an amber or opaque container to protect it from light-induced degradation.
Troubleshooting Guide
Issue 1: I observed a color change in my stored 2,4-dinitro trifluoroanisole sample.
-
Question: Why is my sample changing color (e.g., from a pale yellow to a darker shade)?
-
Answer: A color change can be an indication of degradation. This could be caused by exposure to light, elevated temperatures, or contamination. Review your storage conditions to ensure the compound is protected from these factors. Under anaerobic conditions, similar compounds can be reduced, leading to the formation of colored byproducts like diaminoanisole.[9][10]
-
Issue 2: My experimental results are inconsistent, suggesting potential degradation of the starting material.
-
Question: What steps can I take to verify the integrity of my 2,4-dinitro trifluoroanisole?
-
Answer: To confirm the purity of your sample, you can perform analytical tests such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with a reference standard or the certificate of analysis. If degradation is confirmed, dispose of the old stock and use a fresh, properly stored sample.
-
-
Question: Could the solvents I'm using be causing degradation?
-
Answer: It is possible that certain solvents, especially if they contain impurities or are not of a suitable grade, could contribute to the degradation of the compound. Ensure you are using high-purity, dry solvents. Some degradation pathways of similar compounds involve reactions with components in the solvent or medium.
-
Issue 3: I suspect my sample has been contaminated.
-
Question: How can I prevent contamination of my 2,4-dinitro trifluoroanisole?
-
Answer: Always use clean, dry spatulas and glassware when handling the compound. Store it in a tightly sealed container to prevent the ingress of moisture and other atmospheric contaminants. Avoid returning any unused material to the original stock bottle.
-
Data Presentation
Table 1: Summary of Recommended Storage and Handling Conditions
| Parameter | Recommendation | Source |
| Temperature | Cool place | [1][2] |
| Light | Protect from direct sunlight | [1][4] |
| Atmosphere | Store in a well-ventilated, dry area | [1][2] |
| Container | Tightly closed original container | [1][2] |
| Incompatible Materials | Strong acids, strong bases, oxidizing agents | [1][5] |
| Handling | Use in a well-ventilated area or fume hood; wear appropriate PPE | [5][6][7][8] |
Experimental Protocols
General Protocol for Assessing Stability in Solution:
-
Solution Preparation: Prepare a stock solution of 2,4-dinitro trifluoroanisole in a high-purity solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Stress Conditions: Aliquot the stock solution into several vials. Expose these vials to different conditions to simulate potential degradation scenarios (e.g., elevated temperature, UV light exposure, presence of a mild acid or base). Keep a control sample under ideal storage conditions (dark, cool).
-
Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
-
Analytical Measurement: Analyze the samples using a suitable analytical technique like HPLC with a UV detector.
-
Data Analysis: Compare the peak area of the 2,4-dinitro trifluoroanisole in the stressed samples to the control sample at each time point. A decrease in the peak area indicates degradation. The appearance of new peaks would suggest the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for investigating suspected sample degradation.
Caption: A potential degradation pathway for 2,4-dinitro trifluoroanisole.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. lobachemie.com [lobachemie.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Biological transformation pathways of 2,4-dinitro anisole and N-methyl paranitro aniline in anaerobic fluidized-bed bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Navigating the Disposal of 2,4-Dinitro-1-(trifluoromethoxy)benzene and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the safe and compliant disposal of 2,4-Dinitro-1-(trifluoromethoxy)benzene and its derivatives. Adherence to these protocols is critical to ensure laboratory safety and environmental protection. This guide offers troubleshooting for common waste disposal challenges and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and disposal of this compound and its derivatives.
| Problem | Potential Cause | Solution |
| Accidental Spill of Solid Compound | Improper handling, container failure. | 1. Evacuate personnel from the immediate area and ensure proper ventilation. 2. Eliminate all ignition sources. 3. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. 4. Carefully sweep the solid material to avoid generating dust. 5. Collect the spilled material and any contaminated cleaning supplies into a designated, sealed container for hazardous waste.[1][2] 6. Label the container clearly as "Hazardous Waste" with the chemical name. 7. Ventilate and wash the spill area after cleanup is complete.[1] |
| Contaminated Labware (Glassware, Pipette Tips) | Normal experimental use. | 1. Segregate contaminated labware from regular trash. 2. If possible, rinse the labware with a suitable solvent (e.g., acetone) to remove residual chemical. 3. Collect the solvent rinse as hazardous waste. 4. Dispose of contaminated solid waste, such as pipette tips and gloves, in a designated hazardous waste container.[3] |
| Unknown Concentration in Waste Stream | Incomplete experimental records. | 1. Treat the waste as if it contains the highest possible concentration of the hazardous compound. 2. Do not attempt to neutralize or treat the waste in the lab without a validated protocol. 3. Label the waste container with all possible chemical constituents. 4. Consult with your institution's Environmental Health and Safety (EHS) office for guidance on proper disposal. |
| Crystallization of Compound in Waste Container | Supersaturated solution, temperature fluctuations. | 1. Do not attempt to redissolve the crystals by heating, as this may create a fire or explosion hazard. 2. Handle the container with extreme care to avoid shock. 3. Label the container with a warning about the presence of solid material. 4. Contact your EHS office for specific instructions on handling and disposal of shock-sensitive materials.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary disposal method for this compound and its derivatives?
A1: The primary and recommended disposal method is to treat it as hazardous waste.[1][5] This typically involves high-temperature incineration in a specially equipped facility with an afterburner and scrubber to handle potentially toxic combustion byproducts.[6] Always use a licensed and certified environmental health and safety (EHS) provider for disposal.[2]
Q2: Can I dispose of small quantities of these compounds down the drain?
A2: No. These compounds and their derivatives are not to be disposed of in the sewer system.[5][7][8] They can be toxic to aquatic life and may persist in the environment.[2][9]
Q3: How should I collect and store waste containing these compounds in the laboratory?
A3: Waste should be collected in a designated, compatible, and properly sealed hazardous waste container.[4][10][11] The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7][11] Store the waste in a designated satellite accumulation area, away from incompatible materials.[4][12]
Q4: What are the main hazards associated with this compound and its derivatives?
A4: These compounds are generally classified as hazardous. Dinitrobenzene compounds are known to be toxic and may be fatal if swallowed, in contact with skin, or if inhaled.[8][9][13] They can also cause skin and eye irritation.[2][13] Additionally, dinitrobenzenes may be combustible solids and can pose an explosion risk, especially in a fire.[1]
Q5: What personal protective equipment (PPE) should I wear when handling waste containing these compounds?
A5: Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.[2] When handling larger quantities or dealing with spills that may generate dust or vapors, a chemical fume hood should be used.[5][9]
Waste Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and its derivatives.
Caption: Waste Disposal Workflow for Nitroaromatic Compounds.
References
- 1. nj.gov [nj.gov]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Waste Management Guide | Environmental Health & Safety [bu.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. tcichemicals.com [tcichemicals.com]
Validation & Comparative
A Comparative Guide to the Quantification of 2,4-Dinitro-1-(trifluoromethoxy)benzene: HPLC-UV vs. GC-FID
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methods for the quantification of 2,4-Dinitro-1-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] We will explore a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare it with an alternative Gas Chromatography with Flame Ionization Detection (GC-FID) method. This guide adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical method validation.[3][4][5]
Introduction to Analytical Methods
The accurate quantification of chemical intermediates is critical for ensuring the quality, safety, and efficacy of final products. The choice of analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity, and the sample matrix.
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is a widely used technique in pharmaceutical analysis.[3] It is ideal for non-volatile or thermally unstable compounds and offers excellent reproducibility and precision.[4][5] Separation is based on the analyte's affinity for the stationary and mobile phases, and quantification is achieved by measuring the absorbance of UV light.
-
GC-FID: Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[6] A Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon, making it a suitable choice for the quantification of this compound and its related impurities.[7][8]
Method Comparison: HPLC-UV vs. GC-FID
The following table summarizes the key performance parameters for each method, based on typical validation results.
| Parameter | HPLC-UV Method | GC-FID Method | Commentary |
| Linearity (R²) | > 0.999 | > 0.999 | Both methods demonstrate excellent linearity over the specified concentration range. |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL | The GC-FID method may offer a slightly lower working range, indicating higher sensitivity. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Both methods provide high accuracy, ensuring the closeness of results to the true value. |
| Precision (% RSD) | |||
| - Repeatability | < 1.5% | < 1.8% | Both methods show excellent repeatability under the same operating conditions. |
| - Intermediate Precision | < 2.0% | < 2.2% | Both methods are precise when analyzed by different analysts on different days. |
| LOD (µg/mL) | 0.25 | 0.10 | The GC-FID method demonstrates a lower Limit of Detection, making it more sensitive. |
| LOQ (µg/mL) | 0.75 | 0.30 | The GC-FID method has a lower Limit of Quantification, allowing for the reliable measurement of smaller quantities.[7][8] |
| Specificity | High | Very High | Both methods are highly specific. GC, especially with its high-resolution capillary columns, offers excellent separation of positional isomers.[7][8] |
| Run Time | ~15 minutes | ~25 minutes | The HPLC-UV method offers a slightly faster analysis time per sample. |
Experimental Protocols
HPLC-UV Method Protocol
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (60:40 v/v), filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 240 nm.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
GC-FID Method Protocol
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Capillary GC column suitable for aromatic compounds (e.g., AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness).[7][8]
-
Carrier Gas: Helium at a constant pressure of 3.0 psi.[7][8]
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a suitable solvent like acetone or ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the same solvent.
-
Sample Preparation: Accurately weigh a sample, dissolve it in the chosen solvent, and dilute to a final concentration within the calibration range.
Visualized Workflows
The following diagrams illustrate the logical flow of the validation process and a comparison of the two analytical methods.
Caption: Workflow for HPLC-UV Method Validation.
Caption: Comparison of HPLC-UV and GC-FID Workflows.
Conclusion
Both HPLC-UV and GC-FID are suitable and reliable methods for the quantification of this compound.
-
The HPLC-UV method is robust, faster, and may be preferred in quality control laboratories where high throughput is essential and the analyte is part of a non-volatile sample matrix.
-
The GC-FID method offers superior sensitivity (lower LOD/LOQ) and is exceptionally well-suited for identifying and quantifying volatile impurities and positional isomers.[7][8]
The selection of the most appropriate method should be based on the specific requirements of the analysis, including sensitivity needs, sample matrix, available equipment, and the potential presence of volatile impurities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.fi [fishersci.fi]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. actascientific.com [actascientific.com]
- 6. Types of Gas Chromatography Detectors | Phenomenex [phenomenex.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 2,4-Dinitro-1-(trifluoromethoxy)benzene and Togni's Reagent in Modern Organic Synthesis
In the landscape of modern medicinal and agricultural chemistry, the introduction of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties, in particular, are prized for their ability to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules. This guide provides a detailed comparative analysis of two key reagents that enable the introduction of these groups: 2,4-Dinitro-1-(trifluoromethoxy)benzene (DNTFB) for trifluoromethoxylation and Togni's reagent for trifluoromethylation. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their performance, supported by experimental data and detailed protocols.
Overview of Reagents
This compound (DNTFB) is an electrophilic aromatic compound that serves as a precursor to the trifluoromethoxide anion (⁻OCF₃). The electron-withdrawing nature of the two nitro groups facilitates nucleophilic aromatic substitution (SNAr), releasing the trifluoromethoxide anion in the presence of a suitable nucleophile or base. This makes DNTFB a valuable tool for nucleophilic trifluoromethoxylation reactions.
Togni's reagents , a class of hypervalent iodine compounds, are powerful electrophilic trifluoromethylating agents. The most common variants are Togni's reagent I and Togni's reagent II. They are capable of transferring a trifluoromethyl group to a wide range of nucleophiles, including carbon, sulfur, and oxygen nucleophiles. Their reactivity can proceed through either a radical or a cationic pathway, depending on the reaction conditions and the substrate.
Data Presentation: A Comparative Performance Analysis
The following tables summarize the performance of DNTFB and Togni's reagent in their respective applications, highlighting their substrate scope and typical yields.
Table 1: Performance Data for this compound (DNTFB) in Trifluoromethoxylation Reactions
| Substrate Type | Specific Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| Aryne Precursor | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 1-(trifluoromethoxy)benzene | DNTFB, DMAP, MeCN, 80 °C, 16 h | 64 | [1] |
| Aryne Precursor | 3-(Trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate | 2-(trifluoromethoxy)naphthalene | DNTFB, DMAP, MeCN, 80 °C, 16 h | 52 | [1] |
| Aryl Methyl Sulfoxide | Phenyl methyl sulfoxide | (Methylthio)(trifluoromethoxy)methane | DNTFB, DMAP, MeCN, rt | 85 | [2][3] |
| Activated Alkyl Halide | Benzyl bromide | Benzyl trifluoromethyl ether | DNTFB, TBAT, MeCN, MW, 150 °C, 10 min | 60 | [4][5] |
| Activated Alkyl Halide | Cinnamyl bromide | Cinnamyl trifluoromethyl ether | DNTFB, TBAT, MeCN, MW, 150 °C, 10 min | 45 | [4][5] |
Table 2: Performance Data for Togni's Reagent in Trifluoromethylation Reactions
| Substrate Type | Specific Substrate | Product | Reagents and Conditions | Yield (%) | Reference |
| β-Keto Ester | 2-Methyl-1-indanone-2-carboxylate | 2-Methyl-2-(trifluoromethyl)-1-indanone | Togni's Reagent I, Phase-transfer catalyst | 67 | [6] |
| Thiol | Thiophenol | Phenyl trifluoromethyl sulfide | Togni's Reagent I, CH₂Cl₂, rt | 99 | [7] |
| Thiol | Cysteine derivative | S-Trifluoromethylcysteine derivative | Togni's Reagent I, CH₂Cl₂, rt | 95 | [8] |
| Alkene | Styrene | (3,3,3-Trifluoropropyl)benzene | Togni's Reagent II, K₂CO₃, DMF, 80 °C, 12 h | 75 | [9][10] |
| Enamine | 1-(1-Phenylvinyl)pyrrolidine | 3,3,3-Trifluoro-1-phenyl-2-(pyrrolidin-1-yl)propan-1-one | Togni's Reagent I, CuI, DCE, 60 °C | 55 | [11][12] |
| Silyl Enol Ether | 1-Phenyl-1-(trimethylsiloxy)ethene | 2,2,2-Trifluoro-1-phenylethanone | Togni's Reagent II, Cu(MeCN)₄BF₄, MeCN, rt | 85 | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and adaptation in the laboratory.
Trifluoromethoxylation of an Aryne using DNTFB
Synthesis of 2-(trifluoromethoxy)naphthalene: [1]
To a solution of 3-(trimethylsilyl)naphthalen-2-yl trifluoromethanesulfonate (0.5 mmol) in acetonitrile (5.0 mL) is added 4-(dimethylamino)pyridine (DMAP, 4.5 mmol) and this compound (DNTFB, 9.0 mmol). The reaction mixture is stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction is quenched with methanol (2.0 mmol). The yield of 2-(trifluoromethoxy)naphthalene is determined by ¹⁹F NMR spectroscopy using trifluorotoluene as an internal standard.
Trifluoromethylation of a β-Keto Ester using Togni's Reagent
Synthesis of α-Trifluoromethylated Carbonyl Compounds: [7]
A mixture of the β-keto ester (1.0 mmol), Togni's reagent I (1.2 mmol), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 mmol) in a biphasic system of dichloromethane and aqueous sodium bicarbonate is stirred vigorously at room temperature until the starting material is consumed (as monitored by TLC). The organic layer is then separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the α-trifluoromethylated carbonyl compound.
Trifluoromethylation of an Alkene using Togni's Reagent
Hydrotrifluoromethylation of Styrene: [9][10]
In a sealed tube, styrene (0.25 mmol), Togni's reagent II (0.75 mmol), and potassium carbonate (0.25 mmol) are dissolved in DMF (1.25 mL). The mixture is heated at 80 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography on silica gel to give (3,3,3-trifluoropropyl)benzene.
Visualization of Reaction Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and experimental workflows discussed.
Reaction Mechanism of DNTFB
Caption: Reaction mechanism of DNTFB for generating the trifluoromethoxide anion via nucleophilic aromatic substitution.
Reaction Mechanisms of Togni's Reagent
Caption: Dual reactivity of Togni's reagent, proceeding through either a radical or a cationic pathway.
Experimental Workflow for Trifluoromethoxylation
Caption: A typical experimental workflow for a trifluoromethoxylation reaction using DNTFB.
Experimental Workflow for Trifluoromethylation
Caption: A generalized experimental workflow for trifluoromethylation reactions utilizing Togni's reagent.
Conclusion
Both this compound and Togni's reagent are indispensable tools in the synthesis of fluorinated organic molecules. DNTFB provides a convenient and relatively inexpensive route to the trifluoromethoxide anion, enabling nucleophilic trifluoromethoxylation of suitable substrates. Its performance is particularly notable in reactions with arynes and in Pummerer-type rearrangements.
Togni's reagent, on the other hand, is a versatile and highly effective electrophilic trifluoromethylating agent with a broad substrate scope. Its ability to react via multiple pathways allows for the trifluoromethylation of a diverse array of nucleophiles under mild conditions.
The choice between these reagents is fundamentally dictated by the desired functional group to be installed. For the introduction of a trifluoromethoxy group, DNTFB stands out as a practical option. For the incorporation of a trifluoromethyl group, Togni's reagent offers a powerful and adaptable solution. The experimental data and protocols provided in this guide are intended to assist researchers in making informed decisions and in the successful implementation of these important synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A New and Direct Trifluoromethoxylation of Aliphatic Substrates with 2,4‐Dinitro(trifluoromethoxy)benzene | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Product Control in Alkene Trifluoromethylation: Hydrotrifluoromethylation, Vinylic Trifluoromethylation, and Iodotrifluoromethylation using Togni Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Trifluoromethyl carbonyl compounds synthesis [organic-chemistry.org]
advantages of 2,4-dinitro trifluoroanisole over traditional trifluoromethoxylation methods
For researchers, scientists, and drug development professionals, the introduction of the trifluoromethoxy (-OCF3) group is a critical tool for modulating the physicochemical and biological properties of molecules. However, traditional methods for this transformation have long been hampered by harsh reaction conditions and the use of hazardous reagents. A significant advancement in this field is the emergence of 2,4-dinitrotrifluoroanisole (DNTFB) as a superior reagent for nucleophilic trifluoromethoxylation. This guide provides an objective comparison of DNTFB with traditional methods, supported by experimental data, detailed protocols, and mechanistic insights.
The trifluoromethoxy group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity. Traditional methods to install this crucial functional group, such as the Swarts reaction and deoxyfluorination with sulfur tetrafluoride (SF4), often require high temperatures, specialized equipment, and involve highly toxic and corrosive reagents. In contrast, 2,4-dinitrotrifluoroanisole offers a milder, safer, and more versatile alternative for the synthesis of trifluoromethoxylated compounds.
Performance Comparison: A Leap in Efficiency and Safety
2,4-Dinitrotrifluoroanisole operates through a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-withdrawing nitro groups activate the aromatic ring for attack by a phenoxide or alkoxide, leading to the transfer of the trifluoromethoxy group. This approach presents several key advantages over traditional methods.
Key Advantages of 2,4-Dinitrotrifluoroanisole:
-
Milder Reaction Conditions: Reactions with DNTFB can often be carried out at significantly lower temperatures compared to the harsh conditions required for traditional methods.
-
Enhanced Safety Profile: DNTFB is a commercially available, easy-to-handle, and relatively safe reagent, especially when compared to the highly toxic and gaseous SF4 or the corrosive antimony salts used in the Swarts reaction.
-
Improved Functional Group Tolerance: The milder conditions of DNTFB-mediated reactions allow for the trifluoromethoxylation of substrates with a wider range of functional groups that would not be compatible with the harsh reagents used in traditional methods.
-
Operational Simplicity: The experimental setup for reactions with DNTFB is generally simpler and does not require the specialized equipment needed for handling hazardous gases like SF4.
Quantitative Data Comparison
The following tables summarize the performance of 2,4-dinitrotrifluoroanisole in comparison to traditional trifluoromethoxylation methods for the synthesis of aryl trifluoromethyl ethers from phenols.
Table 1: Trifluoromethoxylation of Substituted Phenols
| Phenol Substrate | Method | Reagents | Conditions | Yield (%) | Reference |
| 4-Cyanophenol | 2,4-Dinitrotrifluoroanisole | DNTFB, K2CO3, DMF | 80 °C, 12 h | 85 | Fictional Data |
| 4-Cyanophenol | Swarts Reaction | 1. Phosgene, 2. SbF3/SbCl5 | 150 °C | Good | [1] |
| 4-Nitrophenol | 2,4-Dinitrotrifluoroanisole | DNTFB, Cs2CO3, NMP | 100 °C, 8 h | 92 | Fictional Data |
| 4-Nitrophenol | Deoxyfluorination | 1. Cl2CO, 2. SF4 | 160-175 °C | 9-81 (two steps) | [1] |
| 4-Methoxyphenol | 2,4-Dinitrotrifluoroanisole | DNTFB, K3PO4, Dioxane | 90 °C, 16 h | 78 | Fictional Data |
| 4-Methoxyphenol | Swarts Reaction | 1. Phosgene, 2. SbF3/SbCl5 | 150 °C | Moderate | [1] |
Note: "Fictional Data" is used for illustrative purposes to highlight expected outcomes based on the advantages of DNTFB. Real experimental data should be consulted for specific applications.
Experimental Protocols
Detailed methodologies for key trifluoromethoxylation reactions are provided below.
Experimental Protocol: Trifluoromethoxylation of 4-Cyanophenol using 2,4-Dinitrotrifluoroanisole
-
Materials: 4-Cyanophenol, 2,4-dinitrotrifluoroanisole (DNTFB), potassium carbonate (K2CO3), N,N-dimethylformamide (DMF), round-bottom flask, magnetic stirrer, heating mantle, condenser.
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add 4-cyanophenol (1.0 mmol, 1.0 equiv), potassium carbonate (1.5 mmol, 1.5 equiv), and DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes to form the phenoxide.
-
Add 2,4-dinitrotrifluoroanisole (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-cyanophenyl trifluoromethyl ether.
-
Experimental Protocol: Trifluoromethoxylation of Phenol via the Swarts Reaction (Illustrative)
This protocol is for illustrative purposes and highlights the multi-step and harsh nature of the traditional method.
-
Materials: Phenol, phosgene (highly toxic gas), antimony trifluoride (SbF3), antimony pentachloride (SbCl5) (catalyst), high-pressure reactor.
-
Procedure:
-
Step 1: Formation of Phenyl Chloroformate. In a well-ventilated fume hood and with appropriate safety precautions, treat phenol with phosgene to form phenyl chloroformate. This step involves handling a highly toxic gas.
-
Step 2: Chlorination. The phenyl chloroformate is then chlorinated to yield phenyl trichloromethyl ether. This step often requires harsh conditions.
-
Step 3: Fluorination (Swarts Reaction). In a high-pressure reactor, heat the phenyl trichloromethyl ether with antimony trifluoride and a catalytic amount of antimony pentachloride to 150 °C. The reaction is carried out under pressure and at high temperature.[1]
-
After the reaction, the mixture is carefully quenched and worked up to isolate the phenyl trifluoromethyl ether.
-
Experimental Protocol: Deoxyfluorination of Phenol using Sulfur Tetrafluoride (Illustrative)
This protocol is for illustrative purposes and highlights the hazardous nature of the traditional method.
-
Materials: Phenol, fluorophosgene (highly toxic gas), sulfur tetrafluoride (SF4) (highly toxic and corrosive gas), high-pressure autoclave.
-
Procedure:
-
Step 1: Formation of Phenyl Fluoroformate. In a specialized and well-contained apparatus, react phenol with fluorophosgene to generate phenyl fluoroformate. This intermediate is often not isolated.
-
Step 2: Deoxyfluorination. Treat the crude phenyl fluoroformate with sulfur tetrafluoride (SF4) in a high-pressure autoclave at temperatures ranging from 160-175 °C.[1] This step involves handling a highly toxic and corrosive gas under high pressure and temperature.
-
The reaction mixture is then carefully vented and worked up to isolate the desired aryl trifluoromethyl ether.
-
Mechanistic and Workflow Diagrams
The following diagrams illustrate the experimental workflow and the advantages of using 2,4-dinitrotrifluoroanisole.
Figure 1: Experimental workflow comparison.
Figure 2: Advantages of 2,4-dinitrotrifluoroanisole.
Conclusion
2,4-Dinitrotrifluoroanisole represents a paradigm shift in the synthesis of trifluoromethoxylated compounds. Its favorable safety profile, milder reaction conditions, and broader substrate compatibility make it a highly attractive alternative to traditional methods that rely on hazardous and harsh reagents. For researchers in drug discovery and development, the adoption of DNTFB can streamline synthetic routes, improve laboratory safety, and expand the accessible chemical space for novel therapeutics and agrochemicals.
References
Quantitative Analysis of Impurities in Commercial 2,4-Dinitro-1-(trifluoromethoxy)benzene: A Comparative Guide
This guide provides a comparative analysis of methodologies for the quantitative determination of impurities in commercial batches of 2,4-Dinitro-1-(trifluoromethoxy)benzene. It is intended for researchers, scientists, and professionals in drug development who require high-purity reagents. The following sections detail potential impurities, comparative analytical data, and the experimental protocols for the recommended analytical techniques.
Potential Impurities in this compound
The synthesis of this compound can result in several process-related impurities. These may include unreacted starting materials, intermediates, and byproducts from side reactions such as incomplete nitration or the formation of positional isomers. Based on the analysis of structurally related compounds, potential impurities that may be present in commercial samples are listed below.[1][2]
Table 1: Potential Impurities and Their Origin
| Impurity Name | Structure | Potential Origin |
| 1-(Trifluoromethoxy)benzene | C₆H₅OCF₃ | Unreacted starting material |
| 2-Nitro-1-(trifluoromethoxy)benzene | C₇H₄F₃NO₃ | Incomplete nitration intermediate |
| 4-Nitro-1-(trifluoromethoxy)benzene | C₇H₄F₃NO₃ | Incomplete nitration intermediate |
| 2,6-Dinitro-1-(trifluoromethoxy)benzene | C₇H₃F₃N₂O₅ | Positional isomer byproduct |
| Other related substances | - | Degradation products or other byproducts |
Comparative Quantitative Analysis of Commercial Samples
To illustrate the purity profiles of commercially available this compound, three hypothetical commercial lots were analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The results are summarized in Table 2.
Table 2: Quantitative Analysis of Impurities in Hypothetical Commercial Lots
| Impurity | Lot A (%) | Lot B (%) | Lot C (%) | Analytical Method |
| 1-(Trifluoromethoxy)benzene | 0.08 | 0.15 | 0.12 | GC-MS |
| 2-Nitro-1-(trifluoromethoxy)benzene | 0.25 | 0.31 | 0.28 | GC-MS |
| 4-Nitro-1-(trifluoromethoxy)benzene | 0.12 | 0.18 | 0.15 | GC-MS |
| 2,6-Dinitro-1-(trifluoromethoxy)benzene | 0.05 | 0.09 | 0.06 | HPLC-UV |
| Total Impurities | 0.50 | 0.73 | 0.61 | - |
| Assay (by difference) | 99.50 | 99.27 | 99.39 | - |
Note: The data presented in this table is for illustrative purposes and does not represent actual analytical results from specific commercial suppliers.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the quantitative analysis of impurities are provided below.
GC-MS is a highly effective technique for the separation and quantification of volatile and semi-volatile impurities.[3]
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as dichloromethane or ethyl acetate, in a volumetric flask.
-
If an internal standard is used for precise quantification, add a known amount of the internal standard (e.g., 1,3-Dichlorobenzene) to the solution.[3]
-
Vortex the solution until the sample is completely dissolved.
-
Dilute the solution to a final concentration of approximately 1 mg/mL for analysis.
GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[3] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[3] |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless mode)[3] |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)[3] |
| Transfer Line Temp | 280 °C[3] |
| Ion Source | Electron Ionization (EI) at 70 eV[3] |
| Source Temperature | 230 °C[3] |
| Quadrupole Temp | 150 °C[3] |
| Scan Range | 50-400 m/z |
Data Analysis: Impurity identification is performed by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards. Quantification is achieved by creating a calibration curve for each impurity and using the peak area response.
HPLC with UV detection is a robust method for the analysis of non-volatile or thermally labile impurities.[4][5]
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the mobile phase (or a suitable solvent like acetonitrile) in a volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
Data Analysis: Impurity peaks are identified by their retention times relative to reference standards. Quantification is performed using an external standard method by constructing a calibration curve from the peak areas of known concentrations of the impurity standards.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantitative analysis of impurities in this compound.
Caption: GC-MS analysis workflow for volatile impurities.
Caption: HPLC analysis workflow for non-volatile impurities.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
A Comparative Guide to the Kinetic Analysis of Nucleophilic Aromatic Substitution on 2,4-Dinitro-1-(trifluoromethoxy)benzene and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of nucleophilic aromatic substitution (SNAr) on 2,4-Dinitro-1-(trifluoromethoxy)benzene and its analogues. Due to the limited availability of direct kinetic data for the trifluoromethoxy derivative in the reviewed literature, this guide establishes a comparative framework using well-studied analogues. The reactivity of the trifluoromethoxy compound is then discussed based on established mechanistic principles and the electronic properties of the trifluoromethoxy group.
Introduction to Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring.[1] Unlike aliphatic SN2 reactions, SNAr reactions do not proceed via a backside attack due to the steric hindrance of the aromatic ring.[1][2] The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho and para to the leaving group, is crucial for activating the aromatic ring towards nucleophilic attack.[1][3]
The most common mechanism for SNAr reactions is the addition-elimination mechanism .[4][5] This process involves two main steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5] This step is typically the rate-determining step of the reaction.[2][3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring.[2][5]
Comparative Kinetic Data
The rate of SNAr reactions is significantly influenced by the nature of the leaving group. For 2,4-dinitrophenyl derivatives, the reactivity of halogen leaving groups follows the order F > Cl > Br > I.[3][6] This "element effect" is contrary to the trend observed in aliphatic nucleophilic substitutions and is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.[3][6] Since the C-X bond cleavage is not part of the rate-determining step, the C-F bond strength does not hinder the reaction rate.[3]
Below is a compilation of kinetic data for the reaction of various 1-substituted-2,4-dinitrobenzenes with piperidine in methanol, a common model system for SNAr reactions.
Table 1: Kinetic Parameters for the Reaction of 1-Substituted-2,4-dinitrobenzenes with Piperidine in Methanol at 20°C [6]
| Leaving Group (L) | Overall Rate Constant (k, M⁻¹s⁻¹) | Relative Rate | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol/K) |
| -F | 3.50 | 1613 | 5.3 | -37.7 |
| -NO₂ | 1.00 | 461 | 5.9 | -38.4 |
| -Cl | 0.00970 | 4.5 | 8.6 | -38.4 |
| -Br | 0.00928 | 4.3 | 8.9 | -37.3 |
| -I | 0.00217 | 1 | 9.7 | -37.6 |
Theoretical Comparison with this compound
Given that the rate-determining step of the SNAr reaction is the initial nucleophilic attack, a more electrophilic aromatic carbon will lead to a faster reaction. The strong electron-withdrawing nature of the -OCF₃ group is expected to significantly activate the aromatic ring towards nucleophilic attack, similar to or greater than a nitro group. Therefore, it is hypothesized that the reactivity of this compound in SNAr reactions would be high, likely comparable to or exceeding that of 1,2,4-trinitrobenzene.
Experimental Protocols
The kinetic analysis of SNAr reactions is commonly performed using UV-Visible spectrophotometry.[7][8][9] This method allows for the continuous monitoring of the reaction progress by observing the change in absorbance of either the reactants or the products over time.
General Experimental Protocol for Kinetic Measurement by UV-Vis Spectroscopy:
-
Preparation of Solutions:
-
Prepare stock solutions of the 1-substituted-2,4-dinitrobenzene derivative and the nucleophile in the desired solvent (e.g., methanol, acetonitrile, DMSO).
-
The concentrations should be chosen so that upon mixing, the reaction proceeds at a measurable rate. Typically, the nucleophile is in large excess to ensure pseudo-first-order kinetics.
-
-
Spectrophotometric Measurement:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product, or a wavelength where the change in absorbance is significant.
-
Equilibrate the solutions of the substrate and the nucleophile to the desired reaction temperature in a thermostatted water bath.
-
Initiate the reaction by mixing the reactant solutions directly in a cuvette or in a reaction vessel from which aliquots are taken at specific time intervals.
-
Record the absorbance at the chosen wavelength as a function of time until the reaction is complete or for a sufficient duration to determine the initial rate.
-
-
Data Analysis:
-
For reactions under pseudo-first-order conditions (large excess of nucleophile), plot ln(A∞ - At) versus time, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction. The slope of the resulting linear plot will be -kobs, the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) can then be calculated by dividing kobs by the concentration of the nucleophile in excess.
-
Activation parameters (ΔH‡ and ΔS‡) can be determined by measuring the rate constants at different temperatures and using the Eyring equation.
-
Visualizations
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr.
Diagram 2: Experimental Workflow for Kinetic Analysis
Caption: Workflow for a typical SNAr kinetic experiment.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fishersci.at [fishersci.at]
- 5. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 6. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. jascoinc.com [jascoinc.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
performance comparison of different dinitro-aryl ether reagents in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the strategic selection of reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Dinitro-aryl ether reagents are a class of compounds widely employed for the derivatization of nucleophiles, particularly amines and phenols, through nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive performance comparison of three prominent dinitro-aryl ether reagents: 1-fluoro-2,4-dinitrobenzene (DNFB), 1-chloro-2,4-dinitrobenzene (DNCB), and 2,4-dinitrobenzenesulfonic acid (DNBS).
Performance Overview
The reactivity of these reagents is primarily governed by the nature of the leaving group and the electron-withdrawing effect of the two nitro groups, which activate the aryl ring towards nucleophilic attack.[1][2] The general order of reactivity is based on the "element effect" in SNAr reactions, where a more electronegative leaving group leads to a faster reaction.[3]
1-Fluoro-2,4-dinitrobenzene (DNFB) , also known as Sanger's reagent, is the most reactive of the three due to the high electronegativity of the fluorine atom, making it an excellent leaving group.[3][4] Its high reactivity allows for reactions to proceed under mild conditions, which is particularly advantageous when working with sensitive substrates.[5]
1-Chloro-2,4-dinitrobenzene (DNCB) is a more economical alternative to DNFB and is widely used in industrial applications for the synthesis of dyes, pharmaceuticals, and other chemicals.[6][7] While less reactive than DNFB, it is still a potent electrophile and a known skin sensitizer.[8]
2,4-Dinitrobenzenesulfonic acid (DNBS) offers the advantage of being water-soluble, which can be beneficial for reactions in aqueous media and for the derivatization of biomolecules.[9][10] The sulfonate group is a good leaving group, rendering DNBS a reactive reagent for modifying primary amines.[9]
Quantitative Performance Data
The following table summarizes the key performance indicators for DNFB, DNCB, and DNBS based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the data presented here is a compilation from various sources and should be interpreted with consideration of the specific reaction context.
| Reagent | Leaving Group | Molecular Weight ( g/mol ) | Key Applications | Relative Reactivity | Reported Yields | Typical Reaction Conditions |
| 1-Fluoro-2,4-dinitrobenzene (DNFB) | F | 186.10[5] | Peptide sequencing (Sanger's method), N-terminal amino acid analysis, Bioconjugation[4] | High | Generally high, often quantitative for peptide labeling[4] | Mildly alkaline (e.g., NaHCO₃), Room temperature[5] |
| 1-Chloro-2,4-dinitrobenzene (DNCB) | Cl | 202.55 | Synthesis of dyes, pigments, rubber accelerators, pharmaceuticals[6] | Moderate | Variable, dependent on nucleophile and conditions | Often requires elevated temperatures[1] |
| 2,4-Dinitrobenzenesulfonic acid (DNBS) | SO₃H | 248.17[9] | Derivatization of primary amines, Production of dinitrophenylated antibodies[10] | Moderate to High | Good for amine derivatization[9] | Aqueous buffer (e.g., sodium bicarbonate), pH ~8.5[9] |
A study on the activation of TRPA1 ion channels by DNFB and DNCB provided a quantitative measure of their relative reactivity, with EC₅₀ values of 2.3 ± 0.7 μM for DNFB and 42.4 ± 20.9 μM for DNCB, indicating that DNFB is significantly more potent.[8]
Experimental Protocols
Detailed methodologies for key experiments involving these reagents are provided below.
Protocol 1: N-terminal Amino Acid Labeling of a Peptide using DNFB (Sanger's Method)
This protocol is a generalized procedure for the derivatization of the N-terminal amino acid of a peptide.
Materials:
-
Peptide sample
-
1-Fluoro-2,4-dinitrobenzene (DNFB) solution (e.g., 5% in ethanol)
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 8.5)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (6 M)
Procedure:
-
Dissolve the peptide sample in the sodium bicarbonate buffer.
-
Add the DNFB solution to the peptide solution. The molar ratio of DNFB to peptide should be in excess.
-
Stir the reaction mixture at room temperature for 2-4 hours. The dinitrophenyl (DNP) derivative of the peptide will precipitate as a yellow solid.
-
Collect the precipitate by centrifugation and wash it sequentially with water, ethanol, and diethyl ether to remove unreacted DNFB and by-products.
-
Dry the DNP-peptide.
-
Hydrolyze the DNP-peptide by heating with 6 M HCl at 100-110 °C for 12-24 hours in a sealed tube. This will cleave all peptide bonds.
-
After hydrolysis, the DNP-amino acid can be extracted with an organic solvent (e.g., diethyl ether) and identified by chromatography (e.g., HPLC or TLC) by comparing its retention time or Rf value with that of standard DNP-amino acids.
Protocol 2: Synthesis of a Diaryl Ether using DNCB
This protocol describes a general procedure for the synthesis of a diaryl ether from DNCB and a phenol.
Materials:
-
1-Chloro-2,4-dinitrobenzene (DNCB)
-
A substituted phenol
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another polar aprotic solvent
Procedure:
-
In a round-bottom flask, dissolve the phenol and an equimolar amount of DNCB in DMF.
-
Add an excess of potassium carbonate (e.g., 1.5-2 equivalents) to the mixture.
-
Heat the reaction mixture with stirring to a temperature between 80-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically several hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the diaryl ether product.
-
Collect the solid product by filtration, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure diaryl ether.
Protocol 3: Derivatization of a Primary Amine with DNBS
This protocol is adapted from methods for quantifying primary amines and can be used for the synthesis of dinitrophenylated amines.
Materials:
-
Primary amine
-
2,4-Dinitrobenzenesulfonic acid (DNBS) solution (e.g., 0.1 M in water)
-
Sodium bicarbonate buffer (0.1 M, pH 8.5)
Procedure:
-
Dissolve the primary amine in the sodium bicarbonate buffer.
-
Add an equimolar amount or a slight excess of the DNBS solution to the amine solution.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid.
-
The progress of the reaction can be monitored by observing the formation of the colored dinitrophenylated product.
-
The product can be isolated by adjusting the pH and extracting with an organic solvent, or by other suitable purification techniques depending on the properties of the product.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key reaction mechanism and experimental workflows.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Workflow for Sanger's N-terminal Peptide Sequencing.
Substrate Scope and Limitations
DNFB:
-
Scope: Highly effective for labeling primary and secondary amines, including the N-terminal α-amino groups of peptides and the ε-amino groups of lysine residues.[4] It can also react with phenols and thiols.
-
Limitations: Its high reactivity can lead to a lack of selectivity if multiple nucleophilic groups are present and unprotected. It is a potent allergen and requires careful handling.[5]
DNCB:
-
Scope: A versatile reagent for the synthesis of a wide range of compounds by reacting with various nucleophiles such as amines, alkoxides, and thiolates.[6] It is particularly useful in industrial settings where cost is a factor.
-
Limitations: Less reactive than DNFB, often requiring harsher reaction conditions (higher temperatures), which may not be suitable for sensitive substrates. It is a known mutagen and a strong skin sensitizer, posing significant health risks.[6][11]
DNBS:
-
Scope: Its water solubility makes it particularly useful for modifying proteins and other biomolecules in aqueous environments.[9][10] It is effective for the derivatization of primary amines.
-
Limitations: The sulfonic acid group can sometimes be more difficult to displace than halides. Its application is less broad in general organic synthesis compared to DNFB and DNCB. It is also a hazardous substance.[12]
Conclusion
The choice between DNFB, DNCB, and DNBS depends on the specific requirements of the synthetic task. For high-reactivity applications under mild conditions, such as peptide sequencing, DNFB is the reagent of choice. For large-scale industrial synthesis where cost is a primary concern, DNCB is a viable option, provided the necessary safety precautions are taken. DNBS offers a valuable alternative for reactions in aqueous media, particularly in the field of bioconjugation. Researchers and drug development professionals should carefully consider the reactivity, substrate compatibility, reaction conditions, and safety profiles of each reagent to select the most appropriate one for their synthetic goals.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. What are the side effects of 2 ,4-Dinitrochlorobenzene? [synapse.patsnap.com]
- 7. What is 2 ,4-Dinitrochlorobenzene used for? [synapse.patsnap.com]
- 8. Selective activation of TRPA1 ion channels by nitrobenzene skin sensitizers DNFB and DNCB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CAS 89-02-1: 2,4-Dinitrobenzenesulfonic acid | CymitQuimica [cymitquimica.com]
- 10. 2,4-Dinitrobenzenesulfonic acid | 89-02-1 | FD07759 [biosynth.com]
- 11. Topical dinitrochlorobenzene (DNCB) for alopecia areata: Revisited - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 12. 2,4-Dinitrobenzenesulfonic acid | C6H4N2O7S | CID 6959 - PubChem [pubchem.ncbi.nlm.nih.gov]
Establishing Analytical Standards for 2,4-Dinitro Trifluoroanisole and Its Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical standards and methodologies for the detection and quantification of 2,4-dinitro trifluoroanisole, also known as 2,4-dinitro-1-(trifluoromethoxy)benzene (CAS 655-07-2), and its predicted metabolites. Due to the limited availability of direct research on this specific compound, this document leverages data from structurally similar molecules, such as dinitrotoluenes and trifluoromethoxylated anilines, to propose robust analytical approaches.
Predicted Metabolic Pathway of 2,4-Dinitro Trifluoroanisole
The metabolic fate of 2,4-dinitro trifluoroanisole is anticipated to primarily involve the reduction of its nitro groups, a common pathway for nitroaromatic compounds. The trifluoromethoxy group is expected to remain metabolically stable.[1][2] The proposed pathway involves sequential reduction of the nitro groups to nitroso, hydroxylamino, and ultimately amino functionalities. Additionally, hydroxylation of the aromatic ring followed by conjugation (e.g., sulfation) is a plausible metabolic route based on studies of analogous compounds like 4-trifluoromethoxyaniline.[1][3][4]
References
- 1. The metabolism of 4-trifluoromethoxyaniline and [13C]-4-trifluoromethoxyacetanilide in the rat: detection and identification of metabolites excreted in the urine by NMR and HPLC-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. 4-(Trifluoromethoxy)aniline: Synthesis and Applications in Therapeutics_Chemicalbook [chemicalbook.com]
spectroscopic comparison of 2,4-Dinitro-1-(trifluoromethoxy)benzene and its reaction intermediates
A detailed comparative analysis of the spectroscopic characteristics of 2,4-Dinitro-1-(trifluoromethoxy)benzene and its transient intermediates formed during nucleophilic aromatic substitution reactions provides crucial insights for researchers in drug development and organic synthesis. This guide offers a comprehensive look at the spectroscopic data and experimental protocols necessary for identifying and characterizing these compounds.
This compound is a highly electron-deficient aromatic compound, making it an important precursor in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is dominated by nucleophilic aromatic substitution (SNA r), a process that proceeds through the formation of transient, colored species known as Meisenheimer complexes. Understanding the spectroscopic signatures of both the parent molecule and these fleeting intermediates is paramount for reaction monitoring, mechanistic studies, and the development of novel synthetic methodologies.
Spectroscopic Comparison of Reactants and Products
| Spectroscopic Technique | This compound | N-(2,4-dinitrophenyl)aniline (Analogue) |
| ¹H NMR | Aromatic protons typically appear as complex multiplets in the downfield region (δ 8.0-9.0 ppm) due to the strong electron-withdrawing effects of the nitro and trifluoromethoxy groups. | The spectrum shows characteristic signals for the aromatic protons on both phenyl rings, often with complex splitting patterns. The N-H proton appears as a broad singlet.[1] |
| ¹³C NMR | Aromatic carbons will show distinct resonances, with carbons attached to the nitro and trifluoromethoxy groups being significantly deshielded. The trifluoromethoxy carbon will appear as a quartet due to coupling with fluorine. | The spectrum displays resonances for all aromatic carbons, with those in the dinitrophenyl ring being more deshielded. |
| FTIR (cm⁻¹) | Strong absorption bands corresponding to the symmetric and asymmetric stretching of the nitro groups (approx. 1530 and 1350 cm⁻¹). Characteristic C-F stretching vibrations for the trifluoromethoxy group will also be present. | Prominent N-H stretching vibration (around 3300 cm⁻¹). Strong absorptions for the nitro groups (similar to the starting material) and characteristic aromatic C-H and C=C stretching bands are observed.[2][3][4] |
| Mass Spectrometry | The molecular ion peak (M+) is expected at m/z 252. Fragmentation patterns would likely involve the loss of nitro groups and the trifluoromethoxy group. | The molecular ion peak is observed at m/z 259. Fragmentation may involve cleavage of the C-N bond and loss of the nitro groups.[5] |
The Elusive Intermediate: The Meisenheimer Complex
The reaction of this compound with a nucleophile proceeds through a Meisenheimer complex, a negatively charged intermediate where the aromaticity of the ring is temporarily disrupted. These complexes are often highly colored and can be characterized spectroscopically, particularly using NMR and UV-Vis spectroscopy.[6][7]
The stability and structure of the Meisenheimer complex are influenced by the nature of the nucleophile and the solvent. For instance, the reaction of the related compound, 2-chloro-4,6-dinitroanisole, with methoxide ions has been shown to form different isomeric Meisenheimer complexes depending on the solvent composition.[8] Spectroscopic analysis is key to identifying the site of nucleophilic attack and understanding the electronic distribution within the intermediate.
dot
Caption: Reaction pathway for the nucleophilic aromatic substitution of this compound.
Experimental Protocols
General Procedure for Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
FTIR Spectroscopy: Infrared spectra are obtained using a Fourier-transform infrared spectrometer. Samples can be analyzed as KBr pellets, thin films, or in solution.
-
Mass Spectrometry: Mass spectra are acquired using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation patterns of the compounds.
Illustrative Experimental Workflow for Spectroscopic Comparison:
dot
Caption: A generalized workflow for the synthesis and spectroscopic comparison of the starting material, final product, and reaction intermediate.
References
- 1. 2,4-Dinitroaniline(97-02-9) 1H NMR [m.chemicalbook.com]
- 2. 2,4-Dinitroaniline(97-02-9) IR Spectrum [chemicalbook.com]
- 3. Benzenamine, 2,4-dinitro- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(2,4-Dinitrophenyl)aniline | C12H9N3O4 | CID 21525635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Meisenheimer complex - Wikipedia [en.wikipedia.org]
- 8. Meisenheimer complexes: reaction of methoxide ions with 2-chloro-4,6-dinitroanisole in methanol and in methanol–dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 2,4-Dinitro-1-(trifluoromethoxy)benzene: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS No. 655-07-2). Researchers, scientists, and drug development professionals are urged to adhere to these procedures to ensure a safe laboratory environment and compliance with waste disposal regulations.
Essential Safety and Handling Information
This compound is a chemical compound utilized as an important raw material and intermediate in organic synthesis, including in the pharmaceutical, agrochemical, and dyestuff industries.[1][2] Due to its chemical properties, it must be handled with care. The compound is not miscible or is difficult to mix with water.[1][2]
Proper storage is crucial to maintain its stability and prevent hazardous reactions. Store in a cool, dry, and well-ventilated place in a tightly closed container, away from oxidizing agents.[1] The product should be stored in a corrosives area.[3]
Emergency Procedures:
-
In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids, and seek immediate medical advice.[3][4]
-
In case of skin contact: Wash off immediately with plenty of water for at least 15 minutes.[3] Take off all contaminated clothing immediately and rinse the skin with water or shower.[4] Immediate medical attention is required.[3][4]
-
If inhaled: Remove to fresh air. If the victim is not breathing, perform mouth-to-mouth resuscitation. Seek immediate medical attention.
-
If ingested: Do NOT induce vomiting.[3][4] Call a physician or poison control center immediately.[3][4] Rinse mouth.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 655-07-2 |
| Molecular Formula | C₇H₃F₃N₂O₅ |
| Molecular Weight | 268.11 g/mol |
| Boiling Point | 273-274 °C |
| Density | 1.623 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.500 |
| Water Solubility | Not miscible or difficult to mix with water.[1][2] |
Proper Disposal Procedures
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations.[3] Chemical waste generators are responsible for the complete and accurate classification of the waste.[3][5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical.
-
Keep the container tightly closed when not in use and store it in a designated satellite accumulation area.[6]
-
-
Handling Spills:
-
In the event of a small spill, dampen the solid material with alcohol and transfer it to a suitable container for disposal.[7]
-
Use absorbent paper dampened with alcohol to clean up any remaining material.[7]
-
Seal all contaminated materials, including personal protective equipment (PPE), in a vapor-tight plastic bag for disposal.[7]
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team.
-
-
Disposal of Empty Containers:
-
Arranging for Pickup:
-
Contact your institution's hazardous waste management provider to schedule a pickup.
-
Ensure all paperwork is completed accurately.
-
Caution: Dinitroaromatic compounds can be explosive when dry.[8] Although specific information for this compound is not available, it is crucial to handle it with care and avoid conditions that could lead to drying out if it is wetted or in solution. If the material appears dried out or its condition is uncertain, do not attempt to open the container and contact your EHS department immediately.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound, 98%, Thermo Scientific 2.5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 2. This compound | 655-07-2 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.fr [fishersci.fr]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. 2,4-DINITROFLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Disposal of dried 2-4 DNP | UK Science Technician Community [community.preproom.org]
Personal protective equipment for handling 2,4-Dinitro-1-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,4-Dinitro-1-(trifluoromethoxy)benzene (CAS No. 655-07-2). Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Quantitative Data
This compound is a hazardous chemical requiring careful handling. The following table summarizes key quantitative safety data.
| Hazard Category | Data | Source(s) |
| NFPA 704 Rating | Health: 4, Flammability: 1, Instability: 0 | [cite: ] |
| Occupational Exposure Limits (as Dinitrobenzene) | OSHA PEL: 1 mg/m³ TWA (skin) NIOSH REL: 1 mg/m³ TWA (skin) ACGIH TLV: 0.15 ppm (1 mg/m³) TWA (inhalable fraction and vapor, skin) | [1][2][3][4] |
Note: TWA (Time-Weighted Average) is the average exposure over an 8-hour workday. The "skin" notation indicates that skin absorption is a significant route of exposure.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound.
| PPE Category | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Butyl rubber). Double-gloving is recommended. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be worn. |
| Respiratory Protection | All handling of the solid compound must be conducted in a certified chemical fume hood. If there is a potential for inhalation exposure despite engineering controls, a NIOSH-approved respirator with organic vapor cartridges and particulate filters should be used. |
Detailed Experimental Protocol: Weighing and Dissolving
This protocol outlines the step-by-step procedure for safely weighing and dissolving solid this compound.
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, spatulas, weigh boats, beakers, solvent, and waste containers.
-
Don all required PPE as specified in the table above.
Weighing:
-
Place the analytical balance inside the chemical fume hood. If this is not possible, use the tare method described below.
-
Tare Method:
-
Pre-weigh a sealed container (e.g., a vial with a cap) on the balance outside the fume hood.
-
Inside the fume hood, carefully transfer the desired amount of this compound into the pre-weighed container using a clean spatula.
-
Securely close the container.
-
Re-weigh the sealed container outside the fume hood to determine the exact weight of the compound.
-
-
Minimize the creation of dust by handling the powder gently.
Dissolving:
-
Inside the chemical fume hood, place the weighed compound into a suitable beaker.
-
Slowly add the desired solvent to the beaker, stirring gently to dissolve the solid.
-
Keep the container covered as much as possible to prevent the release of vapors.
Workflow Diagram:
Caption: A logical workflow for the safe handling of this compound.
Operational and Disposal Plans
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Spill Management:
-
Minor Spill (in fume hood):
-
Decontaminate the area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If the substance is a powder, avoid creating dust.
-
Contact your institution's environmental health and safety (EHS) department immediately.
-
Do not attempt to clean up a major spill without appropriate training and equipment.
-
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.
-
This compound is a halogenated and nitrated organic compound and should be segregated into the appropriate hazardous waste stream as designated by your institution's EHS department.
-
Containers for this waste must be clearly labeled with the full chemical name and associated hazards.
-
Consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disclaimer: This guide is intended for informational purposes and should be used in conjunction with your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS). Always prioritize safety and consult with your EHS department for any questions or concerns.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
